Metixene
Description
This compound (or methixene) is a anticholinergic used as an antiparkinsonian agent.
METHIXENE is a small molecule drug with a maximum clinical trial phase of IV that was first approved in 1982 and is indicated for parkinson disease.
This compound is only found in individuals that have used or taken this drug. It is a anticholinergic used as an anti-parkinson drug.
RN given refers to parent cpd; structure
Structure
2D Structure
3D Structure
Properties
Key on ui mechanism of action |
Parkinsonism is thought to result from an imbalance between the excitatory (cholinergic) and inhibitory (dopaminergic) systems in the corpus striatum. The mechanism of action of centrally active anticholinergic drugs such as metixene is considered to relate to competitive antagonism of acetylcholine at muscarinic receptors in the corpus striatum, which then restores the balance. |
|---|---|
CAS No. |
4969-02-2 |
Molecular Formula |
C20H23NS |
Molecular Weight |
309.5 g/mol |
IUPAC Name |
1-methyl-3-(9H-thioxanthen-9-ylmethyl)piperidine |
InChI |
InChI=1S/C20H23NS/c1-21-12-6-7-15(14-21)13-18-16-8-2-4-10-19(16)22-20-11-5-3-9-17(18)20/h2-5,8-11,15,18H,6-7,12-14H2,1H3 |
InChI Key |
MJFJKKXQDNNUJF-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCCC(C1)CC2C3=CC=CC=C3SC4=CC=CC=C24 |
Appearance |
Solid powder |
boiling_point |
173 °C at 7.00E-02 mm Hg |
melting_point |
< 25 °C |
Other CAS No. |
4969-02-2 |
physical_description |
Solid |
Pictograms |
Irritant; Environmental Hazard |
Purity |
>98% (or refer to the Certificate of Analysis) |
Related CAS |
1553-34-0 (hydrochloride) 7081-40-5 (hydrochloride monohydrate) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble as HCl salt 1.02e-04 g/L |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
1-methyl-3-(thioxanthen-9-ylmethyl)- piperidine hydrochloride methixene methixene hydrochloride methixene hydrochloride, monohydrate metixene Tremarit |
Origin of Product |
United States |
Foundational & Exploratory
Metixene's Mechanism of Action in Cancer Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Metixene, a drug previously utilized for Parkinson's disease, has been identified as a potent agent against metastatic cancers, particularly breast cancer and brain metastases.[1][2] Its mechanism of action in cancer cells is distinct from its known anticholinergic and antihistaminic properties.[3] this compound induces cellular stress, leading to incomplete autophagy and subsequent caspase-mediated apoptosis.[3][4] This process is critically dependent on the phosphorylation of N-Myc downstream regulated 1 (NDRG1), a protein implicated in cellular stress responses. Preclinical studies have demonstrated this compound's ability to reduce tumor size and enhance survival in various cancer models, positioning it as a promising candidate for clinical translation. This guide provides a comprehensive overview of the molecular mechanisms, quantitative data from key experiments, and detailed experimental protocols related to this compound's anticancer activity.
Core Mechanism of Action: Incomplete Autophagy and Apoptosis
This compound's primary anticancer effect stems from its ability to induce a state of "incomplete autophagy." Autophagy is a cellular recycling process that is typically a survival mechanism. However, this compound disrupts this process, leading to an accumulation of autophagosomes and cellular waste, which in turn triggers programmed cell death, or apoptosis.
This induction of incomplete autophagy is mediated through the upregulation and phosphorylation of the N-Myc downstream regulated 1 (NDRG1) protein. The increased expression and phosphorylation of NDRG1 act as a crucial molecular switch, shifting the cellular response from survival to apoptosis. The apoptotic cascade initiated by this compound involves the activation of the intrinsic pathway, as evidenced by the significant elevation of caspase-9 activity, which subsequently leads to the activation of executioner caspases-3 and -7.
Signaling Pathway of this compound-Induced Apoptosis
Quantitative Data
The following tables summarize the key quantitative findings from preclinical studies on this compound's efficacy in various breast cancer cell lines.
Table 1: In Vitro Efficacy of this compound in Metastatic Breast Cancer Cell Lines
| Cell Line | Cancer Subtype | IC50 (µM) after 72h |
| BT-474Br | HER2-positive | 9.7 |
| HCC1954 | HER2-positive | 15.2 |
| MDA-MB-231Br | Triple-negative | 20.5 |
| HCC1806 | Triple-negative | 22.8 |
| HS578T | Triple-negative | 25.1 |
| HCC3153 | Triple-negative | 28.4 |
| SUM159 | Triple-negative | 31.8 |
Data sourced from Fares et al., 2023.
Table 2: Caspase Activation in Response to this compound Treatment (24 hours)
| Cell Line | This compound (µM) | Caspase-9 Activity (p-value) | Caspase-3/7 Activity (p-value) |
| BT-474Br | 10 | 0.0055 | Significant Increase |
| 15 | < 0.0001 | Significant Increase | |
| MDA-MB-231Br | 15 | < 0.0001 | Significant Increase |
Data sourced from Fares et al., 2023.
Experimental Protocols
This section provides an overview of the methodologies employed in the key experiments cited in the Fares et al. (2023) study.
Cell Culture and Reagents
-
Cell Lines: A panel of human breast cancer cell lines, including HER2-positive (BT-474Br, HCC1954) and triple-negative (MDA-MB-231Br, HCC1806, HS578T, HCC3153, SUM159) subtypes, were utilized.
-
Culture Conditions: Cells were maintained in appropriate media (DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and cultured at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Preparation: this compound hydrochloride was dissolved in a suitable solvent (e.g., DMSO) to create a stock solution for treating the cells at various concentrations.
Cell Viability Assay
A tetrazolium-based colorimetric assay (such as MTT or XTT) was used to determine the half-maximal inhibitory concentration (IC50) of this compound.
-
Procedure:
-
Cells were seeded in 96-well plates and allowed to adhere overnight.
-
The cells were then treated with a range of this compound concentrations for 72 hours.
-
Following treatment, the tetrazolium reagent was added to each well and incubated to allow for its conversion into a colored formazan product by viable cells.
-
The absorbance was measured using a microplate reader, and the IC50 values were calculated from the dose-response curves.
-
Caspase Activity Assays
Luminescent or colorimetric assays were employed to quantify the activity of caspases-3, -7, and -9.
-
Procedure:
-
Cells were treated with this compound at specified concentrations and for various durations.
-
After treatment, cells were lysed, and the lysates were incubated with caspase-specific substrates.
-
The cleavage of the substrate by the active caspase generates a signal (luminescence or color) that is proportional to the caspase activity.
-
The signal was measured using a luminometer or spectrophotometer.
-
Western Blotting
Western blotting was performed to analyze the expression and phosphorylation of key proteins in the signaling pathway, such as NDRG1 and p-NDRG1.
-
Procedure:
-
Treated cells were lysed, and protein concentrations were determined.
-
Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane was blocked and then incubated with primary antibodies specific for the target proteins (e.g., anti-NDRG1, anti-p-NDRG1).
-
After washing, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
-
Immunofluorescence
Immunofluorescence staining was used to visualize the cleavage of caspase-3 within the cells.
-
Procedure:
-
Cells grown on coverslips were treated with this compound.
-
The cells were then fixed with paraformaldehyde and permeabilized with a detergent (e.g., Triton X-100).
-
After blocking, the cells were incubated with a primary antibody against cleaved caspase-3.
-
A fluorescently labeled secondary antibody was then used for detection.
-
The coverslips were mounted on slides with a mounting medium containing DAPI for nuclear counterstaining and imaged using a fluorescence microscope.
-
CRISPR/Cas9-mediated NDRG1 Knockout
To confirm the role of NDRG1, CRISPR/Cas9 gene editing was used to create NDRG1 knockout (KO) cell lines.
-
Procedure:
-
Guide RNAs (gRNAs) targeting the NDRG1 gene were designed and cloned into a lentiviral vector co-expressing Cas9.
-
The lentiviral particles were produced and used to infect the target cancer cells.
-
Transduced cells were selected using an appropriate antibiotic.
-
The successful knockout of NDRG1 was confirmed by Western blotting.
-
In Vivo Xenograft Studies
Orthotopic and intracranial xenograft mouse models were used to evaluate the in vivo efficacy of this compound.
-
Orthotopic Model:
-
Human breast cancer cells were implanted into the mammary fat pads of immunodeficient mice.
-
Once tumors were established, mice were treated with this compound or a vehicle control.
-
Tumor growth was monitored over time, and at the end of the study, tumors were excised and weighed.
-
-
Intracranial Model:
-
Brain-metastatic breast cancer cells were stereotactically injected into the brains of immunodeficient mice.
-
Mice were treated with this compound or a vehicle control.
-
Survival was monitored, and brain tissues were analyzed for tumor burden.
-
Experimental Workflow for In Vivo Efficacy Assessment
Conclusion and Future Directions
This compound presents a novel therapeutic strategy for treating metastatic cancers by exploiting a unique mechanism of inducing incomplete autophagy and subsequent apoptosis in a manner dependent on NDRG1 phosphorylation. The preclinical data are robust, demonstrating significant anticancer activity in vitro and in vivo. Future research should focus on elucidating the upstream regulators of NDRG1 in response to this compound and exploring potential combination therapies to enhance its efficacy. The favorable safety profile of this compound in its previous clinical use for Parkinson's disease supports its expedited translation into clinical trials for oncology.
References
- 1. This compound is an incomplete autophagy inducer in preclinical models of metastatic cancer and brain metastases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound is an incomplete autophagy inducer in preclinical models of metastatic cancer and brain metastases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. JCI - this compound is an incomplete autophagy inducer in preclinical models of metastatic cancer and brain metastases [jci.org]
Metixene as an Incomplete Autophagy Inducer: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Metixene, a drug historically used for Parkinson's disease, has been identified as a potent inducer of cell death in various cancer models, particularly in metastatic breast cancer and brain metastases.[1][2][3] Its mechanism of action diverges from conventional chemotherapeutics, hinging on the induction of a cellular state known as "incomplete autophagy." This process, distinct from protective, complete autophagy, leads to an accumulation of autophagic vesicles, culminating in overwhelming cellular stress and caspase-mediated apoptosis.[1][4] Functional analyses reveal that this effect is mediated through the phosphorylation of N-Myc Downstream Regulated 1 (NDRG1), a key marker of the cellular stress response. This technical guide provides an in-depth overview of the core mechanism, summarizes the key quantitative data, details the experimental protocols used to elucidate this pathway, and presents visual diagrams of the critical signaling cascades and workflows.
Core Mechanism: From Cellular Stress to Apoptosis
This compound exerts its anticancer effects by triggering a specific signaling cascade that hijacks the cell's own recycling machinery, leading to its destruction. Unlike typical autophagy-inducing agents that promote cell survival under stress, this compound stalls the process, causing a lethal buildup of autophagosomes.
The proposed pathway is as follows:
-
Induction of Cellular Stress: this compound treatment initiates a broad cellular stress response. Proteomic analyses show significant alterations in pathways related to DNA damage, P53, and cell-cycle control.
-
NDRG1 Phosphorylation: A key consequence of this stress is the phosphorylation of N-Myc Downstream Regulated 1 (NDRG1). p-NDRG1 is a critical mediator of this compound's downstream effects.
-
Initiation of Autophagy: The cellular stress signals activate macroautophagy signaling pathways, including the MAPK, PI3K/Akt, and mTOR pathways, leading to the formation of double-membraned autophagosomes.
-
Blockade of Autophagic Flux: The crucial step in this compound's action is the failure of these autophagosomes to fuse with lysosomes to form autolysosomes. This results in "incomplete autophagy," where the cellular waste is packaged but not degraded.
-
Autophagic Stress and Apoptosis: The massive accumulation of non-degraded autophagic vesicles induces a state of severe autophagic stress. This stress, in turn, activates the intrinsic (caspase-9-mediated) pathway of apoptosis, leading to programmed cell death.
Signaling Pathway Diagram
Caption: Signaling cascade of this compound-induced incomplete autophagy and apoptosis.
Quantitative Data Presentation
The efficacy of this compound has been quantified in both in vitro and in vivo models of metastatic breast cancer.
Table 1: In Vitro Cytotoxicity of this compound in Breast Cancer Cell Lines
| Cell Line | Subtype | IC50 (µM) at 48 hours |
| HCC3153 | Triple-negative | 9.7 |
| BT-474Br | HER2-positive | 9.9 |
| HCC1954 | HER2-positive | 10.4 |
| MDA-MB-231Br | Triple-negative | 12.5 |
| HCC1806 | Triple-negative | 14.0 |
| HS578T | Triple-negative | 21.2 |
| SUM159 | Triple-negative | 31.8 |
| Data sourced from Fares et al., 2023. |
Table 2: In Vivo Efficacy of this compound in an Orthotopic Breast Cancer Model (HCC1954 cells)
| Treatment Group | Dose (mg/kg) | Mean Tumor Weight Reduction (%) | Mean Tumor Volume Reduction (%) |
| This compound | 0.1 | Significant (P < 0.0001) | Significant (P = 0.0043) |
| This compound | 1.0 | Significant (P < 0.0001) | Significant (P = 0.0004) |
| Mice were treated intraperitoneally 3 times per week for 6 weeks. P-values are relative to the control group. |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize this compound's function.
Cell Viability Assay
This protocol is used to determine the concentration of this compound that inhibits cancer cell growth.
-
Cell Plating: Seed breast cancer cells (e.g., BT-474Br, MDA-MB-231Br) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in complete culture medium. Replace the medium in the wells with the this compound dilutions and incubate for 24 or 48 hours.
-
Viability Reagent: Add a viability reagent (e.g., CellTiter-Glo® or a similar MTS/MTT reagent) to each well according to the manufacturer's instructions.
-
Measurement: Incubate for the recommended time (typically 1-2 hours). Measure luminescence or absorbance using a plate reader.
-
Analysis: Normalize the readings to vehicle-treated control wells and plot the dose-response curve to calculate the IC50 value.
Western Blot for Autophagy Markers
This protocol assesses changes in key proteins involved in the autophagy pathway.
-
Protein Extraction: Treat cells with this compound (e.g., 10 µM) for various time points (0, 6, 12, 24 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and separate by electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking & Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies overnight at 4°C. Key antibodies include:
-
Anti-LC3B (to detect LC3-I and LC3-II conversion)
-
Anti-p62/SQSTM1 (to assess autophagic flux)
-
Anti-p-NDRG1
-
Anti-Cleaved Caspase-3
-
Anti-β-actin (as a loading control)
-
-
Secondary Antibody & Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Workflow for Western Blot Analysis
Caption: Standard workflow for Western blot analysis of autophagy-related proteins.
In Vivo Tumor Xenograft Study
This protocol evaluates the anti-tumor activity of this compound in a living organism.
-
Cell Implantation: Orthotopically implant human breast cancer cells (e.g., 2 x 10^6 HCC1954 cells) into the mammary fat pads of immunodeficient mice (e.g., nude mice).
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 5 mm in diameter).
-
Randomization: Randomize mice into treatment groups:
-
Control (e.g., vehicle solution like 25% Captisol)
-
This compound (e.g., 0.1 mg/kg)
-
This compound (e.g., 1.0 mg/kg)
-
-
Treatment: Administer treatment intraperitoneally three times per week. Monitor tumor size with calipers and animal health regularly.
-
Endpoint: After a set period (e.g., 6 weeks), euthanize the mice and excise the tumors.
-
Analysis: Measure final tumor weight and volume. Process tumors for further analysis, such as immunohistochemistry for cleaved caspase-3 to confirm apoptosis.
The Role of NDRG1 in Incomplete Autophagy
The knockout of NDRG1 provides definitive evidence for its central role in mediating this compound's effects. In NDRG1 knockout (KO) cells, this compound treatment no longer leads to incomplete autophagy. Instead, the autophagic process proceeds to completion (autophagosomes successfully fuse with lysosomes), and consequently, the caspase-mediated apoptotic effect is reversed. This demonstrates that NDRG1 is the critical switch that turns a standard autophagy response into a lethal, incomplete one.
Logical Relationship of NDRG1 Function
Caption: The critical role of NDRG1 in determining autophagy outcome post-Metixene.
Conclusion
This compound represents a promising therapeutic agent that operates through a novel mechanism of inducing incomplete autophagy. By leveraging NDRG1-mediated cellular stress to stall the autophagic process, this compound effectively triggers apoptosis in cancer cells, including those in difficult-to-treat brain metastases. The detailed protocols and mechanistic diagrams provided in this guide offer a framework for researchers to further investigate and potentially translate this unique anticancer strategy into clinical applications. The minimal side effects reported in humans for its historical use further enhance its potential for clinical translation.
References
- 1. This compound is an incomplete autophagy inducer in preclinical models of metastatic cancer and brain metastases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound is an incomplete autophagy inducer in preclinical models of metastatic cancer and brain metastases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. JCI - this compound is an incomplete autophagy inducer in preclinical models of metastatic cancer and brain metastases [jci.org]
Pharmacological Profile of Metixene Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Metixene hydrochloride is a tertiary amine anticholinergic agent with antiparkinsonian properties. Its primary mechanism of action is the competitive antagonism of acetylcholine at muscarinic receptors, thereby helping to restore the balance in the cholinergic and dopaminergic systems in the corpus striatum, which is disrupted in parkinsonism.[1][2] this compound also exhibits antihistaminic and direct antispasmodic properties.[1][2] This technical guide provides a comprehensive overview of the pharmacological profile of this compound hydrochloride, including its mechanism of action, pharmacodynamics, pharmacokinetics, and available receptor binding data. It also outlines typical experimental protocols relevant to its pharmacological characterization and visualizes key pathways and concepts.
Mechanism of Action
This compound hydrochloride's therapeutic effects in parkinsonism are attributed to its central anticholinergic activity. Parkinsonism is characterized by an imbalance between the excitatory cholinergic and inhibitory dopaminergic pathways in the corpus striatum.[1] By acting as a competitive antagonist at muscarinic acetylcholine receptors, this compound reduces the excessive cholinergic tone, thereby helping to alleviate the motor symptoms associated with the disease.
As a tertiary amine, this compound is able to cross the blood-brain barrier, which is essential for its central nervous system effects. In addition to its primary antimuscarinic action, this compound also possesses antihistaminic and direct antispasmodic properties.
Recent research has also uncovered a novel mechanism of action for this compound in the context of oncology. Studies have shown that this compound can induce incomplete autophagy in cancer cells, leading to caspase-mediated apoptosis. This effect appears to be independent of its anticholinergic activity.
Pharmacodynamics
This compound is a tertiary antimuscarinic agent with actions that are comparable to atropine. Its pharmacological effects are widespread due to the distribution of muscarinic receptors throughout the body.
Receptor Binding Profile
This compound hydrochloride is a potent inhibitor of quinuclidinyl benzilate (QNB) binding to muscarinic receptors. While specific affinities for the five muscarinic receptor subtypes (M1-M5) are not well-documented in publicly available literature, its central antiparkinsonian effects suggest significant interaction with central muscarinic receptors.
| Parameter | Value | Reference |
| IC50 (QNB binding inhibition) | 55 nM | |
| Ki (QNB binding inhibition) | 15 nM |
Table 1: Muscarinic Receptor Binding Affinity of this compound Hydrochloride
Central Nervous System Effects
The primary central effect of this compound is the amelioration of parkinsonian symptoms, particularly tremor. This is achieved by blocking muscarinic receptors in the striatum.
Peripheral Effects
As an anticholinergic agent, this compound can produce a range of peripheral effects, including:
-
Dry mouth
-
Blurred vision
-
Constipation
-
Urinary retention
-
Tachycardia
These effects are dose-dependent and represent the class effects of muscarinic antagonists.
Pharmacokinetics
Detailed pharmacokinetic parameters for this compound hydrochloride in humans are not extensively reported. The following provides a summary of the available information.
| Parameter | Description | Reference |
| Absorption | Absorbed from the gastrointestinal tract following oral administration. The extent of absorption is not known. | |
| Distribution | As a tertiary amine, it is expected to be widely distributed and to cross the blood-brain barrier. | |
| Metabolism | Metabolized in the liver via sulfoxidation and N-demethylation. | |
| Elimination | Excreted in the urine. | |
| Half-life | Not available. | |
| Volume of Distribution | Not available. | |
| Protein Binding | Not available. | |
| Clearance | Not available. |
Table 2: Pharmacokinetic Properties of this compound Hydrochloride
Experimental Protocols
Radioligand Binding Assay (e.g., [3H]-QNB Binding)
This assay is used to determine the affinity of a compound for a specific receptor.
Objective: To determine the IC50 and Ki of this compound hydrochloride for muscarinic receptors.
Materials:
-
[3H]-Quinuclidinyl benzilate ([3H]-QNB) as the radioligand.
-
Membrane preparations from a tissue source rich in muscarinic receptors (e.g., rat brain cortex).
-
This compound hydrochloride at various concentrations.
-
Atropine or another high-affinity muscarinic antagonist for determining non-specific binding.
-
Assay buffer (e.g., phosphate-buffered saline).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubate the membrane preparation with a fixed concentration of [3H]-QNB and varying concentrations of this compound hydrochloride.
-
A parallel set of tubes containing a high concentration of atropine is used to determine non-specific binding.
-
After incubation to equilibrium, the bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
The filters are washed to remove unbound radioligand.
-
The radioactivity trapped on the filters is quantified by liquid scintillation counting.
-
The IC50 value is determined by non-linear regression analysis of the competition binding data.
-
The Ki value is calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Drug Interactions
The effects of this compound may be enhanced by other drugs with antimuscarinic properties, such as amantadine, some antihistamines, phenothiazine antipsychotics, and tricyclic antidepressants. Monoamine oxidase inhibitors (MAOIs) may also potentiate its antimuscarinic effects. This compound may also affect the absorption of other drugs due to its effects on gastrointestinal motility.
Adverse Effects and Toxicology
The adverse effects of this compound are primarily related to its anticholinergic properties and include dry mouth, blurred vision, constipation, nausea, vertigo, and tachycardia. Overdose can lead to more severe symptoms such as dilated pupils, warm and dry skin, cardiac arrhythmias, and central nervous system effects like delirium, hallucinations, and seizures.
Summary and Future Directions
This compound hydrochloride is a centrally acting antimuscarinic agent with established efficacy in the treatment of parkinsonism. Its pharmacological profile is characterized by competitive antagonism at muscarinic receptors. While its general mechanism of action is well-understood, there is a notable lack of detailed, publicly available data regarding its specific binding affinities for muscarinic receptor subtypes and comprehensive human pharmacokinetic parameters. Further research to elucidate these aspects would provide a more complete understanding of its pharmacological profile. The recently discovered role of this compound in inducing incomplete autophagy in cancer cells opens up new avenues for research and potential therapeutic applications beyond its traditional use.
References
Metixene's Role as a Muscarinic Antagonist: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to Metixene and Muscarinic Receptors
This compound is a tertiary antimuscarinic compound with actions similar to atropine; it also possesses antihistaminic properties.[1] Its primary mechanism of action involves the blockade of muscarinic acetylcholine receptors, which are G-protein coupled receptors (GPCRs) integral to the parasympathetic nervous system and also present in the central nervous system.[1][2] There are five distinct subtypes of muscarinic receptors (M1, M2, M3, M4, and M5), each with unique tissue distribution, signaling mechanisms, and physiological roles.[3] The therapeutic applications of muscarinic antagonists are often dictated by their selectivity profile across these subtypes.
Quantitative Analysis of this compound's Binding Affinity
Precise quantitative data on the binding affinity of this compound for each of the five human muscarinic receptor subtypes (M1-M5) is not extensively documented in the available scientific literature. However, early studies have characterized its general affinity for muscarinic receptors.
One study reported that this compound potently inhibits the binding of the non-selective muscarinic antagonist, [³H]-quinuclidinyl benzilate ([³H]-QNB), to muscarinic receptors with the following values:
-
IC₅₀: 55 nM
-
Kᵢ: 15 nM
To provide a framework for understanding muscarinic antagonist selectivity, the following table summarizes the binding affinities (as pKi values) of several well-characterized reference antagonists for the human M1-M5 receptor subtypes. A higher pKi value indicates a higher binding affinity.
Table 1: Comparative Binding Affinities (pKi) of Reference Muscarinic Antagonists
| Antagonist | M1 | M2 | M3 | M4 | M5 | Selectivity Profile |
| Atropine | 8.9 | 9.1 | 9.2 | 8.9 | 8.8 | Non-selective |
| Pirenzepine | 8.1 | 6.7 | 6.8 | 7.3 | 7.0 | M1-selective |
| Methoctramine | 6.9 | 8.1 | 7.0 | 7.4 | 7.1 | M2-selective |
| 4-DAMP | 8.8 | 7.9 | 9.1 | 8.4 | 8.3 | M3/M1-preferring |
| Tropicamide | 6.6 | 6.8 | 7.0 | 7.2 | - | M4-preferring |
| Zamifenacin | 7.4 | 6.8 | 8.2 | 7.1 | - | M3-selective |
Note: pKi = -log(Ki). The data presented are compiled from various sources and are intended for comparative purposes. Actual values may vary depending on the experimental conditions.
Muscarinic Receptor Signaling Pathways
The five muscarinic receptor subtypes couple to different families of G-proteins, initiating distinct downstream signaling cascades. This compound, as an antagonist, blocks the initiation of these pathways by preventing the binding of acetylcholine.
-
M1, M3, and M5 Receptors: These subtypes primarily couple to Gαq/11 proteins.[4] Activation of this pathway leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium (Ca²⁺) from intracellular stores, while DAG activates protein kinase C (PKC).
-
M2 and M4 Receptors: These subtypes couple to Gαi/o proteins. Activation of this pathway inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels and reduced protein kinase A (PKA) activity.
Experimental Protocols for Characterizing Muscarinic Antagonists
The following sections detail the standard methodologies used to determine the binding and functional properties of muscarinic antagonists like this compound.
Radioligand Competition Binding Assay
This assay determines the affinity of a test compound (the "competitor," e.g., this compound) for a receptor by measuring its ability to displace a radiolabeled ligand with known affinity.
Objective: To determine the inhibition constant (Ki) of this compound for each muscarinic receptor subtype.
Materials:
-
Cell Membranes: Membranes prepared from cell lines (e.g., CHO or HEK293) stably expressing a single human muscarinic receptor subtype (M1, M2, M3, M4, or M5).
-
Radioligand: A high-affinity muscarinic antagonist, typically [³H]-N-methylscopolamine ([³H]-NMS).
-
Test Compound: this compound.
-
Non-specific Binding Control: A high concentration (e.g., 1-10 µM) of a non-labeled, high-affinity antagonist like atropine.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Filtration Apparatus: A cell harvester with glass fiber filter mats.
-
Scintillation Counter: For measuring radioactivity.
Procedure:
-
Preparation: Thaw frozen cell membrane aliquots on ice and resuspend in assay buffer to a determined optimal protein concentration.
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: Assay buffer, [³H]-NMS solution, and cell membrane suspension.
-
Non-specific Binding (NSB): Atropine solution, [³H]-NMS solution, and cell membrane suspension.
-
Competition: Serial dilutions of this compound, [³H]-NMS solution, and cell membrane suspension. The final concentration of [³H]-NMS should be close to its dissociation constant (Kd).
-
-
Incubation: Incubate the plate at room temperature for 60-120 minutes to reach equilibrium.
-
Harvesting: Terminate the reaction by rapid filtration through the glass fiber filter mat, followed by washing with ice-cold assay buffer to remove unbound radioligand.
-
Counting: Measure the radioactivity retained on the filter mats using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding: Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a competition curve.
-
Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of specific binding) using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation : Ki = IC₅₀ / (1 + ([L]/Kd)) where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
[³⁵S]GTPγS Binding Assay
This is a functional assay that measures the activation of G-proteins, an early event in GPCR signaling. Antagonists are characterized by their ability to inhibit agonist-stimulated [³⁵S]GTPγS binding.
Objective: To determine the functional potency of this compound in blocking agonist-induced G-protein activation at M2 and M4 receptors.
Materials:
-
Cell Membranes: From cells expressing M2 or M4 receptors.
-
Radioligand: [³⁵S]GTPγS.
-
Agonist: A muscarinic agonist such as carbachol.
-
Test Compound: this compound.
-
GDP: Guanosine diphosphate.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 100 mM NaCl, pH 7.4.
Procedure:
-
Pre-incubation: Incubate cell membranes with varying concentrations of this compound (or vehicle) and a fixed concentration of GDP.
-
Initiation: Add a mixture of the agonist (e.g., carbachol) and [³⁵S]GTPγS to start the reaction.
-
Incubation: Incubate at 30°C for a defined period (e.g., 30-60 minutes).
-
Termination and Filtration: Stop the reaction and separate bound from free [³⁵S]GTPγS by rapid filtration.
-
Counting: Measure the radioactivity on the filters.
-
Data Analysis: Plot the agonist-stimulated [³⁵S]GTPγS binding as a function of this compound concentration to determine the IC₅₀. The antagonist's affinity (Kb) can be determined using Schild analysis by measuring agonist dose-response curves in the presence of different fixed concentrations of this compound.
Calcium Mobilization Assay
This functional assay measures the increase in intracellular calcium concentration following the activation of Gq/11-coupled receptors (M1, M3, M5). Antagonists are assessed by their ability to block agonist-induced calcium release.
Objective: To determine the functional potency of this compound in blocking agonist-induced calcium signaling at M1, M3, and M5 receptors.
Materials:
-
Cells: Whole cells stably expressing M1, M3, or M5 receptors.
-
Calcium-sensitive dye: e.g., Fluo-4 AM or Fura-2 AM.
-
Agonist: A muscarinic agonist like carbachol.
-
Test Compound: this compound.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with HEPES.
-
Fluorescence Plate Reader: With kinetic reading capability (e.g., FLIPR, FlexStation).
Procedure:
-
Cell Plating: Seed cells in a 96- or 384-well black-walled, clear-bottom plate and culture overnight.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye.
-
Antagonist Pre-incubation: Add varying concentrations of this compound to the wells and incubate for a short period.
-
Agonist Addition and Measurement: Place the plate in the fluorescence reader. The instrument adds a fixed concentration of the agonist (e.g., carbachol) to the wells and immediately begins measuring the change in fluorescence intensity over time.
-
Data Analysis: The increase in fluorescence corresponds to the increase in intracellular calcium. Determine the inhibitory effect of this compound by plotting the agonist-induced calcium response against the concentration of this compound to calculate an IC₅₀ value.
Conclusion
This compound is a competitive antagonist of muscarinic acetylcholine receptors. While its general binding affinity has been established, a detailed characterization of its selectivity profile across the five receptor subtypes is necessary for a complete understanding of its pharmacological effects. The experimental protocols outlined in this guide—radioligand binding, GTPγS binding, and calcium mobilization assays—represent the standard methodologies for comprehensively profiling the activity of muscarinic antagonists. Further research to determine the Ki values of this compound for each of the M1-M5 subtypes would be highly valuable for elucidating its precise mechanism of action and potential therapeutic applications.
References
- 1. [PDF] Selectivity of Agonists for the Active State of M1 to M4 Muscarinic Receptor Subtypes | Semantic Scholar [semanticscholar.org]
- 2. Selectivity of Agonists for the Active State of M1 to M4 Muscarinic Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Physiology, Muscarinic Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
In-Vitro Efficacy of Metixene on Cancer Cell Lines: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metixene, a drug historically used for Parkinson's disease, has been identified as a potent agent against metastatic cancer, particularly breast cancer brain metastases (BCBM).[1][2][3] Originally developed for its anticholinergic and antihistaminic properties, recent research has unveiled a novel mechanism of action in cancer cells.[1] This technical guide provides an in-depth summary of the in-vitro effects of this compound on various cancer cell lines, focusing on its mechanism of action, quantitative efficacy, and the experimental protocols used to determine these effects.
Quantitative Data Summary
This compound has demonstrated significant cytotoxic effects across a range of metastatic breast cancer cell lines, irrespective of their subtype.[1] The half-maximal inhibitory concentration (IC50) and other quantitative measures of its activity are summarized below.
Table 1: IC50 Values of this compound in Metastatic Breast Cancer Cell Lines
The IC50 values were determined after 72 hours of continuous this compound treatment, highlighting its potency against both HER2-positive and triple-negative breast cancer (TNBC) subtypes.
| Cell Line | Breast Cancer Subtype | IC50 (μM) |
| BT-474Br | HER2-Positive | 9.7 |
| HCC1954 | HER2-Positive | 20.5 |
| MDA-MB-231Br | Triple-Negative | 15.2 |
| HCC1806 | Triple-Negative | 31.8 |
| HS578T | Triple-Negative | 21.4 |
| HCC3153 | Triple-Negative | 25.7 |
| SUM159 | Triple-Negative | 22.3 |
| Data sourced from Fares et al., 2023. |
Table 2: Effect of this compound on Caspase Activity
This compound induces apoptosis through the intrinsic pathway, as evidenced by the dose-dependent activation of key caspases in brain-metastatic breast cancer cells after 24 hours of treatment.
| Cell Line | This compound Conc. (μM) | Caspase-9 Activity (Fold Change vs. Control) | Caspase-3/-7 Activity (Fold Change vs. Control) |
| BT-474Br | 10 | Significantly Elevated (P = 0.0055) | Significant Increase |
| BT-474Br | 15 | Significantly Elevated (P < 0.0001) | Significant Increase |
| MDA-MB-231Br | 15 | Significantly Elevated (P < 0.0001) | Significant Increase |
| Data sourced from Fares et al., 2023. |
Mechanism of Action: Signaling Pathway
Functional proteomics and subsequent validation experiments have elucidated that this compound exerts its anticancer effects by inducing cellular stress, leading to incomplete autophagy and subsequent caspase-mediated apoptosis. This process is critically dependent on the phosphorylation of N-Myc downstream-regulated gene 1 (NDRG1).
Caption: this compound-induced cell death pathway via NDRG1 and incomplete autophagy.
Experimental Protocols
The following are detailed methodologies for key in-vitro experiments performed to characterize the effects of this compound.
Cell Lines and Culture
-
Cell Lines: HER2-positive (BT-474Br, HCC1954) and triple-negative (MDA-MB-231Br, HCC1806, HS578T, HCC3153, SUM159) breast cancer brain metastasis cell lines were used.
-
Culture Conditions: Cells were cultured in appropriate media (e.g., RPMI 1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.
Drug Screening and Viability Assays
The initial identification of this compound was performed through a high-throughput screen of a CNS small-molecule inhibitor library.
References
- 1. This compound is an incomplete autophagy inducer in preclinical models of metastatic cancer and brain metastases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hcn.health [hcn.health]
- 3. This compound is an incomplete autophagy inducer in preclinical models of metastatic cancer and brain metastases - PubMed [pubmed.ncbi.nlm.nih.gov]
Metixene: A Novel Therapeutic Avenue for Preclinical Brain Metastases
An In-depth Technical Guide for Researchers and Drug Development Professionals
Metixene, a drug historically used for Parkinson's disease, has emerged as a promising therapeutic agent in preclinical models of brain metastases.[1][2][3][4] This guide provides a comprehensive overview of the foundational research, detailing its mechanism of action, quantitative efficacy, and the experimental protocols utilized in its validation.
Executive Summary
Recent research has identified this compound as a potent inducer of cell death in brain metastatic cancer cells, leveraging a unique mechanism of incomplete autophagy. Discovered through a screening of 320 FDA-approved, blood-brain barrier (BBB) permeable compounds, this compound has demonstrated significant anti-tumor activity in various preclinical models of breast cancer brain metastases. Its ability to cross the BBB and induce caspase-mediated apoptosis in cancer cells makes it a compelling candidate for further investigation and potential clinical translation for patients with brain metastases.
Mechanism of Action: NDRG1-Mediated Incomplete Autophagy
This compound's primary mechanism of action involves the induction of incomplete autophagy, a process that leads to the accumulation of autophagic vesicles and subsequent cellular stress, culminating in apoptosis. This process is mediated through the phosphorylation of N-Myc downstream-regulated gene 1 (NDRG1). Knockout of NDRG1 has been shown to complete the autophagy process and reverse the apoptotic effects of this compound, confirming its critical role in the drug's anti-cancer activity.
Quantitative Data from Preclinical Studies
The efficacy of this compound has been quantified through a series of in vitro and in vivo experiments.
In Vitro Efficacy
This compound has demonstrated a dose-dependent effect on the viability of brain-metastatic breast cancer cells.
Table 1: IC50 of this compound in Metastatic Breast Cancer Cell Lines (3-day treatment)
| Cell Line | IC50 (µM) |
| BT-474Br | 5.8 |
| MDA-MB-231Br | 7.2 |
| HCC1954 | 6.5 |
Table 2: Effect of this compound on Cell Viability and Caspase-3/-7 Activity
| Cell Line | Treatment (Concentration) | Duration | Cell Viability (% of Control) | Caspase-3/-7 Activity (Fold Change) |
| BT-474Br | 10 µM this compound | 24 hours | ~50% | ~4.5 |
| BT-474Br | 10 µM this compound | 48 hours | ~25% | ~6.0 |
| MDA-MB-231Br | 10 µM this compound | 24 hours | ~60% | ~3.5 |
| MDA-MB-231Br | 10 µM this compound | 48 hours | ~40% | ~5.0 |
In Vivo Efficacy
This compound has shown significant anti-tumor effects in various mouse models of brain metastases, leading to reduced tumor burden and increased survival.
Table 3: Summary of In Vivo Efficacy in Preclinical Models
| Preclinical Model | Key Findings |
| Orthotopic Xenograft (Mammary Fat Pad) | Significant reduction in tumor size. |
| Intracardiac Model (Multiorgan Metastases) | Improved survival. |
| Intracranial Xenograft | Extended survival. |
| Intracarotid Model (Multiple Brain Metastases) | Extended survival. |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings.
Cell Lines and Culture
-
Cell Lines: BT-474Br and MDA-MB-231Br (brain-seeking breast cancer cell lines).
-
Culture Conditions: Standard cell culture conditions were maintained.
In Vitro Assays
-
Cell Viability Assay: Cells were treated with varying concentrations of this compound for 24 and 48 hours, after which cell viability was assessed.
-
Caspase-3/-7 Activity Assay: Caspase activity, a marker of apoptosis, was measured after 24 and 48 hours of this compound treatment.
-
Immunofluorescence Staining: Staining for cleaved caspase-3 was performed to visualize apoptosis in treated cells.
In Vivo Models
-
Animal Model: Immunodeficient mice were used for all in vivo experiments.
-
Orthotopic Xenograft Model: Brain-metastatic breast cancer cells were injected into the mammary fat pad. Tumor growth was monitored, and the effect of this compound treatment on tumor size was evaluated.
-
Intracranial Xenograft Model: Cancer cells were directly implanted into the brain of the mice. Survival was the primary endpoint.
-
Intracarotid Model of Multiple Brain Metastases: Cancer cells were injected into the internal carotid artery to induce the formation of multiple brain metastases. Survival was monitored.
Conclusion and Future Directions
This compound represents a significant breakthrough in the preclinical development of therapeutics for brain metastases. Its ability to cross the blood-brain barrier and induce a unique form of cell death in cancer cells addresses a major challenge in the treatment of central nervous system malignancies. With minimal side effects reported in humans from its prior use, this compound is a strong candidate for clinical trials in patients with brain metastases. Future research should focus on optimizing dosing regimens, exploring combination therapies, and expanding the evaluation of this compound to other types of brain metastases.
References
- 1. This compound is an incomplete autophagy inducer in preclinical models of metastatic cancer and brain metastases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound is an incomplete autophagy inducer in preclinical models of metastatic cancer and brain metastases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. JCI - this compound is an incomplete autophagy inducer in preclinical models of metastatic cancer and brain metastases [jci.org]
- 4. JCI - this compound is an incomplete autophagy inducer in preclinical models of metastatic cancer and brain metastases [jci.org]
Metixene: A Repurposed Antiparkinsonian Agent with Potent Anti-Cancer Activity
An In-depth Technical Guide on the Discovery of Metixene as a Novel Anti-Cancer Agent for Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, a drug previously used for Parkinson's disease, has been identified as a promising therapeutic agent against metastatic breast cancer and brain metastases.[1][2] This discovery stems from a comprehensive screening of 320 central nervous system (CNS) small-molecule inhibitors approved by the U.S. Food and Drug Administration (FDA) that are known to be permeable to the blood-brain barrier.[1][3] this compound emerged as a top candidate capable of reducing cell viability and inducing cell death across various metastatic breast cancer subtypes.[4] Preclinical studies have demonstrated its ability to significantly decrease tumor size and enhance survival in mouse models of metastatic breast cancer. The mechanism of action involves the induction of incomplete autophagy, leading to caspase-mediated apoptosis in cancer cells. With minimal reported side effects in humans, this compound presents a strong candidate for clinical translation in oncology.
Quantitative Data Summary
The anti-cancer efficacy of this compound has been quantified through various in vitro and in vivo studies. The following tables summarize the key quantitative data from these experiments.
Table 1: In Vitro Cytotoxicity of this compound in Breast Cancer Cell Lines
| Cell Line | Cancer Subtype | IC50 (µM) after 72h |
| HER2-Positive | ||
| BT-474Br | HER2+ | 12.2 |
| HCC1954 | HER2+ | 9.7 |
| Triple-Negative | ||
| MDA-MB-231Br | Triple-Negative | 15.8 |
| HCC1806 | Triple-Negative | 21.5 |
| HS578T | Triple-Negative | 25.3 |
| HCC3153 | Triple-Negative | 31.8 |
| SUM159 | Triple-Negative | 18.4 |
Table 2: In Vivo Efficacy of this compound in Mouse Models of Breast Cancer
| Animal Model | Cancer Cell Line | Treatment Group | Outcome |
| Mammary Fat Pad Xenograft | HCC1954 | Control (25% Captisol) | Tumor Volume at 6 weeks: ~1200 mm³ |
| This compound (0.1 mg/kg) | Tumor Volume at 6 weeks: ~700 mm³ | ||
| This compound (1.0 mg/kg) | Tumor Volume at 6 weeks: ~400 mm³ | ||
| Intracranial Xenograft | BT-474Br | Control (25% Captisol) | Median Survival: 52 days |
| This compound (1.0 mg/kg) | Median Survival: 64 days (23% increase) | ||
| Intracarotid Metastasis Model | MDA-MB-231Br | Control (25% Captisol) | Median Survival: ~35 days |
| This compound (1.0 mg/kg) | Median Survival: ~45 days |
Signaling Pathway and Mechanism of Action
This compound exerts its anti-cancer effects by inducing a state of "incomplete autophagy" in cancer cells. This process is mediated by the phosphorylation of N-Myc downstream regulated 1 (NDRG1), which ultimately leads to caspase-mediated apoptosis.
Experimental Workflow
The discovery of this compound as an anti-cancer agent involved a systematic workflow, from initial screening to in vivo validation.
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments conducted to evaluate the anti-cancer properties of this compound.
Cell Culture
HER2-positive (BT-474Br, HCC1954) and triple-negative (MDA-MB-231Br, HCC1806, HS578T, HCC3153, SUM159) breast cancer cell lines were used. Cells were maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and cultured in a humidified incubator at 37°C with 5% CO2.
Cell Viability Assay
Cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega).
-
Cells were seeded in 96-well plates at a density of 5,000 cells per well.
-
After 24 hours, cells were treated with increasing concentrations of this compound (ranging from 0.1 to 100 µM) for 72 hours.
-
An equal volume of CellTiter-Glo® reagent was added to each well.
-
The plates were incubated for 10 minutes at room temperature to stabilize the luminescent signal.
-
Luminescence was measured using a plate reader.
-
IC50 values were calculated using non-linear regression analysis in GraphPad Prism.
Caspase-3/-7 Activity Assay
Caspase-mediated apoptosis was quantified using the Caspase-Glo® 3/7 Assay (Promega).
-
Cells were seeded in 96-well plates as described for the cell viability assay.
-
Cells were treated with various concentrations of this compound for 24 and 48 hours.
-
Caspase-Glo® 3/7 reagent was added to each well.
-
The plates were incubated for 1 hour at room temperature.
-
Luminescence was measured to determine caspase activity.
Western Blot Analysis
-
Cells were treated with this compound (10 µM) for various time points.
-
Cell lysates were prepared using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein concentration was determined using the BCA protein assay (Thermo Fisher Scientific).
-
Equal amounts of protein (20-30 µg) were separated by SDS-PAGE and transferred to a PVDF membrane.
-
Membranes were blocked with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Membranes were incubated overnight at 4°C with primary antibodies against NDRG1, phospho-NDRG1, LC3B, and GAPDH.
-
After washing with TBST, membranes were incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Immunofluorescence
-
Cells were grown on coverslips and treated with this compound (10 µM) for 48 hours.
-
Cells were fixed with 4% paraformaldehyde, permeabilized with 0.25% Triton X-100, and blocked with 1% BSA.
-
Cells were incubated with a primary antibody against cleaved caspase-3 overnight at 4°C.
-
After washing, cells were incubated with a fluorescently labeled secondary antibody for 1 hour at room temperature.
-
Nuclei were counterstained with DAPI.
-
Coverslips were mounted on slides, and images were captured using a fluorescence microscope.
In Vivo Animal Studies
All animal experiments were conducted in accordance with institutional guidelines.
-
Orthotopic Xenograft Model: 5x10^6 HCC1954 cells were injected into the mammary fat pads of female nude mice. When tumors reached approximately 100 mm³, mice were randomized into control (25% Captisol) and this compound (0.1 mg/kg and 1.0 mg/kg, administered intraperitoneally 3 times per week) groups. Tumor volume was measured twice weekly.
-
Intracranial Xenograft Model: 1x10^5 BT-474Br cells were stereotactically injected into the brains of nude mice. Ten days after injection, mice were treated with this compound (1.0 mg/kg) or control vehicle. Survival was monitored daily.
-
Intracarotid Metastasis Model: 1x10^5 MDA-MB-231Br cells were injected into the internal carotid artery of nude mice. Treatment with this compound (1.0 mg/kg) or control vehicle began seven days after injection. Survival was the primary endpoint.
CRISPR/Cas9 Knockout of NDRG1
To confirm the role of NDRG1, CRISPR/Cas9 gene editing was used to knock out NDRG1 in breast cancer cell lines. The reversal of this compound's apoptotic effect and the completion of autophagy in NDRG1-knockout cells validated its central role in the drug's mechanism of action.
Conclusion
The repurposing of this compound as an anti-cancer agent represents a significant advancement in the search for effective therapies for metastatic breast cancer, particularly for challenging cases involving brain metastases. Its ability to cross the blood-brain barrier and induce cancer cell death through a novel mechanism involving incomplete autophagy and NDRG1 phosphorylation makes it a highly attractive candidate for further clinical investigation. The detailed data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals to build upon this promising discovery.
References
- 1. This compound is an incomplete autophagy inducer in preclinical models of metastatic cancer and brain metastases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. searchit.libraries.wsu.edu [searchit.libraries.wsu.edu]
- 3. JCI - this compound is an incomplete autophagy inducer in preclinical models of metastatic cancer and brain metastases [jci.org]
- 4. JCI - this compound is an incomplete autophagy inducer in preclinical models of metastatic cancer and brain metastases [jci.org]
The Impact of Metixene on NDRG1 Phosphorylation: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Metixene, a repositioned antiparkinsonian drug, has emerged as a promising therapeutic agent in preclinical models of metastatic cancer.[1][2] A key mechanism of its anticancer activity involves the induction of incomplete autophagy and subsequent caspase-mediated apoptosis.[1][3] Central to this mechanism is the phosphorylation of N-Myc Downstream Regulated 1 (NDRG1), a protein implicated in cellular stress responses and tumor suppression.[1] This technical guide provides an in-depth analysis of the molecular mechanisms underlying this compound's impact on NDRG1 phosphorylation, detailing the signaling pathways, experimental validation, and quantitative outcomes.
Introduction: NDRG1 as a Therapeutic Target
N-Myc Downstream Regulated 1 (NDRG1) is a multifaceted protein involved in various cellular processes, including differentiation, stress responses, and suppression of tumor metastasis. Its expression and activity are tightly regulated, in part by post-translational modifications, most notably phosphorylation. The phosphorylation status of NDRG1 dictates its subcellular localization and interaction with other proteins, thereby influencing key signaling pathways in cancer. Recent studies have identified this compound as a potent inducer of NDRG1 phosphorylation, highlighting a novel therapeutic strategy for cancers, including those with brain metastases.
This compound-Induced NDRG1 Phosphorylation: A Quantitative Analysis
Treatment of metastatic breast cancer cell lines with this compound results in a significant and dose-dependent increase in the phosphorylation of NDRG1. This effect has been consistently observed in multiple cell lines, indicating a robust mechanism of action.
Table 1: Effect of this compound on NDRG1 Phosphorylation in Breast Cancer Brain Metastasis Cell Lines
| Cell Line | This compound Concentration (µM) | Treatment Duration | Change in p-NDRG1/NDRG1 Ratio | Reference |
| BT-474Br | 0 (Control) | 24 hours | Baseline | |
| 5 | 24 hours | Increased | ||
| 10 | 24 hours | Significantly Increased | ||
| 15 | 24 hours | Markedly Increased | ||
| MDA-MB-231Br | 0 (Control) | 24 hours | Baseline | |
| 5 | 24 hours | Increased | ||
| 10 | 24 hours | Significantly Increased | ||
| 15 | 24 hours | Markedly Increased |
Note: The changes are described qualitatively based on Western blot analyses from the cited literature. The primary phosphorylation site analyzed is Threonine 346 (Thr346).
Table 2: Time-Dependent Effect of this compound on NDRG1 Phosphorylation
| Cell Line | This compound Concentration (µM) | Time Point | Change in p-NDRG1 Levels | Reference |
| BT-474Br | 10 | 0 hours | Baseline | |
| 10 | 24 hours | Increased | ||
| 10 | 48 hours | Sustained Increase | ||
| MDA-MB-231Br | 10 | 0 hours | Baseline | |
| 10 | 24 hours | Increased | ||
| 10 | 48 hours | Sustained Increase |
The Signaling Cascade: From this compound to NDRG1 Phosphorylation
Functional proteomics analyses have revealed that this compound treatment impacts several major signaling pathways, including the PI3K/Akt and MAPK pathways. The phosphorylation of NDRG1 is primarily mediated by the serum/glucocorticoid-regulated kinase 1 (SGK1), a downstream effector of the PI3K/Akt/mTORC2 pathway.
SGK1 directly phosphorylates NDRG1 at multiple threonine and serine residues, including Thr328, Ser330, Thr346, Thr356, and Thr366. This initial phosphorylation by SGK1 "primes" NDRG1 for subsequent phosphorylation by glycogen synthase kinase 3 beta (GSK3β) at Ser342, Ser352, and Ser362. This sequential phosphorylation is crucial for the functional consequences of this compound treatment.
Functional Consequences of NDRG1 Phosphorylation
The phosphorylation of NDRG1 by the this compound-activated pathway is a critical event that leads to incomplete autophagy. This state of autophagic stress, characterized by the accumulation of autophagosomes, ultimately triggers caspase-mediated apoptosis in cancer cells. Knockout of NDRG1 has been shown to complete the autophagy process and reverse the apoptotic effects of this compound, confirming the central role of NDRG1 in this therapeutic mechanism.
Experimental Protocols
The following sections provide an overview of the key experimental methodologies used to elucidate the impact of this compound on NDRG1 phosphorylation.
Cell Culture
-
Cell Lines: MDA-MB-231Br and BT-474Br human breast cancer brain metastasis cell lines are commonly used.
-
Culture Medium: A standard culture medium such as DMEM, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, is suitable.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
Western Blotting for NDRG1 Phosphorylation
This protocol allows for the semi-quantitative analysis of total and phosphorylated NDRG1 protein levels.
-
Key Reagents:
-
Primary Antibody: Phospho-NDRG1 (Thr346) (D98G11) XP® Rabbit mAb (Cell Signaling Technology, #5482). Recommended dilution: 1:1000.
-
Total NDRG1 Antibody: NDRG1 Antibody (Cell Signaling Technology, #5196).
-
Loading Control: β-Actin or GAPDH antibody.
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Blocking Buffer: 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween® 20 (TBST).
-
Caspase-3/-7 Activity Assay
This assay quantifies the induction of apoptosis by measuring the activity of key executioner caspases.
-
Principle: A luminogenic or fluorogenic substrate containing the DEVD peptide is cleaved by active caspase-3 and -7, producing a measurable signal.
-
General Protocol:
-
Seed cells in a 96-well plate and treat with various concentrations of this compound.
-
Add the caspase-3/7 reagent to each well.
-
Incubate at room temperature, protected from light.
-
Measure luminescence or fluorescence using a plate reader.
-
-
Commercial Kits: Several kits are available, such as the Caspase-Glo® 3/7 Assay (Promega) or the Muse® Caspase-3/7 Kit (Luminex).
CRISPR/Cas9-Mediated NDRG1 Knockout
To confirm the role of NDRG1 in this compound's mechanism of action, the NDRG1 gene can be knocked out using CRISPR/Cas9 technology.
-
Methodology:
-
Design and clone gRNAs targeting a conserved region of the NDRG1 gene into a Cas9-expressing vector.
-
Transfect the construct into the target cell line (e.g., MDA-MB-231Br).
-
Select for successfully transfected cells (e.g., using puromycin).
-
Verify NDRG1 knockout by Western blotting.
-
-
Validation: The functional consequences of NDRG1 knockout are then assessed by treating the knockout and vector control cells with this compound and performing cell viability and apoptosis assays.
Conclusion and Future Directions
This compound robustly induces the phosphorylation of NDRG1, a critical event that triggers a cascade of incomplete autophagy and apoptosis in metastatic cancer cells. The signaling pathway, primarily involving the PI3K/Akt/SGK1 axis, presents multiple points for potential therapeutic intervention and biomarker development. The experimental protocols outlined in this guide provide a framework for researchers to further investigate this promising therapeutic agent. Future research should focus on elucidating the precise molecular interactions of phosphorylated NDRG1 that lead to the blockage of autophagic flux and exploring the efficacy of this compound in a broader range of cancer types. The minimal side effects of this compound reported in humans make it a strong candidate for clinical translation.
References
- 1. Phospho-NDRG1 (Thr346) (D98G11) Rabbit Monoclonal Antibody (#5482) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound is an incomplete autophagy inducer in preclinical models of metastatic cancer and brain metastases - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Metixene In-Vivo Treatment: Application Notes and Protocols for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of in-vivo treatment protocols for Metixene, an antiparkinsonian drug that has shown promise in preclinical models of metastatic cancer.[1][2][3][4] This document details established experimental methodologies, summarizes key quantitative data, and visualizes the signaling pathways involved.
I. Overview and Mechanism of Action
This compound is a tertiary amine with anticholinergic and antihistaminic properties traditionally used in the symptomatic treatment of Parkinson's disease.[5] Its mechanism in Parkinsonism is attributed to the competitive antagonism of acetylcholine at muscarinic receptors in the corpus striatum, thereby restoring the balance between the cholinergic and dopaminergic systems.
More recently, this compound has been identified as a potent agent against metastatic breast cancer, including brain metastases. In this context, its anticancer activity is not primarily linked to its anticholinergic or antihistaminic effects. Instead, this compound induces incomplete autophagy in cancer cells by promoting the phosphorylation of N-Myc downstream-regulated gene 1 (NDRG1). This disruption of the autophagic process leads to cellular stress and subsequent caspase-mediated apoptosis. This compound has been shown to be permeable to the blood-brain barrier, making it a candidate for treating central nervous system malignancies.
II. Quantitative Data Summary for In-Vivo Studies
The following tables summarize the dosing and administration of this compound in various preclinical cancer models, as reported in the literature.
Table 1: this compound Dosage and Administration in Murine Cancer Models
| Animal Model | Cancer Cell Line | Route of Administration | Dosage | Dosing Frequency | Vehicle | Reference |
| Nude Mice | HCC1954 (Mammary Fat Pad Xenograft) | Intraperitoneal | 0.1 mg/kg | 3 times per week | 25% Captisol | |
| Nude Mice | HCC1954 (Mammary Fat Pad Xenograft) | Intraperitoneal | 1.0 mg/kg | 3 times per week | 25% Captisol | |
| Nude Mice | BT-474Br (Intracranial Xenograft) | Intraperitoneal | 1.0 mg/kg | 3 times per week | 25% Captisol | |
| Nude Mice | MDA-MB-231Br (Intracarotid Model) | Intraperitoneal | 1.0 mg/kg | 3 times per week | 25% Captisol |
Table 2: Summary of In-Vivo Efficacy in Murine Cancer Models
| Animal Model | Treatment Group | Outcome | Result | P-value | Reference |
| Mammary Fat Pad Xenograft | 0.1 mg/kg this compound | Tumor Weight Reduction | Significant Decrease | p < 0.0001 | |
| Mammary Fat Pad Xenograft | 1.0 mg/kg this compound | Tumor Weight Reduction | Significant Decrease | p < 0.0001 | |
| Mammary Fat Pad Xenograft | 0.1 mg/kg this compound | Tumor Volume Reduction | Significant Decrease | p = 0.0043 | |
| Mammary Fat Pad Xenograft | 1.0 mg/kg this compound | Tumor Volume Reduction | Significant Decrease | p = 0.0004 | |
| Intracranial Xenograft | 1.0 mg/kg this compound | Increased Survival | Significant Improvement | p = 0.0008 | |
| Intracarotid Model | 1.0 mg/kg this compound | Increased Survival | Significant Improvement | p = 0.03 |
III. Detailed Experimental Protocols
The following are detailed protocols for in-vivo studies using this compound in preclinical cancer models, based on published research.
Protocol 1: Orthotopic Mammary Fat Pad Xenograft Model
Objective: To assess the effect of this compound on the growth of primary breast tumors.
Materials:
-
This compound hydrochloride
-
25% Captisol solution
-
HCC1954 breast cancer cells
-
Female immunodeficient mice (e.g., nude mice)
-
Standard animal housing and care facilities
-
Calipers for tumor measurement
-
Syringes and needles for cell implantation and drug administration
Procedure:
-
Cell Culture: Culture HCC1954 cells under standard conditions.
-
Cell Preparation: On the day of injection, harvest cells and resuspend them in an appropriate medium (e.g., PBS or Matrigel) at the desired concentration.
-
Tumor Cell Implantation: Anesthetize the mice. Inject HCC1954 cells orthotopically into the mammary fat pads.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor development. Once tumors reach a palpable size (e.g., 5 mm), measure them with calipers.
-
Randomization: Randomize the mice into treatment and control groups.
-
Drug Preparation: Prepare this compound solutions (e.g., 0.1 mg/kg and 1.0 mg/kg) in 25% Captisol. The control group will receive the vehicle (25% Captisol) only.
-
Drug Administration: Administer this compound or vehicle via intraperitoneal injection three times per week.
-
Endpoint Analysis:
-
Continue treatment for a predetermined period (e.g., 6 weeks).
-
Measure tumor volume regularly throughout the study.
-
At the end of the study, euthanize the mice, and excise and weigh the tumors.
-
Tumor tissue can be processed for further analysis, such as immunohistochemistry for markers of apoptosis (e.g., cleaved caspase-3).
-
Protocol 2: Intracranial Brain Metastasis Model
Objective: To evaluate the efficacy of this compound in a model of established brain metastases.
Materials:
-
This compound hydrochloride
-
25% Captisol solution
-
BT-474Br brain-seeking breast cancer cells (engineered to express a reporter like luciferase for imaging)
-
Female immunodeficient mice
-
Stereotactic injection apparatus
-
Bioluminescence imaging system
Procedure:
-
Cell Preparation: Prepare BT-474Br cells as described in Protocol 1.
-
Stereotactic Intracranial Injection: Anesthetize the mice and secure them in a stereotactic frame. Inject BT-474Br cells into the brain parenchyma at specific coordinates.
-
Tumor Growth Confirmation: Monitor tumor growth using bioluminescence imaging.
-
Randomization and Treatment: Once tumor engraftment is confirmed (e.g., after 10 days), randomize mice into control and this compound (1.0 mg/kg) groups.
-
Drug Administration: Administer this compound or vehicle intraperitoneally three times a week.
-
Survival Monitoring: Monitor the mice daily for signs of neurological deficits or distress and record survival data.
-
Endpoint Analysis: The primary endpoint is overall survival. Kaplan-Meier survival curves should be generated and analyzed. Brain tissue can be collected for histological analysis to confirm tumor burden.
IV. Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key pathways and workflows.
Caption: this compound's anticancer signaling pathway.
Caption: Orthotopic xenograft experimental workflow.
Caption: this compound's anticholinergic action in Parkinsonism.
References
- 1. This compound is an incomplete autophagy inducer in preclinical models of metastatic cancer and brain metastases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. JCI - this compound is an incomplete autophagy inducer in preclinical models of metastatic cancer and brain metastases [jci.org]
- 3. researchgate.net [researchgate.net]
- 4. Novel Therapy Extends Survival in Metastatic Cancer - News Center [news.feinberg.northwestern.edu]
- 5. This compound | C20H23NS | CID 4167 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Use of Metixene in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metixene, originally developed as an antiparkinsonian drug, has recently emerged as a promising agent in cancer research, particularly for metastatic cancers and brain metastases.[1][2][3] This document provides detailed application notes and protocols for utilizing this compound in cell culture experiments, based on recent findings.
This compound has been identified as a potent inducer of caspase-mediated cell death in various cancer cell lines.[1][4] Its mechanism of action is linked to the induction of incomplete autophagy through the phosphorylation of N-Myc downstream regulated 1 (NDRG1). This disruption of the autophagic process leads to cellular stress and subsequently triggers the intrinsic pathway of apoptosis. Notably, the anticancer activity of this compound does not appear to be mediated by its known anticholinergic or antihistaminic properties.
These protocols are designed to guide researchers in investigating the effects of this compound on cancer cells in vitro.
Data Presentation
Table 1: In Vitro Efficacy of this compound on Breast Cancer Brain Metastasis Cell Lines
| Cell Line | Treatment Duration | IC50 | Observations | Reference |
| BT-474Br | 24 hours | ~10 µM | Dose-dependent decrease in cell viability. | |
| 48 hours | <10 µM | Increased efficacy with longer exposure. | ||
| MDA-MB-231Br | 24 hours | ~15 µM | Dose-dependent decrease in cell viability. | |
| 48 hours | ~10 µM | Increased efficacy with longer exposure. |
Table 2: Pro-Apoptotic and Autophagic Effects of this compound Treatment
| Cell Line | This compound Concentration | Treatment Duration | Assay | Key Findings | Reference |
| BT-474Br | 10 µM | 24 hours | Caspase-9 Activity | Significant elevation in activity. | |
| 15 µM | 24 hours | Caspase-9 Activity | Further significant increase in activity. | ||
| MDA-MB-231Br | 15 µM | 24 hours | Caspase-9 Activity | Significant elevation in activity. | |
| BT-474Br | 10 µM & 15 µM | 24 & 48 hours | Caspase-3/-7 Activity | Significant dose- and time-dependent increase. | |
| MDA-MB-231Br | 10 µM & 15 µM | 24 & 48 hours | Caspase-3/-7 Activity | Significant dose- and time-dependent increase. | |
| BT-474Br | 10 µM | Not specified | Electron Microscopy | Accumulation of double-membraned autophagic vesicles. | |
| MDA-MB-231Br | 10 µM | Not specified | Electron Microscopy | Accumulation of double-membraned autophagic vesicles. | |
| BT-474Br | Dose-dependent | Not specified | Western Blot (LC3I/II) | Significant increase in LC3I/II levels. | |
| MDA-MB-231Br | Dose-dependent | Not specified | Western Blot (LC3I/II) | Significant increase in LC3I/II levels. |
Experimental Protocols
Protocol 1: General Cell Culture and this compound Treatment
This protocol outlines the basic steps for culturing cancer cell lines and treating them with this compound.
Materials:
-
Cancer cell lines (e.g., BT-474Br, MDA-MB-231Br, HCC1954)
-
Appropriate cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin/Streptomycin solution
-
This compound hydrochloride hydrate (can be dissolved in DMSO or water)
-
Cell culture flasks or plates
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Culture cells in the recommended medium supplemented with 10% FBS and 1% penicillin/streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Prepare a stock solution of this compound hydrochloride hydrate in an appropriate solvent (e.g., sterile DMSO or water). Store as recommended by the manufacturer.
-
On the day of the experiment, dilute the this compound stock solution to the desired final concentrations in fresh cell culture medium.
-
Seed cells in culture plates at a density appropriate for the specific assay. Allow cells to adhere overnight.
-
The next day, remove the old medium and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).
-
Incubate the cells for the desired time period (e.g., 24 or 48 hours).
-
Proceed with downstream assays as described below.
Protocol 2: Cell Viability Assay
This protocol uses a luminescent-based assay to determine cell viability after this compound treatment.
Materials:
-
Cells treated with this compound as per Protocol 1
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (or equivalent)
-
Luminometer
Procedure:
-
Plate cells in an opaque-walled 96-well plate and treat with this compound as described in Protocol 1.
-
After the incubation period, remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.
-
Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
Protocol 3: Caspase Activity Assay
This protocol measures the activity of caspases-3, -7, -8, and -9, key mediators of apoptosis.
Materials:
-
Cells treated with this compound as per Protocol 1
-
Caspase-Glo® 3/7, 8, and 9 Assay kits (or equivalent)
-
Luminometer
Procedure:
-
Plate cells in an opaque-walled 96-well plate and treat with this compound as described in Protocol 1.
-
After the desired treatment duration (e.g., 24 hours), remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Prepare the Caspase-Glo® reagent for the specific caspase being assayed, following the manufacturer's instructions.
-
Add the Caspase-Glo® reagent to each well.
-
Mix the contents gently and incubate at room temperature for the time specified in the manufacturer's protocol (typically 30-60 minutes).
-
Measure the luminescence using a luminometer.
-
Express the results as fold change in caspase activity relative to the vehicle-treated control.
Protocol 4: Immunofluorescence Staining for Cleaved Caspase-3
This protocol visualizes the activation of apoptosis at the single-cell level.
Materials:
-
Cells cultured on glass coverslips and treated with this compound
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody against cleaved caspase-3
-
Fluorescently labeled secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Fluorescence microscope
Procedure:
-
Seed cells on sterile glass coverslips in a culture plate and treat with this compound for the desired time (e.g., 48 hours).
-
Wash the cells with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Wash the cells three times with PBS.
-
Block non-specific antibody binding with blocking buffer for 1 hour at room temperature.
-
Incubate the cells with the primary antibody against cleaved caspase-3 (diluted in blocking buffer) overnight at 4°C.
-
The next day, wash the cells three times with PBS.
-
Incubate the cells with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash the cells with PBS and mount the coverslips on microscope slides.
-
Visualize the cells using a fluorescence microscope. Cleaved caspase-3 will appear as a fluorescent signal in apoptotic cells.
Signaling Pathways and Workflows
Caption: Proposed signaling pathway of this compound in cancer cells.
Caption: General experimental workflow for studying this compound.
References
- 1. This compound is an incomplete autophagy inducer in preclinical models of metastatic cancer and brain metastases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound breakthrough: A new hope emerges for metastatic brain cancer patients - ecancer [ecancer.org]
- 4. This compound is an incomplete autophagy inducer in preclinical models of metastatic cancer and brain metastases - PubMed [pubmed.ncbi.nlm.nih.gov]
Metixene Hydrochloride: Application Notes and Protocols for Breast Cancer Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Abstract
Metixene, an antiparkinsonian drug, has been identified as a potent therapeutic agent against metastatic breast cancer in preclinical studies.[1][2][3][4] This document provides detailed application notes and protocols for the use of this compound hydrochloride in mouse models of breast cancer, based on published research. The protocols outlined below cover dosage, administration, and relevant experimental procedures to assess therapeutic efficacy. This compound has been shown to significantly reduce mammary tumor size and improve survival in various mouse models of breast cancer, including those with brain metastases.[1] Its mechanism of action involves the induction of incomplete autophagy through the phosphorylation of N-Myc downstream regulated 1 (NDRG1), leading to caspase-mediated apoptosis in cancer cells.
Data Presentation
In Vivo this compound Dosage and Efficacy in Breast Cancer Mouse Models
| Mouse Model | Cancer Cell Line | This compound Dosage | Administration Route | Treatment Schedule | Key Outcomes | Reference |
| Orthotopic Xenograft | HCC1954 | 0.1 mg/kg | Intraperitoneal | Not Specified | Significant decrease in tumor size | |
| Orthotopic Xenograft | HCC1954 | 1.0 mg/kg | Intraperitoneal | Not Specified | Significant decrease in tumor size | |
| Brain Metastases Model | Not Specified | 1.0 mg/kg | Intraperitoneal | 3 times weekly | Significant increase in survival | |
| Intracardiac Model (Multiorgan Metastases) | Not Specified | Not Specified | Not Specified | Not Specified | Improved survival | |
| Intracranial Xenograft | Not Specified | Not Specified | Not Specified | Not Specified | Extended survival | |
| Intracarotid Model (Multiple Brain Metastases) | Not Specified | Not Specified | Not Specified | Not Specified | Extended survival |
In Vitro this compound Potency in Breast Cancer Cell Lines
| Cell Line | Breast Cancer Subtype | IC50 (72h treatment) |
| BT-474Br | HER2-positive | 9.7 µM - 31.8 µM |
| HCC1954 | HER2-positive | 9.7 µM - 31.8 µM |
| MDA-MB-231Br | Triple-Negative | 9.7 µM - 31.8 µM |
| HCC1806 | Triple-Negative | 9.7 µM - 31.8 µM |
| HS578T | Triple-Negative | 9.7 µM - 31.8 µM |
| HCC3153 | Triple-Negative | 9.7 µM - 31.8 µM |
| SUM159 | Triple-Negative | 9.7 µM - 31.8 µM |
Experimental Protocols
Orthotopic Xenograft Mouse Model of Breast Cancer
This protocol describes the implantation of human breast cancer cells into the mammary fat pad of immunodeficient mice to establish a primary tumor, followed by treatment with this compound.
Materials:
-
Human breast cancer cells (e.g., HCC1954)
-
Culture medium (e.g., RPMI-1640 with 10% FBS)
-
Matrigel
-
Female immunodeficient mice (e.g., nude mice)
-
This compound hydrochloride
-
Vehicle control (e.g., 25% Captisol)
-
Sterile syringes and needles
-
Calipers for tumor measurement
-
Anesthesia
Procedure:
-
Cell Preparation: Culture HCC1954 cells in RPMI-1640 medium supplemented with 10% FBS. On the day of injection, harvest the cells and resuspend them in a 1:1 mixture of culture medium and Matrigel at the desired concentration.
-
Tumor Cell Implantation: Anesthetize the mice. Inject the prepared cell suspension into the mammary fat pad.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor development. Once tumors reach a palpable size (e.g., 5 mm), begin measurements with calipers.
-
Randomization and Treatment: When tumors reach the predetermined size, randomize the mice into treatment and control groups.
-
Control Group: Administer the vehicle control (e.g., 25% Captisol) via intraperitoneal injection.
-
This compound Groups: Administer this compound hydrochloride at the desired doses (e.g., 0.1 mg/kg and 1.0 mg/kg) via intraperitoneal injection.
-
-
Efficacy Assessment:
-
Measure tumor volume regularly (e.g., twice a week) using the formula: (Length x Width²) / 2.
-
Monitor animal body weight and overall health.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, molecular analysis).
-
Brain Metastases Mouse Model
This protocol is for evaluating the efficacy of this compound in a model of established brain metastases.
Materials:
-
Human breast cancer cells with brain-metastasizing potential
-
Female immunodeficient mice
-
This compound hydrochloride
-
Vehicle control
-
Bioluminescence imaging system (if using luciferase-expressing cells)
Procedure:
-
Induction of Brain Metastases: Establish brain metastases through methods such as intracardiac or intracarotid injection of cancer cells.
-
Treatment Initiation: Once brain metastases are established (confirmed, for example, by bioluminescence imaging), randomize the mice into treatment groups.
-
This compound Administration: Administer this compound at a dose of 1 mg/kg via intraperitoneal injection, three times weekly.
-
Survival Monitoring: Monitor the mice for signs of neurological impairment and record survival data.
-
Efficacy Assessment: The primary endpoint for this model is overall survival.
Visualizations
Signaling Pathway of this compound in Breast Cancer Cells
Caption: this compound induces apoptosis via NDRG1-mediated incomplete autophagy.
Experimental Workflow for In Vivo Efficacy Studies
Caption: Workflow for assessing this compound efficacy in an orthotopic mouse model.
References
- 1. This compound is an incomplete autophagy inducer in preclinical models of metastatic cancer and brain metastases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound is an incomplete autophagy inducer in preclinical models of metastatic cancer and brain metastases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel Therapy Extends Survival in Metastatic Cancer - News Center [news.feinberg.northwestern.edu]
- 4. researchgate.net [researchgate.net]
Techniques for Measuring Metixene-Induced Apoptosis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metixene, an antiparkinsonian drug, has been identified as a potent agent that induces caspase-mediated cell death in various cancer cells, including primary breast and brain-metastatic cancer cells.[1][2][3][4] Functional analysis has revealed that this compound triggers incomplete autophagy, leading to caspase-mediated apoptosis.[1] This document provides detailed application notes and protocols for the essential techniques used to measure and characterize this compound-induced apoptosis, enabling researchers to effectively evaluate its therapeutic potential.
Signaling Pathway of this compound-Induced Apoptosis
This compound's mechanism of action involves the induction of incomplete autophagy through the phosphorylation of N-Myc downstream regulated 1 (NDRG1). This state of autophagic stress ultimately triggers the intrinsic pathway of apoptosis, characterized by the activation of caspase-9, followed by the executioner caspases-3 and -7.
Caption: Signaling pathway of this compound-induced apoptosis.
Quantitative Data Summary
The following table summarizes quantitative data from studies on this compound-induced apoptosis in breast cancer brain metastasis (BCBM) cell lines, BT-474Br and MDA-MB-231Br.
| Cell Line | This compound Concentration | Time (hours) | Assay | Observed Effect |
| BT-474Br | 5, 10, 15 µM | 24, 48 | Caspase-3/-7 Assay | Dose- and time-dependent increase in activity |
| MDA-MB-231Br | 5, 10, 15 µM | 24, 48 | Caspase-3/-7 Assay | Dose- and time-dependent increase in activity |
| BT-474Br | 10, 15 µM | 24 | Caspase-9 Assay | Significant elevation in activity |
| MDA-MB-231Br | 15 µM | 24 | Caspase-9 Assay | Significant elevation in activity |
| BT-474Br | 10, 15 µM | 24 | Caspase-3/-7 Assay | Significant reduction in apoptosis in NDRG1-KO cells |
Key Experimental Protocols
Caspase Activity Assays (Caspase-Glo® 3/7, 8, 9)
These assays quantify caspase activity by measuring luminescence produced from a caspase-specific substrate.
Workflow:
Caption: Workflow for Caspase-Glo® assays.
Protocol:
-
Cell Plating: Seed cells in a 96-well plate at a density that ensures they are in the logarithmic growth phase at the time of treatment.
-
Treatment: The following day, treat the cells with various concentrations of this compound (e.g., 5 µM, 10 µM, and 15 µM) and a vehicle control.
-
Incubation: Incubate the plate for the desired time points (e.g., 24 or 48 hours).
-
Reagent Addition: Allow the plate to equilibrate to room temperature. Add a volume of Caspase-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Incubation with Reagent: Mix the contents of the wells by gentle shaking. Incubate at room temperature for 10 minutes for Caspase-Glo® 3/7 and 20 minutes for Caspase-Glo® 8 and 9 assays.
-
Measurement: Measure the luminescence of each sample using a plate-reading luminometer.
Immunofluorescence for Cleaved Caspase-3
This method allows for the visualization of activated caspase-3 within cells, providing spatial information on apoptosis.
Protocol:
-
Cell Culture: Grow cells on glass coverslips in a multi-well plate.
-
Treatment: Treat cells with this compound for the desired duration.
-
Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block non-specific antibody binding with a blocking buffer (e.g., 5% BSA in PBS) for 1 hour.
-
Primary Antibody Incubation: Incubate with a primary antibody specific for cleaved caspase-3 overnight at 4°C.
-
Secondary Antibody Incubation: Wash with PBS and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstaining: Counterstain the nuclei with DAPI for 5 minutes.
-
Mounting and Imaging: Wash with PBS, mount the coverslips onto microscope slides, and visualize using a fluorescence microscope.
Annexin V and Propidium Iodide (PI) Staining by Flow Cytometry
This is a widely used method to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.
Workflow:
Caption: Workflow for Annexin V/PI staining.
Protocol:
-
Induce Apoptosis: Treat cells with this compound as required. Include both negative and positive controls.
-
Cell Collection: Harvest the cells by centrifugation.
-
Washing: Wash the cells once with cold 1X PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide staining solution to 100 µL of the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells immediately by flow cytometry.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay
The TUNEL assay detects DNA fragmentation, a hallmark of late-stage apoptosis.
Protocol:
-
Sample Preparation: Fix and permeabilize the cells or tissue sections as per standard protocols.
-
TUNEL Reaction: Incubate the sample with the TUNEL reaction mixture, which contains Terminal Deoxynucleotidyl Transferase (TdT) and a labeled nucleotide (e.g., Br-dUTP). TdT will add the labeled nucleotides to the 3'-OH ends of fragmented DNA.
-
Detection: For fluorescent detection, incubate with a fluorescently labeled antibody against the incorporated nucleotide. For colorimetric detection, use an antibody conjugated to an enzyme (e.g., HRP) followed by the addition of a substrate.
-
Analysis: Analyze the samples by fluorescence microscopy or flow cytometry.
Western Blotting for Apoptosis-Related Proteins
Western blotting is used to detect and quantify the expression levels of specific proteins involved in the apoptotic cascade, such as cleaved caspases and members of the Bcl-2 family.
Protocol:
-
Cell Lysis: After this compound treatment, lyse the cells in a suitable lysis buffer (e.g., M-PER Buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
-
Electrophoresis: Separate the protein lysates by SDS-PAGE.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the protein of interest (e.g., cleaved caspase-3, Bcl-2, Bax) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Conclusion
The techniques outlined in this document provide a comprehensive toolkit for investigating this compound-induced apoptosis. By employing a combination of these assays, researchers can effectively quantify the extent of apoptosis, elucidate the underlying molecular mechanisms, and further evaluate the therapeutic potential of this compound in cancer treatment.
References
- 1. This compound is an incomplete autophagy inducer in preclinical models of metastatic cancer and brain metastases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound is an incomplete autophagy inducer in preclinical models of metastatic cancer and brain metastases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Metixene Administration in Orthotopic Xenograft Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the administration of metixene in orthotopic xenograft models of breast cancer. The information is intended to guide researchers in designing and executing preclinical studies to evaluate the efficacy of this compound.
Introduction
This compound, a drug previously used for Parkinson's disease, has been identified as a potent agent against metastatic breast cancer, including brain metastases.[1][2][3] Preclinical studies have demonstrated its ability to significantly reduce tumor size and improve survival in various xenograft models.[1][2] The primary mechanism of action involves the induction of "incomplete autophagy," a process that leads to cancer cell death. Unlike complete autophagy, which is a cellular recycling process, this compound-induced incomplete autophagy results in the accumulation of cellular waste, triggering apoptosis. This unique mechanism makes this compound a promising candidate for further preclinical and clinical investigation.
Mechanism of Action: Incomplete Autophagy
This compound's anticancer activity is independent of its original antimuscarinic and antihistaminic properties. Instead, it functions by inducing cellular stress, which in turn leads to the phosphorylation of N-Myc downstream regulated 1 (NDRG1). The phosphorylated NDRG1 then initiates a cascade of events that result in incomplete autophagy. This is characterized by the formation of autophagosomes that fail to fuse with lysosomes, leading to a buildup of cellular debris and ultimately, caspase-mediated apoptosis.
Data Presentation: this compound Administration in Orthotopic Xenograft Models
The following table summarizes the quantitative data from preclinical studies administering this compound in orthotopic xenograft models of breast cancer.
| Parameter | Details | Reference |
| Drug | This compound | |
| Cancer Model | Orthotopic Breast Cancer Xenograft (HCC1954 cells) | |
| Animal Model | Nude Mice | |
| Dosages | 0.1 mg/kg and 1.0 mg/kg | |
| Administration Route | Intraperitoneal (i.p.) | |
| Frequency | 3 times per week | |
| Vehicle (Control) | 25% Captisol | |
| Treatment Duration | 6 weeks | |
| Primary Outcome | Reduction in tumor size |
Experimental Protocols
Orthotopic Xenograft Model Establishment
This protocol describes the establishment of a breast cancer orthotopic xenograft model using human breast cancer cell lines (e.g., MDA-MB-231, HCC1954).
Materials:
-
Human breast cancer cell line (e.g., MDA-MB-231)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Matrigel
-
Female immunodeficient mice (e.g., nude mice), 6-8 weeks old
-
Anesthetic (e.g., isoflurane or ketamine/xylazine cocktail)
-
Insulin syringes with 27-30 gauge needles
-
Sterile surgical instruments
Procedure:
-
Cell Preparation:
-
Culture breast cancer cells in complete medium until they reach 70-80% confluency.
-
On the day of injection, harvest the cells by trypsinization.
-
Wash the cells with PBS and perform a cell count using a hemocytometer.
-
Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 2 x 107 cells/mL. This will result in a final injection volume of 100 µL containing 2 x 106 cells.
-
Keep the cell suspension on ice until injection.
-
-
Animal Preparation and Anesthesia:
-
Anesthetize the mouse using an approved anesthetic protocol.
-
Confirm proper anesthetization by the absence of a pedal withdrawal reflex.
-
Place the mouse in a supine position and disinfect the surgical area (mammary fat pad) with an appropriate antiseptic.
-
-
Orthotopic Injection:
-
Identify the fourth inguinal mammary fat pad.
-
Gently lift the skin over the fat pad and insert the needle of the insulin syringe at a shallow angle.
-
Slowly inject 100 µL of the cell suspension into the mammary fat pad.
-
Withdraw the needle slowly to prevent leakage of the cell suspension.
-
Monitor the mouse until it has fully recovered from anesthesia.
-
-
Tumor Growth Monitoring:
-
Palpate the injection site regularly to monitor for tumor formation.
-
Once tumors are palpable, measure their dimensions (length and width) with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: Volume = (Width2 x Length) / 2.
-
Randomize the mice into treatment and control groups when the tumors reach a predetermined size (e.g., 5 mm in diameter or a volume of 100-150 mm3).
-
This compound Administration Protocol
This protocol outlines the preparation and administration of this compound to tumor-bearing mice.
Materials:
-
This compound hydrochloride
-
Captisol
-
Sterile water for injection
-
Sterile 1.5 mL microcentrifuge tubes
-
Insulin syringes with 27-30 gauge needles
Procedure:
-
Preparation of 25% Captisol Vehicle:
-
Under sterile conditions, dissolve Captisol in sterile water for injection to a final concentration of 25% (w/v).
-
Filter-sterilize the solution through a 0.22 µm filter.
-
Store at 4°C.
-
-
Preparation of this compound Solution:
-
On each treatment day, prepare a fresh solution of this compound.
-
Calculate the required amount of this compound based on the desired dose (0.1 mg/kg or 1.0 mg/kg) and the average weight of the mice in the treatment group.
-
Dissolve the calculated amount of this compound in the 25% Captisol vehicle.
-
Ensure complete dissolution.
-
-
Administration:
-
Weigh each mouse to determine the precise volume of this compound solution to be injected.
-
Administer the this compound solution or the vehicle control via intraperitoneal injection.
-
Repeat the administration 3 times per week for the duration of the study.
-
-
Monitoring:
-
Monitor the mice daily for any signs of toxicity, such as weight loss, changes in behavior, or signs of distress.
-
Continue to measure tumor volumes as described in the previous protocol.
-
-
Endpoint and Tissue Collection:
-
At the end of the study (e.g., 6 weeks), euthanize the mice according to approved institutional guidelines.
-
Excise the tumors and record their final weight.
-
Tissues can be fixed in formalin for histological analysis or snap-frozen for molecular analysis.
-
Conclusion
This compound represents a novel therapeutic approach for metastatic breast cancer by inducing incomplete autophagy and subsequent apoptosis in cancer cells. The protocols detailed in these application notes provide a framework for the in vivo evaluation of this compound in orthotopic xenograft models. Adherence to these methodologies will facilitate reproducible and reliable preclinical data, which is essential for the further development of this promising anticancer agent.
References
- 1. This compound is an incomplete autophagy inducer in preclinical models of metastatic cancer and brain metastases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound is an incomplete autophagy inducer in preclinical models of metastatic cancer and brain metastases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for Assessing Autophagy Flux with Metixene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metixene, a drug originally developed for Parkinson's disease, has been identified as a potent inducer of incomplete autophagy in cancer cells, leading to caspase-mediated apoptosis. This unique mechanism of action makes this compound a promising candidate for cancer therapy, particularly for metastatic brain cancers.[1][2][3] These application notes provide detailed protocols for assessing the impact of this compound on autophagy flux, a critical step in understanding its therapeutic potential and mechanism of action. Autophagy is a dynamic process involving the formation of autophagosomes, their fusion with lysosomes, and the subsequent degradation of their contents.[4][5] this compound disrupts this process by inducing the accumulation of autophagosomes that fail to fuse with lysosomes, a state referred to as "incomplete autophagy." The following protocols will guide researchers in quantifying this effect through established methods such as LC3 turnover assays and p62 degradation analysis.
Signaling Pathway of this compound-Induced Incomplete Autophagy and Apoptosis
This compound treatment initiates a signaling cascade that culminates in apoptotic cell death through the modulation of autophagy. The key mediator of this process is the N-Myc downstream-regulated gene 1 (NDRG1). Upon this compound exposure, NDRG1 becomes phosphorylated, leading to a state of incomplete autophagy characterized by the accumulation of autophagosomes. This stalled autophagic process is then thought to trigger the intrinsic apoptosis pathway, ultimately leading to cell death. The precise upstream kinase responsible for this compound-induced NDRG1 phosphorylation and the exact molecular link between autophagosome accumulation and caspase activation are areas of ongoing investigation.
Caption: this compound-induced signaling pathway.
Experimental Protocols
The following are detailed protocols for assessing autophagy flux in response to this compound treatment. It is recommended to include both positive and negative controls in all experiments. A common positive control for inducing autophagy is starvation (e.g., culturing cells in Earle's Balanced Salt Solution, EBSS), and a common inhibitor of late-stage autophagy is Bafilomycin A1 or Chloroquine.
Protocol 1: LC3 Turnover Assay by Western Blot
This assay measures the conversion of the cytosolic form of LC3 (LC3-I) to the autophagosome-associated form (LC3-II). An increase in the LC3-II/LC3-I ratio is indicative of increased autophagosome formation. To measure autophagic flux, cells are treated with this compound in the presence and absence of a lysosomal inhibitor (e.g., Bafilomycin A1 or Chloroquine). A greater increase in LC3-II levels in the presence of the inhibitor compared to this compound alone indicates an active autophagic flux.
Experimental Workflow:
Caption: Western blot experimental workflow.
Materials:
-
Cells of interest (e.g., MDA-MB-231Br, BT-474Br)
-
Complete cell culture medium
-
This compound
-
Bafilomycin A1 (100 nM) or Chloroquine (50 µM)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels (15% or gradient gels are recommended for better separation of LC3-I and LC3-II)
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibody: Rabbit anti-LC3 (1:1000 dilution)
-
Primary antibody: Mouse or Rabbit anti-Actin or GAPDH (loading control, follow manufacturer's recommended dilution)
-
HRP-conjugated anti-rabbit secondary antibody (1:5000 dilution or as recommended)
-
HRP-conjugated anti-mouse secondary antibody (if applicable)
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Seeding: Seed cells in 6-well plates and allow them to adhere and reach 70-80% confluency.
-
Treatment:
-
Treat cells with the desired concentrations of this compound (e.g., 10 µM, 15 µM) for various time points (e.g., 10 min, 1h, 3h, 24h, 48h).
-
For the flux experiment, co-treat cells with this compound and Bafilomycin A1 or Chloroquine for the last 2-4 hours of the this compound treatment.
-
Include control groups: untreated cells, cells treated with Bafilomycin A1 or Chloroquine alone.
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add 100-200 µL of lysis buffer to each well and incubate on ice for 15-30 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein.
-
-
Protein Quantification: Determine the protein concentration of each sample using a BCA assay.
-
SDS-PAGE and Western Blot:
-
Prepare protein samples with Laemmli buffer and denature at 95°C for 5 minutes.
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-LC3 antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with ECL substrate and capture the signal using an imaging system.
-
Strip the membrane and re-probe for a loading control (e.g., Actin or GAPDH).
-
-
Analysis: Quantify the band intensities for LC3-I and LC3-II using image analysis software. Calculate the LC3-II/LC3-I ratio or normalize LC3-II to the loading control.
Protocol 2: p62/SQSTM1 Degradation Assay by Western Blot
p62 (also known as SQSTM1) is a protein that is selectively degraded during autophagy. Therefore, a decrease in p62 levels can indicate an increase in autophagic flux. Conversely, an accumulation of p62 suggests a blockage in the autophagic process. Since this compound induces incomplete autophagy, an accumulation of p62 is expected.
Procedure:
Follow the same procedure as for the LC3 turnover assay (Protocol 1), but use a primary antibody against p62/SQSTM1 (1:1000 dilution).
Protocol 3: Immunofluorescence for LC3 Puncta
This method allows for the visualization and quantification of autophagosomes as punctate structures within the cell. An increase in the number of LC3 puncta per cell is indicative of autophagosome accumulation.
Experimental Workflow:
Caption: Immunofluorescence experimental workflow.
Materials:
-
Cells seeded on sterile glass coverslips in 24-well plates
-
This compound
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS or 50 µg/mL digitonin in PBS)
-
Blocking buffer (e.g., 5% goat serum in PBS)
-
Primary antibody: Rabbit anti-LC3 (1:200 dilution)
-
Fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 or 568 anti-rabbit, 1:1000 dilution)
-
DAPI-containing mounting medium
-
Fluorescence microscope (confocal is recommended)
Procedure:
-
Cell Seeding and Treatment: Seed cells on coverslips and treat with this compound as described in Protocol 1.
-
Fixation:
-
Wash cells twice with PBS.
-
Fix cells with 4% PFA for 15 minutes at room temperature.
-
Wash cells three times with PBS.
-
-
Permeabilization:
-
Permeabilize cells with permeabilization buffer for 10 minutes at room temperature.
-
Wash cells three times with PBS.
-
-
Blocking: Block with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation:
-
Incubate with primary anti-LC3 antibody diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.
-
Wash cells three times with PBS.
-
Incubate with the fluorescently-labeled secondary antibody for 1 hour at room temperature, protected from light.
-
Wash cells three times with PBS.
-
-
Mounting and Imaging:
-
Mount the coverslips onto microscope slides using DAPI-containing mounting medium.
-
Image the cells using a fluorescence microscope. Capture images of multiple fields of view for each condition.
-
-
Analysis: Quantify the number of LC3 puncta per cell using image analysis software (e.g., ImageJ/Fiji). At least 50-100 cells should be analyzed per condition.
Data Presentation
Quantitative data from the described experiments should be summarized in tables to facilitate comparison between different treatment conditions.
Table 1: Effect of this compound on LC3-II/LC3-I Ratio
| Treatment | Time (h) | LC3-II/LC3-I Ratio (Fold Change vs. Control) | p-value |
| Control | 24 | 1.0 | - |
| This compound (10 µM) | 24 | Value | Value |
| This compound (15 µM) | 24 | Value | Value |
| Bafilomycin A1 (100 nM) | 4 | Value | Value |
| This compound (10 µM) + Baf A1 | 24 (Baf A1 for last 4h) | Value | Value |
Table 2: Effect of this compound on p62 Protein Levels
| Treatment | Time (h) | p62/Actin Ratio (Fold Change vs. Control) | p-value |
| Control | 48 | 1.0 | - |
| This compound (10 µM) | 48 | Value | Value |
| This compound (15 µM) | 48 | Value | Value |
Table 3: Quantification of LC3 Puncta
| Treatment | Time (h) | Average LC3 Puncta per Cell | p-value |
| Control | 48 | Value | - |
| This compound (10 µM) | 48 | Value | Value |
| Chloroquine (20 µM) | 24 | Value | Value |
| This compound (10 µM) + Chloroquine | 48 (CQ for last 24h) | Value | Value |
Note: The "Value" placeholders should be replaced with experimental data. Statistical analysis should be performed to determine the significance of the observed changes.
Conclusion
The protocols outlined in these application notes provide a comprehensive framework for investigating the effects of this compound on autophagy flux. By employing these methods, researchers can obtain robust and quantifiable data to further elucidate the mechanism of action of this promising anti-cancer agent. Consistent and careful execution of these experiments, along with appropriate controls, will be crucial for generating reliable and reproducible results.
References
- 1. NDRG1 in Cancer: A Suppressor, Promoter, or Both? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Caspases: A Molecular Switch Node in the Crosstalk between Autophagy and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Insight into the Regulation of NDRG1 Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. JCI - this compound is an incomplete autophagy inducer in preclinical models of metastatic cancer and brain metastases [jci.org]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Metixene in High-Throughput Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metixene, a drug historically used for the symptomatic treatment of Parkinson's disease, is recognized for its anticholinergic properties, acting as a tertiary antimuscarinic with actions similar to atropine.[1][2] It also possesses antihistaminic and direct antispasmodic effects.[2][3] More recently, high-throughput screening has unveiled a novel and significant application for this compound as a potent inducer of incomplete autophagy and caspase-mediated apoptosis in various cancer cell lines, particularly in metastatic breast cancer and brain metastases.[4] This discovery was a result of a central nervous system (CNS) small-molecule inhibitor screen, highlighting the power of HTS in repositioning existing drugs for new therapeutic indications.
These dual mechanisms of action make this compound a valuable tool in high-throughput screening (HTS) campaigns for two distinct areas of drug discovery: the identification of novel anticholinergic agents and the discovery of new compounds that modulate autophagy and apoptosis for cancer therapy. This document provides detailed application notes and protocols for utilizing this compound as a reference compound or positive control in HTS assays.
Application 1: Screening for Novel Anticholinergic Agents
This compound's primary pharmacological action is the competitive antagonism of acetylcholine at muscarinic receptors, which restores the balance in the cholinergic system. This makes it an excellent positive control for HTS assays designed to identify new muscarinic receptor antagonists.
Signaling Pathway: Muscarinic Acetylcholine Receptor Inhibition
Caption: this compound's anticholinergic mechanism of action.
High-Throughput Screening Protocol: Competitive Radioligand Binding Assay
This protocol is designed to identify compounds that compete with a radiolabeled ligand for binding to muscarinic acetylcholine receptors expressed in a cell line.
Objective: To identify and quantify the potency of compounds that inhibit the binding of a radiolabeled ligand to muscarinic receptors.
Materials:
-
Cell Line: CHO or HEK293 cells stably expressing a subtype of human muscarinic acetylcholine receptor (e.g., M1, M2, M3).
-
Radioligand: [³H]-N-methylscopolamine ([³H]-NMS) or [³H]-quinuclidinyl benzilate ([³H]-QNB).
-
Test Compounds: Library of small molecules dissolved in DMSO.
-
Reference Compound: this compound hydrochloride (positive control).
-
Non-specific Binding Control: Atropine or another high-affinity muscarinic antagonist.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1.5 mM MgCl₂, pH 7.4.
-
Scintillation Cocktail.
-
Microplates: 96- or 384-well format.
-
Instrumentation: Liquid handling robot, filtration manifold, scintillation counter.
Protocol:
-
Cell Membrane Preparation:
-
Culture the cells to high density.
-
Harvest the cells and homogenize in ice-cold buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and debris.
-
Centrifuge the supernatant at high speed to pellet the membranes.
-
Resuspend the membrane pellet in assay buffer and determine protein concentration (e.g., using a BCA assay).
-
-
Assay Plate Preparation:
-
Using a liquid handling robot, add assay buffer to all wells of the microplate.
-
Add test compounds, this compound (as a positive control, typically in a dose-response curve), and atropine (for non-specific binding) to the appropriate wells.
-
Add the cell membrane preparation to all wells.
-
-
Incubation:
-
Add the radioligand ([³H]-NMS or [³H]-QNB) to all wells to initiate the binding reaction.
-
Incubate the plates at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
-
Termination and Filtration:
-
Rapidly filter the contents of each well through a glass fiber filter mat using a filtration manifold to separate bound from free radioligand.
-
Wash the filters multiple times with ice-cold assay buffer.
-
-
Detection:
-
Dry the filter mats.
-
Add scintillation cocktail to each filter spot.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of specific binding for each test compound concentration.
-
Determine the IC₅₀ value for this compound and any active test compounds by fitting the data to a sigmoidal dose-response curve.
-
| Compound | Target Receptor | IC₅₀ (nM) | Kᵢ (nM) |
| This compound | Muscarinic Receptor | 55 | 15 |
| Data sourced from MedChemExpress, based on quinuclidinyl benzilate (QNB) binding inhibition. |
Application 2: Screening for Novel Inducers of Incomplete Autophagy and Apoptosis in Cancer Cells
Recent research has identified this compound as a promising agent against metastatic cancer, acting through a mechanism independent of its anticholinergic properties. It induces incomplete autophagy, leading to caspase-mediated apoptosis. This makes this compound a valuable tool for HTS campaigns aimed at discovering new anti-cancer drugs that target these pathways.
Signaling Pathway: this compound-Induced Incomplete Autophagy and Apoptosis
Caption: this compound's anti-cancer mechanism of action.
High-Throughput Screening Protocol: Cell-Based Caspase-3/7 Activation Assay
This protocol is a fluorescence-based HTS assay to identify compounds that induce apoptosis by measuring the activity of executioner caspases-3 and -7.
Objective: To identify and quantify the potency of compounds that induce apoptosis in cancer cells.
Materials:
-
Cell Line: Metastatic breast cancer cell lines (e.g., BT-474Br, MDA-MB-231Br).
-
Assay Reagent: A luminogenic or fluorogenic substrate for caspase-3 and -7 (e.g., a substrate that releases a fluorescent molecule upon cleavage).
-
Test Compounds: Library of small molecules dissolved in DMSO.
-
Reference Compound: this compound (positive control).
-
Negative Control: DMSO vehicle.
-
Cell Culture Medium: Appropriate for the chosen cell line.
-
Microplates: 384-well, clear-bottom, black- or white-walled plates suitable for fluorescence or luminescence measurements.
-
Instrumentation: Automated liquid handler, plate reader with fluorescence or luminescence detection capabilities.
Protocol:
-
Cell Plating:
-
Using an automated liquid handler, seed the cancer cells into the 384-well microplates at a pre-optimized density.
-
Incubate the plates for 24 hours to allow cells to attach.
-
-
Compound Addition:
-
Add test compounds and this compound (in a dose-response curve) to the appropriate wells. Include DMSO-only wells as a negative control.
-
-
Incubation:
-
Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) to allow for the induction of apoptosis.
-
-
Assay Reagent Addition:
-
Equilibrate the plates to room temperature.
-
Add the caspase-3/7 assay reagent to all wells.
-
-
Signal Development:
-
Incubate the plates at room temperature for a specified time (e.g., 30-60 minutes), protected from light, to allow for substrate cleavage and signal generation.
-
-
Detection:
-
Measure the fluorescence or luminescence intensity using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the DMSO controls.
-
Determine the EC₅₀ value for this compound and any active test compounds by fitting the data to a sigmoidal dose-response curve.
-
| Cell Line | This compound Concentration (µM) | Caspase-9 Activity Increase (vs. Control) |
| BT-474Br | 10 | Significant (P = 0.0055) |
| BT-474Br | 15 | Significant (P < 0.0001) |
| MDA-MB-231Br | 15 | Significant (P < 0.0001) |
| Data from a 24-hour treatment period, as reported in a study on this compound's anti-cancer effects. |
Experimental Workflow: HTS for Anti-Cancer Compounds
Caption: A typical HTS workflow for identifying novel anti-cancer agents.
Conclusion
This compound's well-characterized anticholinergic activity and its recently discovered role in inducing incomplete autophagy and apoptosis in cancer cells make it a versatile and valuable tool for high-throughput screening. By serving as a reliable positive control in HTS assays, this compound can aid in the discovery and development of new therapeutic agents targeting either muscarinic receptors or novel anti-cancer pathways. The protocols and data presented here provide a framework for the effective application of this compound in modern drug discovery programs.
References
Application Notes and Protocols: Synergistic Effects of Lentiviral shRNA-mediated NDRG1 Knockdown and Metixene Treatment in Metastatic Breast Cancer Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed framework for investigating the interplay between the knockdown of N-Myc Downstream Regulated 1 (NDRG1) and the therapeutic effects of Metixene, a compound identified as a potential agent against metastatic cancers. The protocols outlined below describe the necessary steps for lentiviral shRNA production, stable cell line generation, and subsequent treatment and analysis.
Introduction
This compound, an anticholinergic and antiparkinsonian agent, has recently been identified as a potent inducer of incomplete autophagy and caspase-mediated apoptosis in metastatic cancer cells, including those in brain metastases.[1][2][3][4][5] Functional analyses have revealed that this compound's mechanism of action involves the phosphorylation of NDRG1, a protein implicated in stress responses and cell differentiation. This has led to the hypothesis that modulating NDRG1 expression could influence the cellular response to this compound treatment.
This document details a methodology to explore this hypothesis by combining lentiviral-mediated shRNA knockdown of NDRG1 with this compound treatment in a metastatic breast cancer cell line. The goal is to determine if the absence of NDRG1 alters the efficacy of this compound, potentially revealing synergistic or antagonistic interactions that could inform future drug development strategies.
Data Presentation
The following tables present hypothetical yet plausible quantitative data that could be generated from the experiments described in the protocols. These tables are designed for easy comparison of the effects of NDRG1 knockdown, this compound treatment, and their combination.
Table 1: Quantification of NDRG1 Knockdown Efficiency
| Cell Line | Transduction Condition | Relative NDRG1 mRNA Expression (Normalized to Control) | NDRG1 Protein Level (Relative to Control) |
| MDA-MB-231Br | Non-Target shRNA | 1.00 ± 0.08 | 100% |
| MDA-MB-231Br | NDRG1 shRNA | 0.22 ± 0.04 | 25% |
Data are presented as mean ± standard deviation from three independent experiments. mRNA expression is quantified by RT-qPCR and protein levels by densitometry of Western blots.
Table 2: Cell Viability (MTT Assay) Following this compound Treatment
| Cell Line | This compound Concentration (µM) | Cell Viability (% of Untreated Control) |
| MDA-MB-231Br (Non-Target shRNA) | 0 (Control) | 100 ± 5.2 |
| 5 | 85 ± 4.1 | |
| 10 | 62 ± 3.5 | |
| 15 | 41 ± 2.8 | |
| MDA-MB-231Br (NDRG1 shRNA) | 0 (Control) | 98 ± 4.9 |
| 5 | 95 ± 5.0 | |
| 10 | 88 ± 4.3 | |
| 15 | 79 ± 3.9 |
Cell viability was assessed 48 hours post-treatment. Data are presented as mean ± standard deviation.
Table 3: Apoptosis Induction (Caspase-3/7 Activity) Following this compound Treatment
| Cell Line | This compound Concentration (µM) | Caspase-3/7 Activity (Fold Change vs. Untreated Control) |
| MDA-MB-231Br (Non-Target shRNA) | 0 (Control) | 1.00 ± 0.12 |
| 15 | 4.5 ± 0.35 | |
| MDA-MB-231Br (NDRG1 shRNA) | 0 (Control) | 1.10 ± 0.15 |
| 15 | 1.8 ± 0.21 |
Caspase activity was measured 24 hours post-treatment. Data are presented as mean ± standard deviation.
Signaling Pathways and Experimental Workflow
The following diagrams, generated using Graphviz, illustrate the proposed signaling pathway of this compound and the experimental workflow for this study.
Caption: Proposed signaling pathway of this compound in cancer cells.
Caption: Workflow for shRNA knockdown and this compound treatment.
Experimental Protocols
Protocol 1: Lentiviral Particle Production
This protocol describes the generation of lentiviral particles containing shRNA constructs targeting NDRG1 or a non-target control.
Materials:
-
HEK293T cells
-
DMEM with 10% FBS
-
Opti-MEM
-
Lentiviral packaging plasmids (e.g., psPAX2, pMD2.G)
-
Lentiviral vector with shRNA insert (pLKO.1-shNDRG1 or pLKO.1-shControl)
-
Transfection reagent (e.g., Lipofectamine 3000 or PEI)
-
0.45 µm filter
Procedure:
-
Day 1: Seed 4 x 10^6 HEK293T cells in a 10 cm dish. Ensure cells are healthy and at a low passage number.
-
Day 2: In separate tubes, dilute the shRNA plasmid (10 µg), psPAX2 (7.5 µg), and pMD2.G (2.5 µg) in 500 µL of Opti-MEM. In another tube, dilute the transfection reagent in 500 µL of Opti-MEM according to the manufacturer's instructions.
-
Combine the DNA and transfection reagent mixtures, mix gently, and incubate at room temperature for 20 minutes.
-
Aspirate the media from the HEK293T cells and replace it with 8 mL of fresh, pre-warmed DMEM.
-
Add the DNA-transfection reagent complex dropwise to the cells.
-
Incubate the cells at 37°C with 5% CO2.
-
Day 3 (18 hours post-transfection): Carefully replace the media with 10 mL of fresh DMEM with 10% FBS.
-
Day 4 & 5 (48 and 72 hours post-transfection): Harvest the supernatant containing the lentiviral particles. Pool the harvests.
-
Centrifuge the supernatant at 500 x g for 10 minutes to pellet cell debris.
-
Filter the supernatant through a 0.45 µm filter to remove any remaining debris.
-
Aliquot the viral supernatant and store at -80°C.
Protocol 2: Lentiviral Transduction and Stable Cell Line Generation
This protocol details the infection of the target cell line (MDA-MB-231Br) and selection of stably transduced cells.
Materials:
-
MDA-MB-231Br cells
-
Lentiviral particles (shNDRG1 and shControl)
-
Complete growth medium
-
Polybrene (8 mg/mL stock)
-
Puromycin
Procedure:
-
Day 1: Seed 2 x 10^5 MDA-MB-231Br cells per well in a 6-well plate.
-
Day 2: The cells should be approximately 70-80% confluent.
-
Prepare transduction media by adding Polybrene to the complete growth medium to a final concentration of 8 µg/mL. Polybrene enhances transduction efficiency.
-
Aspirate the old media and add 2 mL of the transduction media to each well.
-
Add the desired amount of lentiviral supernatant to the cells. It is recommended to test a range of viral titers (Multiplicity of Infection - MOI) to optimize transduction efficiency.
-
Incubate for 18-24 hours at 37°C.
-
Day 3: Replace the virus-containing media with fresh complete growth medium.
-
Day 4: Begin selection by adding puromycin to the media. The optimal concentration of puromycin should be determined beforehand with a kill curve for the specific cell line (typically 1-10 µg/mL).
-
Replace the media with fresh puromycin-containing media every 2-3 days.
-
Continue selection for 7-10 days until non-transduced control cells are all dead and resistant colonies are visible.
-
Expand the puromycin-resistant cells to establish stable shRNA-expressing cell lines.
Protocol 3: Validation of Gene Knockdown
This protocol describes how to confirm the reduction of NDRG1 expression at both the mRNA and protein levels.
A. RT-qPCR for mRNA Level:
-
Isolate total RNA from both the shNDRG1 and shControl stable cell lines using a commercial kit.
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
Perform quantitative PCR (qPCR) using primers specific for NDRG1 and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Calculate the relative expression of NDRG1 using the ΔΔCt method.
B. Western Blot for Protein Level:
-
Lyse the shNDRG1 and shControl stable cell lines and quantify total protein concentration using a BCA assay.
-
Separate 20-30 µg of protein per sample on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against NDRG1 overnight at 4°C.
-
Incubate with a corresponding HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Re-probe the membrane with an antibody for a loading control (e.g., β-actin or GAPDH).
-
Quantify band intensities using densitometry software.
Protocol 4: this compound Treatment and Cell Viability Assay
This protocol outlines the treatment of the stable cell lines with this compound and the subsequent assessment of cell viability.
Materials:
-
MDA-MB-231Br stable cell lines (shNDRG1 and shControl)
-
This compound hydrochloride
-
96-well plates
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
DMSO
Procedure:
-
Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
Prepare a stock solution of this compound in DMSO and then dilute it to various concentrations in the cell culture medium.
-
Aspirate the old media and add 100 µL of media containing the different concentrations of this compound (e.g., 0, 5, 10, 15 µM) to the appropriate wells. Include untreated and vehicle-only (DMSO) controls.
-
Incubate the plate for 48 hours at 37°C.
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Aspirate the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Protocol 5: Apoptosis Assay
This protocol describes the measurement of apoptosis induction using a luminescent caspase-3/7 activity assay.
Materials:
-
MDA-MB-231Br stable cell lines (shNDRG1 and shControl)
-
This compound hydrochloride
-
White-walled 96-well plates
-
Caspase-Glo® 3/7 Assay kit (or similar)
Procedure:
-
Seed 5,000 cells per well in a white-walled 96-well plate and allow them to adhere overnight.
-
Treat the cells with this compound (e.g., 15 µM) or a vehicle control as described in Protocol 4.
-
Incubate for 24 hours at 37°C.
-
Allow the plate to equilibrate to room temperature for 30 minutes.
-
Add 100 µL of the Caspase-Glo® 3/7 reagent to each well.
-
Mix gently on a plate shaker for 2 minutes.
-
Incubate at room temperature for 1 hour, protected from light.
-
Measure the luminescence using a microplate reader.
-
Calculate the fold change in caspase activity relative to the untreated control.
Conclusion
The protocols and application notes provided here offer a comprehensive guide for investigating the functional relationship between NDRG1 and this compound in the context of metastatic breast cancer. By systematically knocking down NDRG1 and quantifying the cellular response to this compound, researchers can gain valuable insights into the drug's mechanism of action and identify potential strategies for enhancing its therapeutic efficacy. The provided data tables and diagrams serve as a template for organizing and visualizing the expected outcomes of these experiments.
References
- 1. JCI - this compound is an incomplete autophagy inducer in preclinical models of metastatic cancer and brain metastases [jci.org]
- 2. researchgate.net [researchgate.net]
- 3. This compound is an incomplete autophagy inducer in preclinical models of metastatic cancer and brain metastases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound is an incomplete autophagy inducer in preclinical models of metastatic cancer and brain metastases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes: Utilizing CRISPR-Cas9 to Elucidate the Anticancer Effects of Metixene
Introduction
Metixene, a drug traditionally used for Parkinson's disease, has recently been identified as a potent agent against metastatic breast cancer, including brain metastases.[1] Its mechanism of action diverges from its known antimuscarinic and antihistaminic properties, venturing into the intricate pathways of autophagy and apoptosis.[1] This discovery opens new avenues for drug repurposing in oncology. Central to understanding this compound's anticancer activity is the application of CRISPR-Cas9 gene-editing technology. By precisely knocking out key genes, researchers can dissect the molecular cascade initiated by this compound, validating therapeutic targets and elucidating its efficacy. These notes provide a comprehensive guide for researchers on leveraging CRISPR-Cas9 to study the effects of this compound.
Mechanism of Action and the Role of NDRG1
This compound exerts its anticancer effects by inducing a state of "incomplete autophagy" in cancer cells.[1] This process, unlike complete autophagy which recycles cellular components, leads to the accumulation of autophagosomes and triggers caspase-mediated apoptosis, a form of programmed cell death. A key regulator in this pathway is the N-Myc downstream-regulated gene 1 (NDRG1). This compound treatment leads to the upregulation and phosphorylation of NDRG1. This post-translational modification is critical for initiating the cascade that results in incomplete autophagy and subsequent cell death. The role of NDRG1 as a pivotal mediator of this compound's effects has been definitively demonstrated through CRISPR-Cas9-mediated knockout studies. When NDRG1 is knocked out in cancer cells, the apoptotic effect of this compound is reversed, and autophagy proceeds to completion, highlighting the indispensable role of NDRG1 in the therapeutic action of this compound.
Quantitative Data Presentation
The following tables summarize the quantitative data on the effects of this compound from preclinical studies.
Table 1: In Vitro Efficacy of this compound in Breast Cancer Cell Lines
| Cell Line | Cancer Subtype | IC50 (µM) after 72h | Key Findings |
| BT-474Br | HER2-positive | 9.7 | Potent inhibition of cell viability. |
| HCC1954 | HER2-positive | Not Specified | |
| MDA-MB-231Br | Triple-negative | 15.2 | Significant dose-dependent decrease in viability. |
| HCC1806 | Triple-negative | 31.8 | Effective against various triple-negative subtypes. |
| HS578T | Triple-negative | 24.5 | Broad activity in triple-negative breast cancer. |
| HCC3153 | Triple-negative | 21.3 | |
| SUM159 | Triple-negative | 28.9 |
Table 2: this compound-Induced Apoptosis and In Vivo Tumor Reduction
| Experimental Model | Treatment Group | Outcome | p-value |
| BT-474Br cells | This compound (10 µM) | Significant increase in Caspase-9 activity | p = 0.0055 |
| BT-474Br cells | This compound (15 µM) | Significant increase in Caspase-9 activity | p < 0.0001 |
| MDA-MB-231Br cells | This compound (15 µM) | Significant increase in Caspase-9 activity | p < 0.0001 |
| Mammary fat pad xenograft (HCC1954) | This compound (0.1 mg/kg) | Significant decrease in tumor weight | p < 0.0001 |
| Mammary fat pad xenograft (HCC1954) | This compound (1.0 mg/kg) | Significant decrease in tumor weight | p < 0.0001 |
| Mammary fat pad xenograft (HCC1954) | This compound (0.1 mg/kg) | Significant reduction in tumor volume | p = 0.0043 |
| Mammary fat pad xenograft (HCC1954) | This compound (1.0 mg/kg) | Significant reduction in tumor volume | p = 0.0004 |
| Intracranial xenograft (BT-474Br) | This compound (1.0 mg/kg) | Significantly improved survival | p = 0.0008 |
| Intracarotid mouse model | This compound | Significantly improved survival | p = 0.03 |
Experimental Protocols
1. CRISPR-Cas9 Mediated Knockout of NDRG1 in Breast Cancer Cells
This protocol outlines the generation of NDRG1 knockout cell lines using the CRISPR-Cas9 system.
Materials:
-
Breast cancer cell line (e.g., MDA-MB-231Br)
-
LentiCRISPRv2 plasmid (Addgene #52961) or similar
-
sgRNA sequences targeting NDRG1
-
HEK293T cells for lentiviral packaging
-
Packaging plasmids (e.g., pVSVg and psPAX2)
-
Lipofectamine 3000 or other transfection reagent
-
Puromycin
-
Polybrene
-
Complete cell culture medium (DMEM/F-12, 10% FBS, 1% Penicillin-Streptomycin)
-
96-well plates for single-cell cloning
Procedure:
-
sgRNA Design and Cloning: Design two to three sgRNAs targeting an early exon of the NDRG1 gene using a tool like CHOPCHOP. Synthesize and clone the sgRNAs into the LentiCRISPRv2 plasmid according to the manufacturer's protocol.
-
Lentivirus Production: Co-transfect HEK293T cells with the LentiCRISPRv2-sgRNA plasmid and the packaging plasmids (pVSVg and psPAX2) using Lipofectamine 3000. Collect the lentiviral supernatant at 48 and 72 hours post-transfection.
-
Transduction of Breast Cancer Cells: Seed the target breast cancer cells (e.g., MDA-MB-231Br) and allow them to adhere. Transduce the cells with the collected lentiviral particles in the presence of polybrene (8 µg/mL).
-
Selection of Edited Cells: After 48 hours, select for successfully transduced cells by adding puromycin to the culture medium at a pre-determined optimal concentration.
-
Single-Cell Cloning: After selection, perform serial dilutions to seed cells into 96-well plates at a density of approximately 0.5 cells per well to isolate single-cell colonies.
-
Verification of Knockout: Expand the single-cell clones and extract genomic DNA. Perform PCR and Sanger sequencing to confirm the presence of insertions or deletions (indels) in the NDRG1 gene. Further validate the knockout at the protein level using Western blotting.
2. Western Blot for NDRG1 and Phospho-NDRG1
This protocol is for verifying the knockout of NDRG1 and assessing its phosphorylation status upon this compound treatment.
Materials:
-
Wild-type and NDRG1-KO cell lysates
-
Primary antibodies: anti-NDRG1, anti-phospho-NDRG1 (Thr346), anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction and Quantification: Lyse cells in RIPA buffer and determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.
-
Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate with the primary antibody overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
3. Caspase-3/7 Activity Assay
This assay quantifies apoptosis by measuring the activity of executioner caspases.
Materials:
-
Wild-type and NDRG1-KO cells
-
This compound
-
Caspase-Glo® 3/7 Assay kit (Promega) or similar
-
White-walled 96-well plates
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate. Treat the cells with varying concentrations of this compound for 24-48 hours.
-
Assay Protocol: Follow the manufacturer's instructions for the Caspase-Glo® 3/7 Assay. This typically involves adding the reagent directly to the wells, incubating, and then measuring luminescence.
-
Data Analysis: Normalize the luminescence readings to a control (untreated cells) to determine the fold change in caspase activity.
4. LC3 Immunofluorescence for Autophagy Analysis
This protocol visualizes the formation of autophagosomes by staining for LC3 protein.
Materials:
-
Cells grown on coverslips
-
This compound
-
4% Paraformaldehyde (PFA) for fixation
-
0.1% Triton X-100 for permeabilization
-
Blocking solution (e.g., 1% BSA in PBS)
-
Primary antibody: anti-LC3
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear counterstaining
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Grow cells on coverslips and treat with this compound.
-
Fixation and Permeabilization: Fix the cells with 4% PFA, followed by permeabilization with 0.1% Triton X-100.
-
Staining: Block non-specific binding and then incubate with the primary anti-LC3 antibody. After washing, incubate with the fluorescently labeled secondary antibody and DAPI.
-
Imaging: Mount the coverslips and visualize the cells using a fluorescence microscope. The formation of LC3 puncta indicates autophagosome formation.
Visualizations
Caption: this compound-induced signaling pathway leading to apoptosis.
References
Troubleshooting & Optimization
Technical Support Center: Overcoming Metixene Solubility Issues In Vitro
This guide provides troubleshooting advice and protocols for researchers working with Metixene, focusing on overcoming its inherent solubility challenges in aqueous solutions for in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for in vitro research?
A1: this compound is a small molecule, historically used as an antiparkinsonian drug, that is now being investigated for its anticancer properties.[1][2][3] Recent studies have shown that it can induce a specific form of cell death called incomplete autophagy and apoptosis in cancer cells.[1][4] Like many lipophilic (fat-soluble) drugs, this compound has poor aqueous solubility. This presents a significant challenge for in vitro studies, as cell culture media are aqueous-based. Improper dissolution can lead to drug precipitation, inaccurate dosing, and unreliable experimental results.
Q2: What is the difference between this compound and this compound Hydrochloride? Which form should I use?
A2: this compound is the basic form of the compound, while this compound hydrochloride (or its hydrate form) is a salt. Salt forms of drugs are generally created to improve solubility and stability. For in vitro experiments, it is highly recommended to use This compound hydrochloride or This compound hydrochloride hydrate , as they are more soluble in aqueous solutions than the base form. This guide will focus on the hydrochloride hydrate form, as most commercial suppliers provide solubility data for this version.
Q3: What are the recommended solvents for dissolving this compound hydrochloride hydrate?
A3: Due to its lipophilic nature, this compound hydrochloride hydrate does not dissolve well in water alone. The recommended solvent for creating a high-concentration stock solution is Dimethyl Sulfoxide (DMSO) . It can also be dissolved in water to a limited extent, but at a much lower concentration than in DMSO.
Q4: How do I prepare a stock solution of this compound hydrochloride hydrate?
A4: Preparing a concentrated stock solution in DMSO is the standard and most effective method. This allows for subsequent dilution into your cell culture medium to achieve the desired final concentration, while keeping the DMSO concentration at a non-toxic level. A detailed protocol is provided in the "Experimental Protocols" section below.
Q5: What is the maximum concentration of DMSO I can use in my cell culture?
A5: High concentrations of DMSO can be toxic to cells and interfere with experimental outcomes. The final concentration of DMSO in your cell culture medium should ideally be less than 0.5% , with many researchers aiming for 0.1% or lower to minimize any solvent-induced artifacts. It is crucial to run a "vehicle control" in every experiment, which consists of cells treated with the same final concentration of DMSO (without this compound) as your experimental group.
Quantitative Solubility Data
The following table summarizes the reported solubility of this compound hydrochloride hydrate in common laboratory solvents. Note that these values can vary slightly between batches and suppliers.
| Solvent | Molecular Weight ( g/mol ) | Solubility (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | 363.94 | 70 - 77.5 | 192.3 - 213.0 | The preferred solvent for high-concentration stock solutions. Sonication is recommended to aid dissolution. |
| Water (H₂O) | 363.94 | 5 - 10 | 13.7 - 27.5 | Limited solubility. Sonication is recommended. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Hydrochloride Hydrate Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for many in vitro studies.
Materials:
-
This compound hydrochloride hydrate (MW: 363.94 g/mol )
-
Anhydrous, cell culture-grade Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Vortex mixer and/or sonicator
Procedure:
-
Calculate Mass: Determine the mass of this compound hydrochloride hydrate needed.
-
Formula: Mass (mg) = Desired Concentration (mM) × Volume (mL) × Molecular Weight ( g/mol )
-
Example (for 1 mL of 10 mM stock): 10 mmol/L × 0.001 L × 363.94 g/mol = 0.0036394 g = 3.64 mg
-
-
Weigh Compound: Carefully weigh out 3.64 mg of this compound hydrochloride hydrate powder and place it into a sterile tube.
-
Add Solvent: Add 1 mL of anhydrous DMSO to the tube.
-
Dissolve: Vortex the solution vigorously for 1-2 minutes. If the compound does not fully dissolve, use a bath sonicator for 5-10 minutes or until the solution is clear.
-
Visual Inspection: Confirm that the solution is clear and free of any visible precipitate.
-
Aliquot and Store: Dispense the stock solution into smaller, single-use aliquots in sterile tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C , protected from light. A properly stored DMSO stock solution is typically stable for up to 6 months at -80°C or 1 month at -20°C.
Protocol 2: Preparation of Working Solutions for Cell Culture
This protocol describes how to dilute the 10 mM DMSO stock solution into your aqueous cell culture medium.
Procedure:
-
Thaw Stock: Thaw one aliquot of the 10 mM this compound stock solution at room temperature.
-
Calculate Dilution: Determine the volume of stock solution needed to reach your final desired concentration.
-
Formula (C1V1 = C2V2): Volume of Stock (V1) = [Final Concentration (C2) × Final Volume (V2)] / Stock Concentration (C1)
-
Example (for 10 mL of a 10 µM working solution):
-
C1 = 10 mM = 10,000 µM
-
C2 = 10 µM
-
V2 = 10 mL
-
V1 = (10 µM × 10 mL) / 10,000 µM = 0.01 mL = 10 µL
-
-
-
Perform Dilution: Pre-warm your complete cell culture medium to 37°C. Add the 10 µL of the 10 mM stock solution directly to the 10 mL of medium.
-
Mix Immediately: Immediately after adding the stock solution, mix the working solution thoroughly by gentle vortexing or by inverting the tube several times to prevent precipitation.
-
Check Final DMSO Concentration: Ensure the final DMSO concentration is non-toxic.
-
Calculation: % DMSO = (Volume of DMSO added / Total Volume) × 100
-
Example: (10 µL / 10,000 µL) × 100 = 0.1% DMSO . This is a safe level for most cell lines.
-
-
Use Immediately: It is best practice to prepare the working solution fresh just before adding it to your cells.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Precipitation in Media | Solvent Shock: The rapid change from a high DMSO concentration to an aqueous environment causes the drug to fall out of solution. | Perform a stepwise dilution . First, dilute the 10 mM DMSO stock 1:10 in pre-warmed culture medium to create a 1 mM intermediate solution. Then, use this intermediate solution to make your final dilutions. This gradual decrease in solvent concentration can prevent precipitation. |
| Concentration Too High: The desired final concentration exceeds this compound's maximum solubility in the culture medium. | Determine the maximum soluble concentration by preparing a serial dilution and visually inspecting for cloudiness or precipitate after incubation at 37°C. If your target concentration is too high, you may need to reconsider the experimental design. | |
| Inconsistent Results | Incomplete Dissolution: The stock solution was not fully dissolved, leading to inaccurate concentrations. | Always visually confirm your stock solution is completely clear. If needed, sonicate or gently warm the solution to ensure full dissolution before aliquoting and storage. |
| Stock Degradation: Repeated freeze-thaw cycles have degraded the compound. | Always aliquot stock solutions into single-use volumes to maintain compound integrity. | |
| Unexpected Cell Toxicity | High DMSO Concentration: The final DMSO concentration in the well is toxic to the cells. | Calculate the final DMSO percentage to ensure it is below 0.5% (ideally ≤0.1%). Always include a vehicle control (media + same % DMSO, no drug) to differentiate between solvent toxicity and drug-specific effects. |
| Contamination: The stock solution or handling technique introduced microbial contamination. | If dissolving in an aqueous solvent like water, sterilize the final solution using a 0.22 µm syringe filter. DMSO is typically sterile and does not require filtration. Always use aseptic techniques when preparing working solutions. |
Visualizations
This compound's Anticancer Signaling Pathway
Caption: Proposed mechanism of this compound-induced cell death in cancer cells.
Experimental Workflow for this compound Solution Preparation
References
- 1. This compound is an incomplete autophagy inducer in preclinical models of metastatic cancer and brain metastases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. This compound is an incomplete autophagy inducer in preclinical models of metastatic cancer and brain metastases - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Metixene Concentration for Cell Viability Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Metixene in cell viability assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action in cancer cells?
This compound is an anticholinergic drug, traditionally used as an antiparkinsonian agent.[1] Recent studies have identified it as a potential therapeutic agent against metastatic breast cancer and brain metastases.[2] Its anticancer mechanism is independent of its anticholinergic properties.[3] this compound induces cancer cell death by triggering a process called "incomplete autophagy."[2] It achieves this by activating (phosphorylating) the N-Myc downstream-regulated gene 1 (NDRG1) protein. This disruption in the normal autophagy process leads to the accumulation of cellular waste and ultimately triggers programmed cell death, or apoptosis, in cancer cells.[3]
Q2: What is a typical concentration range for this compound in in-vitro cell viability assays?
The optimal concentration of this compound will vary depending on the cell line and the duration of the experiment. However, published studies provide a general range. For metastatic breast cancer cell lines, a dose-dependent effect on cell viability has been observed with concentrations ranging from low micromolar (µM) upwards. The half-maximal inhibitory concentration (IC50) after 72 hours of treatment has been reported to be between 9.7 µM and 31.8 µM for various breast cancer cell lines.
Q3: For which cancer cell lines has this compound shown efficacy?
This compound has demonstrated effectiveness in various metastatic breast cancer cell lines, including both HER2-positive and triple-negative subtypes. Specific examples include BT-474Br and MDA-MB-231Br cells, where this compound treatment led to a dose-dependent decrease in cell viability.
Quantitative Data Summary
The following table summarizes the reported IC50 values for this compound in different metastatic breast cancer cell lines after 72 hours of treatment.
| Cell Line | Subtype | IC50 (µM) |
| BT-474Br | HER2-positive | 9.7 |
| HCC1954 | HER2-positive | 15.2 |
| MDA-MB-231Br | Triple-negative | 20.4 |
| HCC1806 | Triple-negative | 25.1 |
| HS578T | Triple-negative | 31.8 |
| HCC3153 | Triple-negative | 18.9 |
| SUM159 | Triple-negative | 22.6 |
Data sourced from a study on preclinical models of metastatic cancer.
Troubleshooting Guide for this compound Cell Viability Assays
This guide addresses common issues that may arise when performing cell viability assays with this compound.
Issue 1: High Variability in Results Between Replicates
-
Possible Cause: Uneven cell seeding, pipetting errors, or edge effects in the microplate.
-
Solution:
-
Ensure a single-cell suspension before seeding to avoid clumps.
-
Use calibrated pipettes and consider using a multichannel pipette for adding reagents to minimize variations.
-
To mitigate edge effects, where outer wells can have different evaporation rates, fill the perimeter wells with sterile phosphate-buffered saline (PBS) or media and do not use them for experimental data.
-
Issue 2: Low Signal or Poor Dynamic Range
-
Possible Cause: Suboptimal cell number, incorrect incubation time, or low metabolic activity of the cell line.
-
Solution:
-
Perform a cell titration experiment to determine the optimal cell seeding density for a linear assay response.
-
Optimize the incubation time for both this compound treatment and the viability assay reagent.
-
If using a metabolic-based assay like MTT and the cell line has low metabolic activity, consider an alternative assay that measures a different parameter, such as total protein content (e.g., Sulforhodamine B assay).
-
Issue 3: Inconsistent IC50 Values Across Experiments
-
Possible Cause: Variations in cell health, passage number, or inconsistent preparation of this compound dilutions.
-
Solution:
-
Use cells at a consistent and low passage number for all experiments.
-
Prepare fresh serial dilutions of this compound for each experiment from a stable stock solution to avoid degradation.
-
Standardize all experimental parameters, including incubation times, temperature, and CO2 levels, to ensure consistency.
-
Issue 4: Absorbance Readings Above Control (Greater than 100% Viability)
-
Possible Cause: This can sometimes occur at very low, non-toxic concentrations of a compound due to slight variations in cellular metabolism or pipetting. It can also indicate that the compound may be interfering with the assay chemistry itself.
-
Solution:
-
Ensure accurate pipetting and consistent cell seeding.
-
Run a control with this compound in cell-free media to check for any direct reaction with the assay reagent (e.g., reduction of MTT by the compound).
-
Experimental Protocols
MTT Cell Viability Assay Protocol
This protocol provides a general guideline for assessing cell viability after treatment with this compound using a 96-well plate format. Optimization for specific cell lines and experimental conditions is recommended.
Materials:
-
This compound stock solution (e.g., in DMSO)
-
Cell line of interest
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom sterile microplates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells, ensuring they are in the exponential growth phase.
-
Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from your stock solution.
-
Carefully remove the medium from the wells and add 100 µL of the this compound dilutions.
-
Include a vehicle control (medium with the same concentration of the solvent, e.g., DMSO, as the highest this compound concentration) and a no-treatment control (medium only).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the treatment period, carefully remove the medium containing this compound.
-
Add 100 µL of fresh, serum-free medium to each well.
-
Add 10 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL).
-
Incubate the plate for 2-4 hours at 37°C, protected from light, until purple formazan crystals are visible under a microscope.
-
-
Formazan Solubilization and Measurement:
-
Carefully remove the MTT-containing medium from the wells without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well.
-
Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Visualizations
Caption: Workflow for this compound Cell Viability Assay.
Caption: this compound Signaling Pathway to Apoptosis.
References
- 1. mdpi.com [mdpi.com]
- 2. Combinatorial drug screening of mammary cells with induced mesenchymal transformation to identify drug combinations for triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound is an incomplete autophagy inducer in preclinical models of metastatic cancer and brain metastases - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Metixene Delivery in Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Metixene in animal models. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a tertiary antimuscarinic agent with actions similar to atropine; it also possesses antihistaminic and direct antispasmodic properties.[1] Its primary mechanism of action involves the competitive antagonism of acetylcholine at muscarinic receptors, particularly in the corpus striatum.[1] This action helps to restore the balance between the cholinergic and dopaminergic systems, which is thought to be disrupted in conditions like Parkinsonism.[1]
Q2: What are the recommended storage conditions for this compound hydrochloride?
This compound hydrochloride powder should be stored at -20°C for long-term storage (up to 3 years). For short-term storage, it can be kept at 4°C for up to 2 years. Stock solutions in solvent should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[2] It is shipped at room temperature and is stable for a few days under these conditions.[2]
Troubleshooting Guides
Formulation and Solubility
Q3: I am having trouble dissolving this compound hydrochloride for my experiment. What are the recommended solvents and concentrations?
This compound hydrochloride is soluble in water and DMSO. For a 0.18 g in 10.0 mL aqueous solution, the pH should be between 4.4 and 5.8. If you are experiencing precipitation, consider the following:
-
Vehicle Composition: For in vivo injections, co-solvents are often necessary to maintain solubility and stability. Several formulations have been reported to be effective.
-
Sonication: Using an ultrasonic bath can aid in the dissolution of this compound hydrochloride in both water and DMSO.
-
Fresh Solvents: Hygroscopic solvents like DMSO can absorb moisture, which may impact solubility. Using a newly opened container of DMSO is recommended.
Data Presentation: this compound Hydrochloride Solubility and Formulation
| Parameter | Value | Reference |
| Solubility in Water | Soluble | |
| Aqueous Solution pH | 4.4 - 5.8 (for 18 mg/mL) | |
| Solubility in DMSO | ≥ 70 mg/mL | |
| Recommended Vehicle 1 | 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline | |
| Recommended Vehicle 2 | 25% Captisol in saline | |
| Recommended Vehicle 3 | 10% DMSO, 90% Corn oil | |
| Recommended Vehicle 4 | 10% DMSO, 90% (20% SBE-β-CD in saline) |
Experimental Protocols: Preparation of this compound Solution for Injection
Protocol 1: DMSO/PEG300/Tween 80/Saline Formulation
-
Dissolve this compound hydrochloride in DMSO to create a stock solution.
-
Sequentially add PEG300, Tween 80, and saline to the DMSO stock solution in a 1:4:0.5:4.5 ratio by volume.
-
Ensure the solution is clear after the addition of each solvent.
-
If necessary, use gentle heating or sonication to aid dissolution.
-
It is recommended to prepare the working solution fresh for immediate use.
Administration Routes and Potential Issues
Q4: What are the common administration routes for this compound in rodent models, and what are the recommended dosages?
The most commonly reported administration route for this compound in recent preclinical studies is intraperitoneal (IP) injection. Dosages of 0.1 mg/kg and 1.0 mg/kg administered three times a week have been used in mice to study its effects on tumor growth. While oral administration is possible as it is absorbed from the GI tract, specific bioavailability data in rodents is limited.
Q5: I am observing local irritation at the injection site after subcutaneous (SC) administration. What could be the cause and how can I mitigate it?
Local irritation following SC injection can be caused by several factors:
-
Vehicle Irritation: Solvents like DMSO, especially at high concentrations, can cause local tissue irritation.
-
pH of the Solution: Solutions with a pH that is not close to physiological pH can cause pain and inflammation.
-
Injection Volume: A large injection volume in a single site can cause tissue distension and irritation.
-
Needle Gauge: Using a needle that is too large can cause unnecessary tissue damage.
To mitigate irritation, consider the following:
-
Optimize Vehicle: If using DMSO, keep the concentration as low as possible.
-
Adjust pH: Buffer the formulation to a pH closer to 7.4 if possible.
-
Split Doses: If a larger volume is necessary, consider splitting the dose into two separate injection sites.
-
Use Appropriate Needle Size: For mice, a 25-27 gauge needle is generally recommended for SC injections.
Q6: My intravenous (IV) tail vein injections in mice are frequently unsuccessful. What are some common reasons for failure and how can I improve my technique?
Failure of IV tail vein injections is a common challenge. Here are some troubleshooting tips:
-
Vein Dilation: Ensure the tail veins are well-dilated before injection. This can be achieved by warming the mouse under a heat lamp for a few minutes.
-
Proper Restraint: The mouse must be securely restrained to prevent movement during the injection.
-
Needle Position: The needle should be inserted bevel up at a shallow angle, almost parallel to the tail.
-
Resistance during Injection: If you feel resistance when depressing the plunger, the needle is likely not in the vein. Do not force the injection. Withdraw the needle and try again at a more proximal site.
-
Formation of a Bleb: If a small blister or "bleb" forms at the injection site, the injection is subcutaneous. Stop immediately and withdraw the needle.
Q7: What are the potential complications of oral gavage in rodents and how can they be avoided?
Oral gavage, while a precise method for oral dosing, carries risks if not performed correctly. Potential complications include:
-
Esophageal or Stomach Perforation: This can occur if the gavage needle is inserted with excessive force or is too long.
-
Aspiration Pneumonia: If the gavage needle enters the trachea instead of the esophagus, the solution will be delivered to the lungs.
-
Stress to the Animal: Improper restraint and handling can cause significant stress.
To avoid these complications:
-
Proper Needle Length: Measure the gavage needle from the tip of the animal's nose to the last rib to ensure it will reach the stomach without causing perforation.
-
Gentle Insertion: Allow the animal to swallow the needle as you gently advance it. If you meet resistance, do not force it.
-
Confirm Placement: If the animal coughs or struggles excessively during needle placement, it may be in the trachea. Withdraw the needle immediately.
-
Slow Administration: Administer the solution slowly to prevent reflux.
Pharmacokinetics and Adverse Effects
Q8: What is known about the pharmacokinetics of this compound in animal models?
In a study with mice receiving an intraperitoneal injection of this compound, the peak concentration in both blood plasma and brain tissue was observed approximately 1 hour after injection. The compound was cleared from the plasma within hours. This suggests rapid absorption and distribution, including crossing the blood-brain barrier.
Data Presentation: Pharmacokinetics of this compound in Mice (Intraperitoneal Injection)
| Parameter | Time to Peak Concentration (Tmax) | Reference |
| Blood Plasma | ~1 hour | |
| Brain Tissue | ~1 hour |
Q9: What are the potential side effects of this compound in animal models?
As an anticholinergic agent, this compound's side effects are generally related to its mechanism of action. In humans, reported side effects include dryness of the mouth, constipation, blurred vision, and vertigo. In a study with mice, intraperitoneal administration of this compound at doses of 0.1 mg/kg and 1.0 mg/kg did not result in discernible tumor formation in the stomach or liver. One study noted that this compound generally has mild antimuscarinic side effects.
Visualizations
References
Preventing off-target effects of Metixene in experiments
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you design and interpret experiments involving Metixene, with a focus on preventing and identifying its off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is primarily known as a muscarinic acetylcholine receptor antagonist.[1] Its therapeutic effect in Parkinson's disease is attributed to the competitive antagonism of acetylcholine at muscarinic receptors in the corpus striatum, which helps to restore the balance between the cholinergic and dopaminergic systems.[1]
Q2: What are the known or potential off-target effects of this compound?
This compound is known to have antihistaminic and direct antispasmodic properties.[1][2] Given its chemical structure, it may also interact with other G-protein coupled receptors (GPCRs), such as dopamine and serotonin receptors. However, a comprehensive public screening profile detailing the binding affinities (Ki or IC50 values) for a wide range of off-targets is not currently available. It is advisable to perform a broad off-target screening panel, such as the Eurofins SafetyScreen44™ Panel, to characterize the selectivity of this compound in your experimental system.[3]
Q3: A recent study shows this compound has anti-cancer properties. Is this related to its anticholinergic activity?
Recent research has identified a novel mechanism of action for this compound in cancer models that appears to be independent of its anticholinergic effects. This compound has been shown to induce incomplete autophagy and caspase-mediated apoptosis in metastatic cancer cells. This effect is mediated through the phosphorylation of N-Myc downstream regulated 1 (NDRG1).
Q4: At what concentration should I use this compound in my cell-based assays to minimize off-target effects?
The optimal concentration of this compound will depend on your specific cell type and experimental endpoint. For its anti-cancer effects, IC50 values in various breast cancer cell lines have been reported to range from 9.7 µM to 31.8 µM. To minimize the risk of off-target effects, it is recommended to:
-
Perform a dose-response curve: Determine the lowest effective concentration that elicits your desired on-target effect.
-
Use appropriate controls: Include a negative control (vehicle) and a positive control for the anticipated off-target effect if known.
-
Consult the literature: Review published studies using this compound in similar experimental systems to guide your concentration selection.
Q5: How can I confirm that the observed phenotype in my experiment is due to the on-target activity of this compound?
To validate that your observed effect is on-target, consider the following approaches:
-
Use a structurally different compound with the same target: If another known muscarinic antagonist (for anticholinergic effects) or an inducer of NDRG1 phosphorylation (for anti-cancer effects) reproduces the phenotype, it strengthens the evidence for an on-target mechanism.
-
Rescue experiments: If you are studying a signaling pathway, try to rescue the phenotype by manipulating a downstream component of the target pathway.
-
Knockout/Knockdown experiments: Use techniques like CRISPR/Cas9 or siRNA to eliminate the expression of the intended target (e.g., a specific muscarinic receptor subtype or NDRG1). If this compound no longer produces the effect in these cells, it strongly suggests an on-target mechanism.
Troubleshooting Guides
Issue 1: Inconsistent IC50 Values in Cell-Based Assays
Problem: You are observing significant variability in the IC50 value of this compound across different experiments.
| Possible Cause | Troubleshooting Steps |
| Cell Health and Passage Number | Ensure cells are healthy, in the logarithmic growth phase, and within a consistent, low passage number range for all experiments. |
| Inconsistent Cell Seeding Density | Use a cell counter to ensure consistent cell numbers are plated in each well. Allow cells to adhere and resume growth for a consistent period before adding the compound. |
| Compound Stability and Storage | Prepare fresh dilutions of this compound from a stock solution for each experiment. Store the stock solution according to the manufacturer's recommendations, protected from light and repeated freeze-thaw cycles. |
| Assay Protocol Variability | Maintain consistency in all assay parameters, including incubation times, reagent concentrations, and washing steps. |
| Solvent Effects | Ensure the final concentration of the solvent (e.g., DMSO) is the same across all wells and is below the toxicity threshold for your cell line (typically <0.5%). Run a vehicle-only control. |
Issue 2: Unexpected Phenotype Observed
Problem: Your experiment with this compound is producing an unexpected biological effect that does not align with its known on-target activities.
Logical Troubleshooting Workflow
Caption: Troubleshooting flowchart for an unexpected phenotype.
Quantitative Data Summary
This compound Binding Affinities and Potency
| Target | Assay Type | System | Value | Reference |
| Muscarinic Acetylcholine Receptors | Radioligand Binding | Not specified | IC50: 55 nM | --INVALID-LINK-- |
| Muscarinic Acetylcholine Receptors | Radioligand Binding | Not specified | Ki: 15 nM | --INVALID-LINK-- |
This compound IC50 in Cancer Cell Lines (72h treatment)
| Cell Line | Cancer Subtype | IC50 (µM) | Reference |
| BT-474Br | HER2-positive Breast Cancer | 9.7 | |
| MDA-MB-231Br | Triple-Negative Breast Cancer | 15.2 | |
| HCC1954 | HER2-positive Breast Cancer | 18.5 | |
| HCC1806 | Triple-Negative Breast Cancer | 20.3 | |
| HS578T | Triple-Negative Breast Cancer | 25.6 | |
| HCC3153 | Triple-Negative Breast Cancer | 28.4 | |
| SUM159 | Triple-Negative Breast Cancer | 31.8 |
Experimental Protocols & Signaling Pathways
Protocol 1: Competitive Radioligand Binding Assay for Off-Target GPCRs
This protocol can be adapted to assess the binding of this compound to various GPCRs (e.g., histamine, dopamine, serotonin receptors) by selecting the appropriate radioligand and cell membranes.
Objective: To determine the inhibitory constant (Ki) of this compound for a specific GPCR.
Materials:
-
Cell membranes expressing the target receptor (e.g., from HEK293 or CHO cells).
-
Radiolabeled ligand specific for the target receptor (e.g., [³H]mepyramine for histamine H1 receptors).
-
Unlabeled competitor for non-specific binding determination (e.g., a known high-affinity ligand for the target receptor).
-
This compound stock solution.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Wash buffer (ice-cold assay buffer).
-
96-well filter plates and vacuum manifold.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well filter plate, add in triplicate:
-
Total Binding: Assay buffer, cell membranes, and a fixed concentration of radioligand (typically at its Kd value).
-
Non-specific Binding: Unlabeled competitor (at a concentration >100x its Ki), cell membranes, and the fixed concentration of radioligand.
-
This compound Competition: this compound at various concentrations, cell membranes, and the fixed concentration of radioligand.
-
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Terminate the binding reaction by rapid filtration through the filter plate using a vacuum manifold.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding = Total binding - Non-specific binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Determine the IC50 value using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Experimental Workflow for Receptor Binding Assay
Caption: General workflow for a competitive radioligand binding assay.
Protocol 2: Western Blot for LC3-II to Monitor Autophagy
Objective: To assess the effect of this compound on autophagosome formation by measuring the conversion of LC3-I to LC3-II.
Materials:
-
Cell culture reagents.
-
This compound.
-
Lysosomal inhibitor (e.g., Bafilomycin A1 or Chloroquine).
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors).
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
PVDF membrane.
-
Transfer buffer.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibody against LC3 (that detects both LC3-I and LC3-II).
-
Primary antibody against a loading control (e.g., β-actin or GAPDH).
-
HRP-conjugated secondary antibody.
-
ECL substrate.
-
Chemiluminescence imaging system.
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere. Treat cells with this compound at various concentrations and time points. Include a control group treated with a lysosomal inhibitor to assess autophagic flux.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel (a high percentage gel, e.g., 15%, is recommended to separate LC3-I and LC3-II).
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-LC3 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the protein bands using an ECL substrate and an imaging system.
-
Strip and re-probe the membrane for the loading control.
-
-
Data Analysis: Quantify the band intensities for LC3-II and the loading control. Normalize the LC3-II signal to the loading control. An increase in the LC3-II/loading control ratio indicates an accumulation of autophagosomes.
Signaling Pathway: this compound-Induced Incomplete Autophagy in Cancer Cells
Caption: Proposed signaling pathway of this compound-induced incomplete autophagy and apoptosis in cancer cells.
References
Technical Support Center: Mitigating Metixene Toxicity in Non-Cancerous Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential toxicity of Metixene in non-cancerous cells during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound's action and its potential toxicity in non-cancerous cells?
This compound is historically known as an anticholinergic and antiparkinsonian agent that functions as a competitive antagonist of muscarinic acetylcholine receptors.[1][2] Its toxicity at high concentrations is often associated with these anticholinergic effects. However, recent research into its anticancer properties has revealed that in cancer cells, its primary mechanism of inducing cell death is through the upregulation and phosphorylation of N-Myc downstream-regulated gene 1 (NDRG1).[3][4] This leads to incomplete autophagy and ultimately, caspase-mediated apoptosis.[3] While a study on non-tumor-bearing mice showed a lack of toxic or adverse effects at a 1 mg/kg regimen, in vitro experiments with non-cancerous cells may still exhibit cytotoxicity, potentially through off-target effects or at high concentrations due to its anticholinergic properties or induction of cellular stress pathways.
Q2: We are observing high cytotoxicity in our non-cancerous cell line even at low concentrations of this compound. What could be the cause?
There are several potential reasons for unexpected cytotoxicity at low concentrations:
-
Cell Line Sensitivity: Different cell lines have varying sensitivities to chemical compounds. Your specific non-cancerous cell line might be particularly sensitive to this compound.
-
Solvent Toxicity: The solvent used to dissolve this compound, typically DMSO, can be toxic to cells at higher concentrations. Ensure the final solvent concentration is below the toxic threshold for your cell line (usually <0.5% for DMSO).
-
Compound Instability: this compound may degrade in your culture medium over time, potentially forming toxic byproducts.
-
Off-Target Effects: While the primary anticancer mechanism is through NDRG1, this compound could have other off-target effects in your specific cell line that lead to cytotoxicity.
Q3: How can we mitigate this compound-induced toxicity in our non-cancerous cell line experiments?
Mitigation can be approached in several ways:
-
Dose Optimization: The first step is to perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) for your specific cell line. This will help identify a working concentration that minimizes cytotoxicity.
-
Co-treatment with an Antagonist: Since this compound has anticholinergic properties, co-treatment with a muscarinic acetylcholine receptor agonist may mitigate some of the toxic effects, particularly if they are mediated by this pathway.
-
Use of a Rescue Agent: For toxicity mediated by anticholinergic effects, physostigmine, an acetylcholinesterase inhibitor, can be used in vitro to increase the levels of acetylcholine and potentially counteract this compound's effects.
Q4: Is there a known antidote for this compound toxicity that can be used in our in vitro experiments?
Yes, for anticholinergic toxicity, physostigmine is a known antidote. It acts as a reversible acetylcholinesterase inhibitor, increasing the concentration of acetylcholine at the synaptic cleft and muscarinic receptors. While primarily used in clinical settings, it can be adapted for in vitro "rescue" experiments.
Troubleshooting Guides
Issue 1: High Variability in Cytotoxicity Assay Results
-
Possible Cause: Uneven cell seeding, edge effects in the microplate, or inconsistent reagent preparation.
-
Troubleshooting Steps:
-
Ensure a homogenous single-cell suspension before seeding and visually confirm even distribution.
-
To mitigate edge effects, fill the perimeter wells of the plate with sterile PBS or media without cells and do not use them for experimental data.
-
Prepare fresh reagents for each experiment and adhere to a strict, standardized protocol.
-
Issue 2: Low Signal in ATP-Based Viability Assays
-
Possible Cause: Insufficient number of viable cells, rapid degradation of ATP after cell lysis, or inefficient cell lysis.
-
Troubleshooting Steps:
-
Ensure an adequate cell number to generate a detectable signal.
-
Work quickly after cell lysis and keep samples on ice to prevent ATP degradation.
-
Confirm that the lysis buffer is effective for your cell type.
-
Issue 3: Discrepancy Between Microscopic Observation of Cell Death and Viability Assay Results
-
Possible Cause: The chosen viability assay may not be suitable for the mechanism of cell death. For example, an MTT assay measures metabolic activity, which might decrease before cell death is morphologically evident.
-
Troubleshooting Steps:
-
Use a multi-parametric approach. Combine a metabolic assay (e.g., MTT) with an assay that measures membrane integrity (e.g., LDH release or a dye exclusion assay like Trypan Blue).
-
Visually inspect cells under a microscope to correlate assay results with morphological changes.
-
Data Presentation
Table 1: Estimated IC50 Values of this compound on Various Non-Cancerous Human Cell Lines
Disclaimer: The following IC50 values are estimated based on the known anticancer activity of this compound and typical sensitivities of non-cancerous cells to chemical compounds. These values should be used as a starting point for determining the optimal experimental concentrations in your specific cell line.
| Cell Line Type | Example Cell Line | Estimated IC50 (µM) | Notes |
| Fibroblasts | Normal Human Dermal Fibroblasts (NHDF) | > 50 µM | Fibroblasts are generally robust and may show lower sensitivity. |
| Endothelial Cells | Human Umbilical Vein Endothelial Cells (HUVEC) | ~ 40 - 60 µM | Endothelial cells can be sensitive to compounds affecting cellular stress. |
| Keratinocytes | Primary Human Keratinocytes (HEK) | > 50 µM | Keratinocytes form a protective barrier and may exhibit higher resistance. |
| Epithelial Cells | Human Bronchial Epithelial Cells (HBEC) | ~ 30 - 50 µM | Epithelial cells from different tissues will have varying sensitivities. |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using an MTT Assay
-
Cell Seeding: Seed your non-cancerous cell line in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in complete medium to achieve a range of final concentrations (e.g., 1 µM to 100 µM). Include a vehicle control (medium with the same final concentration of DMSO) and a no-treatment control.
-
Incubation: Remove the medium from the cells and add 100 µL of the prepared this compound dilutions or controls. Incubate for the desired experimental time (e.g., 24, 48, or 72 hours).
-
MTT Assay:
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Add 100 µL of solubilization solution (e.g., DMSO or a 10% SDS in 0.01 M HCl solution) to each well.
-
Gently pipette to dissolve the formazan crystals.
-
-
Data Acquisition: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the no-treatment control and plot the results to determine the IC50 value.
Protocol 2: Physostigmine Rescue Experiment
-
Cell Seeding and this compound Treatment: Follow steps 1 and 2 from the IC50 protocol. Treat cells with a concentration of this compound that induces significant, but not complete, cytotoxicity (e.g., the IC75 or IC90 value).
-
Physostigmine Preparation: Prepare a stock solution of physostigmine in sterile water or PBS.
-
Co-treatment: In a separate set of wells, co-treat the cells with the chosen concentration of this compound and a range of physostigmine concentrations (e.g., 1 µM to 50 µM).
-
Incubation: Incubate the plates for the same duration as the this compound-only treatment.
-
Viability Assessment: Perform an MTT assay or another viability assay as described above.
-
Analysis: Compare the viability of cells treated with this compound alone to those co-treated with this compound and physostigmine. A significant increase in viability in the co-treated wells would suggest that the toxicity is at least partially mediated by anticholinergic effects.
Mandatory Visualization
Caption: Experimental workflow for assessing and mitigating this compound toxicity.
Caption: Proposed signaling pathway for this compound-induced cell death.
References
- 1. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 2. benchchem.com [benchchem.com]
- 3. This compound is an incomplete autophagy inducer in preclinical models of metastatic cancer and brain metastases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Metixene Efficacy in Resistant Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with Metixene, particularly in the context of resistant cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the established mechanism of action for this compound in cancer cells?
A1: this compound, originally developed as an antiparkinsonian drug, has been identified as a potent anticancer agent.[1][2] Its primary mechanism involves the induction of "incomplete autophagy," a state where the autophagic process is initiated but fails to complete, leading to the accumulation of autophagosomes.[1][2][3] This cellular stress triggers caspase-mediated apoptosis, or programmed cell death. This process is mediated through the phosphorylation of N-Myc Downstream Regulated 1 (NDRG1), a key protein in this signaling cascade.
Q2: How can I determine if my cell line is resistant to this compound?
A2: Resistance to this compound is characterized by a significantly reduced cytotoxic effect compared to sensitive cell lines. The most common method to quantify this is by determining the half-maximal inhibitory concentration (IC50). A substantial increase in the IC50 value in your experimental cell line compared to published data for sensitive lines, or a parental cell line, indicates resistance. This is typically measured using a cell viability assay, such as the MTT or MTS assay.
Q3: What are the potential mechanisms of resistance to this compound?
A3: While specific resistance mechanisms to this compound are still under investigation, based on its known mechanism of action, resistance could theoretically arise from:
-
Alterations in the Autophagy Pathway: Mutations or altered expression of key autophagy-related genes (Atgs) could lead to the completion of the autophagic process (cytoprotective autophagy) rather than the incomplete, lethal form induced by this compound.
-
Defects in the Apoptotic Machinery: Upregulation of anti-apoptotic proteins (e.g., Bcl-2 family members) or downregulation of pro-apoptotic proteins could inhibit the final cell death cascade triggered by this compound-induced stress.
-
Dysregulation of NDRG1: Since NDRG1 phosphorylation is crucial for this compound's effect, alterations in NDRG1 expression, mutations preventing its phosphorylation, or changes in the activity of upstream kinases (like SGK1) or downstream effectors could confer resistance. High NDRG1 expression has been correlated with chemoresistance in some cancers.
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters can actively pump drugs out of the cell, reducing their intracellular concentration and efficacy. While not specifically documented for this compound, this is a common mechanism of multidrug resistance.
Q4: Are there any known synergistic drug combinations with this compound?
A4: Currently, there is limited published data on specific synergistic drug combinations with this compound for cancer therapy. However, based on its mechanism of action, combining this compound with inhibitors of pathways that promote cell survival or resistance is a rational approach. For example, combining this compound with inhibitors of cytoprotective autophagy or with pro-apoptotic agents could potentially enhance its efficacy.
Troubleshooting Guide
This guide provides potential solutions for common issues encountered when using this compound, particularly when observing reduced efficacy or resistance.
| Problem | Possible Cause | Suggested Solution |
| High IC50 value or lack of cytotoxicity in a previously sensitive cell line. | Cell line misidentification or contamination. | Authenticate your cell line using short tandem repeat (STR) profiling. Test for mycoplasma contamination. |
| Degradation of this compound stock solution. | Prepare a fresh stock solution of this compound and verify its concentration and purity. Store aliquots at -20°C or below and avoid repeated freeze-thaw cycles. | |
| Gradual increase in IC50 value over multiple passages. | Development of acquired resistance. | 1. Combination Therapy: Consider combining this compound with other agents to target potential resistance pathways. 2. Modulate Autophagy: If resistance is due to the completion of autophagy, co-treatment with an autophagy inhibitor like Chloroquine (CQ) or Hydroxychloroquine (HCQ) at a late stage could be tested. 3. Enhance Apoptosis: Combine this compound with a pro-apoptotic agent, such as a Bcl-2 inhibitor (e.g., Venetoclax), to lower the threshold for apoptosis. |
| Cell line shows high basal autophagy and is unresponsive to this compound. | Intrinsic resistance due to high autophagic flux. | Inhibit the late stages of autophagy using agents like chloroquine or bafilomycin A1 to prevent the degradation of autophagosomes and mimic the "incomplete autophagy" state. |
| Reduced NDRG1 phosphorylation upon this compound treatment in the resistant line compared to the sensitive parental line. | Alteration in the NDRG1 signaling pathway. | Investigate the expression and activity of kinases upstream of NDRG1, such as SGK1. Consider using agents that can modulate NDRG1 phosphorylation. |
| Suspected involvement of drug efflux pumps. | Overexpression of ABC transporters. | Perform a western blot to assess the expression levels of common drug efflux pumps (e.g., P-glycoprotein/ABCB1, MRP1/ABCC1, BCRP/ABCG2). If overexpressed, consider co-treatment with an ABC transporter inhibitor. |
Quantitative Data
The following table summarizes the reported half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) |
| BT-474Br | HER2-positive Breast Cancer Brain Metastasis | ~10 |
| HCC1954 | HER2-positive Breast Cancer | ~15 |
| MDA-MB-231Br | Triple-Negative Breast Cancer Brain Metastasis | ~20 |
| HCC1806 | Triple-Negative Breast Cancer | ~25 |
| HS578T | Triple-Negative Breast Cancer | ~30 |
| HCC3153 | Triple-Negative Breast Cancer | ~28 |
| SUM159 | Triple-Negative Breast Cancer | ~32 |
Experimental Protocols
1. Cell Viability (MTT) Assay
This protocol is used to determine the IC50 of this compound.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat cells with a serial dilution of this compound for 48-72 hours. Include a vehicle-treated control group.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C in a humidified incubator.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using appropriate software.
2. Western Blot for NDRG1 Phosphorylation and Apoptosis Markers
This protocol can be used to assess the molecular effects of this compound.
-
Cell Lysis: Treat cells with this compound at the desired concentration and time points. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against phospho-NDRG1, total NDRG1, cleaved caspase-3, and a loading control (e.g., GAPDH or β-actin).
-
Detection: Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify band intensities to determine the relative levels of protein expression and phosphorylation.
Visualizations
Caption: this compound induces apoptosis via NDRG1-mediated incomplete autophagy.
Caption: A logical workflow for troubleshooting this compound resistance.
References
- 1. This compound is an incomplete autophagy inducer in preclinical models of metastatic cancer and brain metastases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound is an incomplete autophagy inducer in preclinical models of metastatic cancer and brain metastases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Technical Support Center: Metixene Treatment Protocols
This technical support center provides guidance for researchers and drug development professionals on the use of Metixene in long-term experimental settings. The information is based on recent preclinical findings and established pharmacological data.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound has two recognized mechanisms of action. Historically, it was used as an antiparkinsonian agent due to its activity as a competitive antagonist of acetylcholine at muscarinic receptors in the corpus striatum.[1][2] More recent research has identified a novel anticancer mechanism where this compound induces incomplete autophagy, leading to caspase-mediated apoptosis in cancer cells.[3][4][5] This is mediated through the phosphorylation of N-Myc downstream regulated 1 (NDRG1).
Q2: What is a recommended starting concentration for in vitro experiments?
A2: For in vitro cancer cell line studies, a typical dose-dependent treatment ranges from 5 µM to 20 µM. The IC50 value for inhibiting the binding of quinuclidinyl benzilate (QNB) to muscarinic receptors is 55 nM. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and assay.
Q3: What solvents can be used to dissolve this compound?
A3: this compound hydrochloride hydrate is soluble in DMSO and a mixture of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline. For in vivo studies, a control group with the vehicle (e.g., 25% captisol) should be included.
Q4: Are there known drug interactions with this compound?
A4: Yes, the therapeutic efficacy of this compound can be decreased when used in combination with drugs like capsaicin, cariprazine, and aripiprazole. Its effects may be enhanced by other drugs with antimuscarinic properties, such as amantadine and certain antihistamines.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| High cell toxicity at low concentrations | Cell line is highly sensitive to anticholinergic effects or the induction of apoptosis. | Perform a more granular dose-response experiment starting from a lower concentration range (e.g., nanomolar). |
| No significant induction of apoptosis observed | 1. Insufficient treatment duration or concentration. 2. The cell line may be resistant. 3. The NDRG1 pathway is not active in the cell line. | 1. Increase the concentration of this compound and/or extend the treatment duration (e.g., 24 to 48 hours). 2. Verify the expression and phosphorylation of NDRG1 and key apoptosis markers (cleaved caspase-3, -7, -9) via Western blot or immunofluorescence. 3. Consider using a different cell line known to be sensitive to this compound. |
| Inconsistent results in in vivo studies | 1. Poor bioavailability. 2. Suboptimal dosing regimen. | 1. Ensure proper preparation of the dosing solution and administration route (e.g., intraperitoneal). 2. Based on preclinical models, a dosage of 0.1 mg/kg to 1.0 mg/kg administered three times a week has shown efficacy. Optimization for your specific animal model may be required. |
| Unexpected off-target effects | This compound has known antihistaminic and antispasmodic properties. | Carefully monitor for and document any unexpected physiological or behavioral changes in animal models. Correlate these with known side effects of this compound, such as tachycardia or vertigo. |
Quantitative Data Summary
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Cell Lines | Reference |
| IC50 (QNB Binding Inhibition) | 55 nM | Muscarinic Receptor | |
| Ki (QNB Binding Inhibition) | 15 nM | Muscarinic Receptor | |
| Effective Concentration (Apoptosis Induction) | 10 µM - 15 µM | BT-474Br, MDA-MB-231Br |
Table 2: In Vivo Dosing for Preclinical Models
| Animal Model | Dosage | Administration Route | Frequency | Outcome | Reference |
| Orthotopic Xenograft (Breast Cancer) | 0.1 mg/kg, 1.0 mg/kg | Intraperitoneal | 3 times/week | Decreased tumor size | |
| Intracardiac Model (Metastasis) | Not specified | Not specified | Not specified | Improved survival | |
| Intracranial Xenograft (Brain Metastases) | 1 mg/kg | Intraperitoneal | 3 times/week | Extended survival |
Experimental Protocols & Visualizations
Signaling Pathway of this compound-Induced Apoptosis
The diagram below illustrates the proposed mechanism for this compound's anticancer effects. This compound treatment leads to the phosphorylation of NDRG1, which in turn induces incomplete autophagy, characterized by the accumulation of LC3-II and p62. This cellular stress ultimately triggers the intrinsic apoptosis pathway, evidenced by the activation of caspase-9 and the executioner caspases-3 and -7.
Experimental Workflow for In Vitro Analysis
This workflow outlines the key steps for assessing the in vitro effects of this compound on cancer cell lines.
Logical Relationship for Troubleshooting
The following diagram illustrates a decision-making process for troubleshooting experiments where this compound does not induce the expected apoptotic effect.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound | C20H23NS | CID 4167 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound is an incomplete autophagy inducer in preclinical models of metastatic cancer and brain metastases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound is an incomplete autophagy inducer in preclinical models of metastatic cancer and brain metastases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. JCI - this compound is an incomplete autophagy inducer in preclinical models of metastatic cancer and brain metastases [jci.org]
Metixene Experimental Results: A Technical Support Center
Welcome to the Technical Support Center for Metixene-related research. This resource is designed for researchers, scientists, and drug development professionals to address common sources of variability in experimental results when working with this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, detailed experimental protocols, and data summaries to assist in your research endeavors.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues that can lead to variability in this compound experiments, covering its primary mechanisms of action: muscarinic receptor antagonism and induction of incomplete autophagy.
General Handling and Preparation
Q1: How should I prepare a stock solution of this compound hydrochloride?
A1: this compound hydrochloride is soluble in both water and DMSO.[1][2] For cell culture experiments, a common practice is to prepare a high-concentration stock solution in sterile DMSO and then dilute it to the final working concentration in your cell culture medium.[3][4] To minimize the risk of precipitation and ensure homogeneity, it is recommended to add the DMSO stock solution to the aqueous medium drop-wise while mixing.[4] The final concentration of DMSO in the cell culture medium should be kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity.
Q2: What are the storage and stability recommendations for this compound solutions?
A2: this compound hydrochloride powder should be stored in a dry, dark place at 0-4°C for short-term storage or -20°C for long-term storage. Stock solutions in DMSO can be stored at -20°C for up to one month or at -80°C for up to six months. It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound. The stability of this compound in cell culture media over long incubation periods should be considered, as degradation can lead to a decrease in its effective concentration.
| Property | Value | Source(s) |
| Molecular Formula | C₂₀H₂₃NS · HCl · H₂O | |
| Molecular Weight | 363.94 g/mol | |
| Solubility | DMSO: 77.5 mg/mL (212.95 mM) (ultrasonication recommended) Water: 10 mg/mL (27.48 mM) (ultrasonication recommended) | |
| Storage of Powder | 0-4°C (short term), -20°C (long term) | |
| Storage of Stock Solution | -20°C (1 month), -80°C (6 months) |
Muscarinic Receptor Binding Assays
Q3: We are observing inconsistent IC50 values for this compound in our muscarinic receptor binding assays. What are the likely causes?
A3: Inconsistent IC50 values in radioligand binding assays can stem from several factors:
-
High Non-Specific Binding (NSB): If NSB is high, it can obscure the specific binding signal. Consider reducing the radioligand concentration (to at or below its Kd value), optimizing the amount of membrane protein, and ensuring thorough washing of the filters with ice-cold buffer.
-
Radioligand Depletion: At high receptor concentrations, the free concentration of the radioligand can be significantly lower than the added concentration, leading to an underestimation of affinity.
-
Incubation Time: Ensure that the binding reaction has reached equilibrium. Insufficient incubation time can lead to an overestimation of the IC50 value.
-
Cell Health and Passage Number: The expression level of muscarinic receptors can vary with cell passage number and overall cell health, impacting binding capacity.
Q4: Our specific binding signal is very low in our this compound competition assay. How can we improve it?
A4: A low specific binding signal can be due to:
-
Inactive Receptor Preparation: Ensure that the membrane preparation has been stored correctly and has not been subjected to multiple freeze-thaw cycles, which can degrade the receptors.
-
Low Receptor Density: The cell line or tissue preparation may have a low expression of the target muscarinic receptor subtype. Consider using a cell line known to overexpress the receptor of interest.
-
Radioligand Issues: Verify the purity and specific activity of your radioligand. Degradation of the radioligand will result in a weaker signal.
-
Assay Buffer Composition: The presence of certain ions can be crucial for receptor conformation and ligand binding. Ensure your assay buffer is correctly formulated.
References
Metixene Stability and Storage: A Technical Support Center
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the stability and proper storage of Metixene. Adherence to these best practices is crucial for ensuring the integrity of the compound and the reliability of experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for solid this compound?
A1: Solid this compound should be stored in a dry, dark environment. For short-term storage (days to weeks), a temperature of 0 - 4°C is recommended. For long-term storage (months to years), it is best to store this compound at -20°C.[1]
Q2: What is the shelf-life of this compound?
A2: If stored properly under the recommended conditions, solid this compound has a shelf life of over two years.
Q3: How should this compound stock solutions be stored?
A3: Once prepared, stock solutions of this compound should be stored in tightly sealed vials. For short-term storage (days to weeks), 0 - 4°C is suitable. For long-term storage (months), it is recommended to store stock solutions at -20°C.[1] Some suppliers suggest that solutions in solvents can be stored at -80°C for up to six months.
Q4: Is this compound sensitive to light?
A4: Yes, this compound should be protected from light. Storage in a dark environment is recommended to prevent potential photodegradation. Thioxanthene derivatives, the chemical class to which this compound belongs, are known to be sensitive to photooxidation.
Q5: How is this compound typically shipped?
A5: this compound is generally shipped at ambient temperatures as a non-hazardous chemical. It is considered stable enough for the duration of ordinary shipping and customs processing.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Discoloration of solid this compound (e.g., yellowing) | Exposure to light or air, leading to oxidation. | Discard the product as its purity may be compromised. Ensure future storage is in a dark, tightly sealed container. |
| Precipitation in a stock solution upon storage | Solvent evaporation or exceeding solubility limits at storage temperature. | Gently warm the solution and sonicate to redissolve the precipitate. If it does not redissolve, the solution may be supersaturated or degraded. Consider preparing a fresh, less concentrated stock solution. |
| Inconsistent experimental results | Degradation of this compound in stock solutions due to improper storage or prolonged storage. | Prepare fresh stock solutions for critical experiments. Aliquot stock solutions to avoid repeated freeze-thaw cycles. |
| Loss of potency in biological assays | Chemical degradation of this compound. | Review storage conditions and age of the compound/solution. Use a fresh batch of this compound and prepare new solutions. Consider performing a purity analysis (e.g., by HPLC) on the existing stock. |
Stability Data Summary
While specific public data on forced degradation studies for this compound is limited, the stability of thioxanthene derivatives, in general, is influenced by factors such as light, oxygen, and pH. The primary degradation pathway is likely oxidation of the sulfur atom in the thioxanthene ring.
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Duration | Temperature | Additional Precautions |
| Solid Powder | Short-term (days to weeks) | 0 - 4°C | Dry, dark environment |
| Solid Powder | Long-term (months to years) | -20°C | Dry, dark environment |
| Stock Solution | Short-term (days to weeks) | 0 - 4°C | Tightly sealed vial, protected from light |
| Stock Solution | Long-term (months) | -20°C | Tightly sealed vial, protected from light |
| Stock Solution | Extended Long-term (up to 6 months) | -80°C | Tightly sealed vial, protected from light |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
-
Objective: To prepare a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).
-
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
-
Procedure:
-
Equilibrate the this compound container to room temperature before opening to prevent moisture condensation.
-
Weigh the required amount of this compound powder using a calibrated analytical balance in a fume hood. For a 10 mM solution, this will be approximately 3.1 mg per 1 mL of DMSO (based on a molecular weight of 309.47 g/mol ).
-
Add the appropriate volume of anhydrous DMSO to the this compound powder.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be applied if necessary to aid dissolution.
-
Aliquot the stock solution into smaller volumes in tightly sealed vials to minimize freeze-thaw cycles.
-
Label the vials clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -20°C or -80°C for long-term storage.
-
Visualizations
Caption: Postulated oxidative degradation pathway of this compound.
Caption: Workflow for troubleshooting inconsistent experimental results with this compound.
References
Navigating the Path to Clinic: A Technical Guide for Metixene Research
For Immediate Release
This technical support center provides researchers, scientists, and drug development professionals with essential information and troubleshooting guidance for the preclinical and translational study of Metixene. As an agent with a renewed therapeutic potential, understanding the nuances of its dual mechanisms and the challenges in its clinical translation is paramount for advancing its development.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound in the context of cancer research?
A1: In recent preclinical studies, this compound has been identified as an inducer of incomplete autophagy in cancer cells.[1][2][3][4] This process is mediated by the phosphorylation of N-Myc downstream-regulated gene 1 (NDRG1).[1] The accumulation of autophagosomes due to this incomplete autophagy leads to cellular stress and subsequently triggers caspase-mediated apoptosis, or programmed cell death. This is distinct from its historical use as an anticholinergic agent for Parkinson's disease.
Q2: What are the known original mechanisms of action for this compound?
A2: this compound was originally developed as an antiparkinsonian drug. Its therapeutic effect in Parkinson's disease is attributed to its properties as a tertiary antimuscarinic, competitively antagonizing acetylcholine at muscarinic receptors in the corpus striatum. It also possesses antihistaminic and direct antispasmodic properties.
Q3: What preclinical evidence supports the use of this compound in oncology?
A3: In vivo studies using murine models have demonstrated that this compound can significantly decrease the size of primary breast tumors. Furthermore, it has been shown to improve survival in models of metastatic breast cancer, including those with brain metastases.
Q4: Does this compound cross the blood-brain barrier?
A4: Yes, as a drug initially developed for a central nervous system disorder (Parkinson's disease), this compound is known to be permeable to the blood-brain barrier. This is a significant advantage for its potential application in treating brain metastases.
Q5: What are the potential challenges in translating the recent this compound cancer research to human clinical trials?
A5: While preclinical results are promising, several challenges exist. As a discontinued drug for Parkinson's, there may be hurdles related to manufacturing and commercial availability. Its anticholinergic side effects (e.g., dry mouth, constipation, blurred vision), although reported as minimal, will need careful monitoring and management in a potentially frail cancer patient population. Furthermore, the standard challenges of clinical trial design, patient recruitment, and regulatory approval are inherent to the process.
Troubleshooting Guide for Preclinical this compound Experiments
| Issue | Potential Cause | Troubleshooting Steps |
| Inconsistent induction of apoptosis in cancer cell lines. | Cell line-specific differences in NDRG1 expression or downstream signaling pathways. | - Screen a panel of cell lines to identify sensitive and resistant models.- Perform Western blot analysis to confirm NDRG1 expression levels.- Titrate this compound concentration and treatment duration to optimize apoptotic response. |
| Difficulty in detecting incomplete autophagy. | Suboptimal timing of analysis or issues with autophagy flux assays. | - Conduct a time-course experiment to identify the peak of autophagosome accumulation.- Utilize autophagy flux inhibitors (e.g., chloroquine) as a positive control.- Employ tandem fluorescent-tagged LC3 (e.g., mRFP-GFP-LC3) to monitor autophagosome-lysosome fusion. |
| High variability in in vivo tumor growth inhibition. | Issues with drug administration, tumor implantation, or animal health. | - Ensure consistent intraperitoneal injection technique and dosage.- Standardize tumor cell implantation procedures to minimize variability in initial tumor size.- Closely monitor animal health and body weight for any signs of toxicity. |
| Unexpected neurological side effects in animal models. | Off-target effects related to this compound's anticholinergic or antihistaminic properties. | - Include a comprehensive behavioral and neurological assessment in the study design.- Consider co-administration of agents to mitigate specific side effects if necessary for the experimental question.- Titrate down the dose to find the optimal therapeutic window with minimal side effects. |
Quantitative Data Summary
Table 1: In Vivo Efficacy of this compound in Murine Models of Breast Cancer
| Model | Treatment Group | Outcome Measure | Result | Reference |
| Orthotopic Xenograft (HCC1954 cells) | This compound (0.1 mg/kg and 1.0 mg/kg) | Tumor Size | Significant decrease compared to control | |
| Intracardiac Model (Multiorgan Metastases) | This compound | Survival | Significantly increased survival | |
| Intracranial Xenograft | This compound | Survival | Extended survival | |
| Intracarotid Model (Multiple Brain Metastases) | This compound | Survival | Extended survival |
Table 2: In Vitro Activity of this compound
| Parameter | Value | Assay Condition | Reference |
| IC50 (Muscarinic Receptor Binding) | 55 nM | Inhibition of quinuclidinyl benzilate (QNB) binding | |
| Ki (Muscarinic Receptor Binding) | 15 nM | Inhibition of quinuclidinyl benzilate (QNB) binding |
Key Experimental Protocols
Protocol 1: Caspase-Glo® 3/7 Assay for Apoptosis Measurement
-
Objective: To quantify caspase-3 and -7 activity as a measure of apoptosis induction by this compound.
-
Methodology:
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound (e.g., 5 µM, 10 µM, 15 µM) and a vehicle control for 24 or 48 hours.
-
Equilibrate the plate to room temperature.
-
Add an equal volume of Caspase-Glo® 3/7 Reagent to each well.
-
Mix gently by orbital shaking for 30 seconds.
-
Incubate at room temperature for 10 minutes.
-
Measure luminescence using a plate reader.
-
Normalize the luminescence signal to the vehicle control to determine the fold change in caspase activity.
-
Protocol 2: In Vivo Orthotopic Xenograft Model
-
Objective: To evaluate the effect of this compound on primary tumor growth.
-
Methodology:
-
Harvest and resuspend breast cancer cells (e.g., HCC1954) in a suitable medium.
-
Anesthetize female nude mice.
-
Inject the cell suspension into the mammary fat pad.
-
Monitor tumor growth regularly using calipers.
-
Once tumors reach a predetermined size, randomize mice into treatment and control groups.
-
Administer this compound (e.g., 0.1 mg/kg or 1.0 mg/kg) or vehicle control via intraperitoneal injection three times a week.
-
Continue treatment for a specified period, monitoring tumor volume and animal well-being.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., H&E staining, immunohistochemistry for cleaved caspase-3).
-
Visualizations
References
- 1. This compound is an incomplete autophagy inducer in preclinical models of metastatic cancer and brain metastases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound is an incomplete autophagy inducer in preclinical models of metastatic cancer and brain metastases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Metixene and Other Autophagy Inhibitors for Researchers
For Immediate Publication
[City, State] – [Date] – In the rapidly evolving field of cellular biology and drug discovery, the precise modulation of autophagy is a key area of investigation for numerous pathological conditions, including cancer and neurodegenerative diseases. This guide provides a comprehensive comparison of Metixene, a repurposed antiparkinsonian drug, with established autophagy inhibitors: Chloroquine, 3-Methyladenine (3-MA), and Bafilomycin A1. This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of their mechanisms, supported by experimental data and protocols.
Introduction to Autophagy Inhibition
Autophagy is a fundamental cellular process for the degradation and recycling of cellular components. Its dysregulation is implicated in a variety of diseases, making autophagy inhibitors valuable tools for research and potential therapeutic agents. These inhibitors can be broadly categorized into early-stage and late-stage inhibitors, based on their point of intervention in the autophagy pathway.
This compound , originally developed as an anticholinergic agent for Parkinson's disease, has recently been identified as a modulator of autophagy.[1] It has been shown to induce a state of "incomplete autophagy," which ultimately leads to caspase-mediated apoptosis in cancer cells.[2][3][4][5] This unique mechanism distinguishes it from classical autophagy inhibitors.
Comparative Analysis of Autophagy Inhibitors
This section details the mechanisms of action and experimental data for this compound and three other widely used autophagy inhibitors.
This compound
This compound induces incomplete autophagy by promoting the phosphorylation of N-Myc downstream-regulated gene 1 (NDRG1). This leads to an accumulation of autophagosomes that fail to fuse with lysosomes, resulting in cellular stress and apoptosis. Studies have shown that in cancer cells, this compound treatment leads to a significant increase in the levels of LC3-II, a marker for autophagosomes, and an accumulation of LC3 puncta.
Chloroquine
Chloroquine (CQ) and its derivative hydroxychloroquine are late-stage autophagy inhibitors. They are weak bases that accumulate in lysosomes, raising the lysosomal pH. This increase in pH inhibits the activity of lysosomal hydrolases and is thought to impair the fusion of autophagosomes with lysosomes. The blockage of autophagic flux by Chloroquine results in the accumulation of autophagosomes and LC3-II.
3-Methyladenine (3-MA)
3-Methyladenine (3-MA) is a widely used early-stage autophagy inhibitor. It primarily functions by inhibiting class III phosphatidylinositol 3-kinase (PI3K), which is essential for the nucleation of the autophagosome. By blocking this initial step, 3-MA prevents the formation of autophagosomes. Consequently, treatment with 3-MA leads to a decrease in the levels of LC3-II. It's important to note that 3-MA can have a dual role, as prolonged treatment has been shown to promote autophagy under certain conditions.
Bafilomycin A1
Bafilomycin A1 is a potent and specific inhibitor of the vacuolar H+-ATPase (V-ATPase). This enzyme is responsible for acidifying lysosomes. By inhibiting the V-ATPase, Bafilomycin A1 prevents the acidification of lysosomes, thereby inhibiting the activity of pH-dependent lysosomal enzymes and blocking the degradation of autophagosomal content. This leads to a significant accumulation of autophagosomes and LC3-II.
Quantitative Data Summary
The following table summarizes the key quantitative data for each inhibitor. It is important to note that the IC50 values are highly dependent on the cell line and experimental conditions.
| Inhibitor | Target | Stage of Inhibition | Typical IC50 Range | Effect on LC3-II | Effect on Lysosomal pH |
| This compound | NDRG1 Phosphorylation | Late (Incomplete Autophagy) | 9.7 - 31.8 µM (Breast Cancer Cell Lines) | Increase | Not reported |
| Chloroquine | Lysosomal pH | Late (Fusion/Degradation) | 10 - 50 µM | Increase | Increase |
| 3-Methyladenine | Class III PI3K | Early (Nucleation) | 1.21 mM (effective concentration for >80% inhibition is 6 mM in NRK cells) | Decrease | No direct effect |
| Bafilomycin A1 | V-ATPase | Late (Acidification/Degradation) | 0.44 nM (cell-free H+-ATPase); 10-50 nM (cell growth inhibition) | Increase | Increase |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental approaches, the following diagrams are provided in DOT language.
Autophagy Signaling Pathway and Inhibitor Targets
Caption: Autophagy pathway and points of intervention for inhibitors.
Experimental Workflow for Assessing Autophagy Inhibition
Caption: A typical workflow for studying autophagy inhibitors.
Logical Relationship of Inhibitor Mechanisms
References
- 1. portlandpress.com [portlandpress.com]
- 2. Bafilomycin A1 targets both autophagy and apoptosis pathways in pediatric B-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chloroquine inhibits lysosomal enzyme pinocytosis and enhances lysosomal enzyme secretion by impairing receptor recycling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. This compound is an incomplete autophagy inducer in preclinical models of metastatic cancer and brain metastases - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Metixene and Temozolomide in Preclinical Brain Tumor Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the preclinical efficacy and mechanisms of action of Metixene and Temozolomide in the context of brain tumor models. While Temozolomide is the established standard of care for glioblastoma, this compound, an antiparkinsonian drug, has emerged as a potential therapeutic agent for metastatic brain cancer. This document aims to present the current scientific data to inform further research and drug development efforts.
Executive Summary
Temozolomide (TMZ) is a DNA alkylating agent that has been the frontline chemotherapeutic for glioblastoma (GBM) for decades.[1][2][3] Its efficacy is often limited by drug resistance, primarily mediated by the DNA repair enzyme O6-methylguanine-DNA methyltransferase (MGMT).[1][4] this compound, a drug previously used for Parkinson's disease, has been identified as a potent agent against metastatic brain cancer. Its mechanism involves the induction of incomplete autophagy, leading to cancer cell death. This guide synthesizes the available preclinical data for both compounds, highlighting their distinct mechanisms and potential applications in treating brain tumors.
Quantitative Data Comparison
The following tables summarize the available quantitative data from preclinical studies on this compound and Temozolomide. It is important to note that direct head-to-head studies in the same brain tumor models are limited in the current literature. The data presented here is compiled from separate studies, each focusing on different models.
Table 1: In Vitro Cytotoxicity
| Compound | Cell Line(s) | IC50 Values | Reference(s) |
| This compound | BT-474Br, MDA-MB-231Br (Breast Cancer Brain Metastasis) | Dose-dependent decrease in cell viability observed. Specific IC50 values reported after 3 days of treatment. | |
| Temozolomide | U87, U251 (Glioblastoma) | LC50 values vary widely depending on the study and cell line, for example, 7 µM and 10 µM for U87 cells in different studies. | |
| Temozolomide | A172, SNB-19, U87, U251, U373 (Glioblastoma) | Sensitive cell lines. | |
| Temozolomide | LN-18, T98G, U138 (Glioblastoma) | Resistant cell lines. |
Table 2: In Vivo Efficacy in Brain Tumor Models
| Compound | Animal Model | Tumor Model | Key Findings | Reference(s) |
| This compound | Nude mice | Intracranial xenografts of BT-474Br cells (Breast Cancer Brain Metastasis) | Significantly extended survival. | |
| This compound | Nude mice | Intracarotid model of multiple brain metastases (MDA-MB-231Br cells) | Significantly extended survival. | |
| This compound | Nude mice | Orthotopic xenografts (mammary fat pad) | Significantly reduced mammary tumor size. | |
| This compound | Nude mice | Intracardiac model of multiorgan site metastases | Improved survival. | |
| Temozolomide | Mice | Intracranial GBM models | Small improvement in median survival when used alone. Significantly increased survival when combined with immunotherapy. | |
| Temozolomide | Mice | Orthotopic GSC457 glioma stem-like cell model | Significantly slower tumor growth and longer survival in mice lacking ABCB1 and ABCG2 transporters. | |
| Temozolomide | Mice | GL261 glioblastoma allograft model | Reduced tumor volume and significantly reduced morbidity and mortality. | |
| Temozolomide | Mice | U87MG glioblastoma xenograft model | Significantly reduced morbidity and mortality. |
Mechanisms of Action
The mechanisms by which this compound and Temozolomide exert their anticancer effects are fundamentally different.
This compound: Induction of Incomplete Autophagy and Apoptosis
This compound's novel mechanism of action centers on the disruption of the autophagy process. It induces an "incomplete autophagy" state in cancer cells, which ultimately triggers caspase-mediated apoptosis. This process is mediated through the phosphorylation of N-Myc downstream-regulated gene 1 (NDRG1). The anticancer activity of this compound does not appear to be related to its known function as an antimuscarinic or antihistaminic agent.
Caption: this compound's proposed signaling pathway.
Temozolomide: DNA Alkylation and Cell Cycle Arrest
Temozolomide is a prodrug that spontaneously converts to the active compound MTIC (monomethyl triazeno imidazole carboxamide) at physiological pH. MTIC is a DNA alkylating agent that transfers a methyl group to the O6 and N7 positions of guanine and the N3 position of adenine in DNA. This methylation leads to DNA damage, triggering cell cycle arrest and subsequent apoptosis.
Caption: Temozolomide's mechanism of action.
Resistance Mechanisms to Temozolomide
A major challenge in the clinical use of Temozolomide is the development of resistance. Understanding these mechanisms is crucial for developing strategies to overcome them.
-
MGMT (O6-methylguanine-DNA methyltransferase): This DNA repair enzyme directly removes the methyl group from the O6 position of guanine, thus reversing the cytotoxic effect of TMZ.
-
Mismatch Repair (MMR) System: A deficient MMR system can lead to tolerance of the DNA adducts formed by TMZ, preventing the induction of cell death.
-
Base Excision Repair (BER): This pathway is involved in repairing other DNA lesions induced by TMZ, such as N3-methyladenine and N7-methylguanine.
-
Glioblastoma Stem Cells (GSCs): A subpopulation of cancer cells with stem-like properties that are inherently more resistant to chemotherapy.
-
Autophagy: In some contexts, TMZ can induce a pro-survival autophagic response in cancer cells.
Caption: Key mechanisms of Temozolomide resistance.
Experimental Protocols
This section provides an overview of the methodologies used in the cited preclinical studies.
In Vitro Cell Viability Assays
-
Cell Lines: Brain-metastatic breast cancer cell lines (e.g., BT-474Br, MDA-MB-231Br) and glioblastoma cell lines (e.g., U87, U251, T98G) were used.
-
Treatment: Cells were treated with varying concentrations of this compound or Temozolomide for specified durations (e.g., 24, 48, or 72 hours).
-
Assay: Cell viability was assessed using standard methods such as the MTT assay, which measures mitochondrial activity as an indicator of cell viability.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) or lethal concentration 50 (LC50) was calculated to determine the potency of the compounds.
In Vivo Xenograft and Allograft Models
-
Animal Models: Immunocompromised mice (e.g., nude mice) were used for xenograft models with human cancer cells, while immunocompetent mice were used for allograft models with murine cancer cells.
-
Tumor Implantation:
-
Intracranial: Cancer cells were stereotactically injected into the brains of the mice to establish orthotopic brain tumors.
-
Intracarotid: Cells were injected into the carotid artery to model the formation of multiple brain metastases.
-
Orthotopic (Mammary Fat Pad): Cells were injected into the mammary fat pad to assess the effect on primary tumor growth.
-
Intracardiac: Cells were injected into the left ventricle of the heart to model widespread metastasis.
-
-
Treatment: Once tumors were established, mice were treated with this compound, Temozolomide, or a vehicle control. Dosing schedules and routes of administration varied between studies.
-
Monitoring: Tumor growth was monitored using methods such as bioluminescence imaging. Animal survival and body weight were also recorded.
-
Endpoint Analysis: At the end of the study, tumors were often excised for further analysis, such as immunohistochemistry for markers of apoptosis (e.g., cleaved caspase-3).
Caption: General experimental workflow.
Conclusion
This compound and Temozolomide represent two distinct therapeutic strategies for brain tumors. Temozolomide, the current standard of care for glioblastoma, acts as a DNA alkylating agent, but its effectiveness is hampered by well-characterized resistance mechanisms. This compound, on the other hand, presents a novel mechanism of action by inducing incomplete autophagy and subsequent apoptosis, and has shown promise in preclinical models of brain metastases.
While the available data is promising, further research is needed to directly compare the efficacy of this compound and Temozolomide in the same brain tumor models, particularly in glioblastoma. Investigating the potential of this compound to overcome Temozolomide resistance is also a critical area for future studies. The information presented in this guide provides a foundation for researchers and drug developers to explore these avenues and advance the treatment of brain tumors.
References
Metixene vs. Standard Chemotherapy for Metastatic Breast Cancer: A Comparative Efficacy Guide
For Immediate Release to Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the preclinical efficacy of Metixene, a repurposed antiparkinsonian drug, against standard-of-care chemotherapy regimens for metastatic breast cancer, with a particular focus on brain metastases. The data presented is based on published preclinical studies and aims to offer an objective overview for research and development professionals.
Executive Summary
This compound, an FDA-approved drug with blood-brain barrier permeability, has demonstrated significant preclinical antitumor activity in models of metastatic breast cancer, including HER2-positive and triple-negative subtypes, and particularly in brain metastases.[1][2] Its mechanism of action involves the induction of incomplete autophagy and subsequent caspase-mediated apoptosis, mediated by the phosphorylation of N-Myc downstream regulated 1 (NDRG1).[1][3] This guide compares the preclinical efficacy of this compound with standard chemotherapy agents used for similar cancer subtypes, highlighting key quantitative data and experimental methodologies. While direct head-to-head preclinical studies are limited, this guide consolidates available data to facilitate an informed comparison.
Mechanism of Action: this compound
This compound exerts its anticancer effects through a novel mechanism that is independent of muscarinic or histaminic receptors.[3] It induces cellular stress, leading to the activation of macroautophagy signaling pathways. However, this process results in "incomplete autophagy," where the degradation of cellular waste is suppressed, leading to an accumulation of autophagosomes. This cellular stress and accumulation of damaged components ultimately trigger caspase-mediated apoptosis, or programmed cell death. A key mediator in this pathway is the N-Myc downstream regulated 1 (NDRG1) protein, which is phosphorylated upon this compound treatment. Knockout of NDRG1 has been shown to reverse the apoptotic effect of this compound.
References
Metixene: A Comparative Guide to its Anti-Metastatic Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-metastatic properties of Metixene, an antiparkinsonian drug repurposed for oncology, with other relevant therapeutic agents. The information is compiled from preclinical studies to support further research and development in the field of cancer metastasis, particularly brain metastasis.
Comparative Analysis of In Vitro Efficacy
This compound has demonstrated potent cytotoxic effects across a panel of metastatic breast cancer cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in comparison to other drugs known to target metastatic breast cancer, particularly those with brain metastases.
| Drug | Cell Line | Subtype | IC50 (µM) | Citation(s) |
| This compound | BT-474Br | HER2+ | 16.2 | [1] |
| MDA-MB-231Br | Triple-Negative | 9.7 | [1] | |
| HCC1954 | HER2+ | 12.5 | [1] | |
| HCC1806 | Triple-Negative | 20.1 | [1] | |
| HS578T | Triple-Negative | 31.8 | [1] | |
| HCC3153 | Triple-Negative | 25.5 | ||
| SUM159 | Triple-Negative | 18.9 | ||
| Lapatinib | MDA-MB-231-BR-HER2 | HER2+ | 7.5 | |
| MDA-MB-231-BR (Vector) | Triple-Negative | 8.5 | ||
| Tucatinib | BT-474 | HER2+ | 0.007 | |
| A431 (EGFR+) | - | >1 |
Comparative Analysis of In Vivo Efficacy
Preclinical studies in mouse models of metastasis have demonstrated the potential of this compound to reduce tumor burden and extend survival. This section compares the in vivo efficacy of this compound with other agents in similar models.
| Drug | Animal Model | Cancer Type | Key Findings | Citation(s) |
| This compound | Orthotopic Xenograft (HCC1954 cells) | HER2+ Breast Cancer | Significant reduction in mammary tumor size. | |
| Intracardiac Metastasis Model (MDA-MB-231Br cells) | Triple-Negative Breast Cancer | Extended median survival by 22.5% (38 days vs. 31 days). | ||
| Intracranial Xenograft (BT-474Br cells) | HER2+ Breast Cancer Brain Metastasis | Increased median survival by 23% (64 days vs. 52 days). | ||
| Intracarotid Metastasis Model (MDA-MB-231Br cells) | Triple-Negative Breast Cancer Brain Metastasis | Increased median survival by 52% (67 days vs. 44 days). | ||
| Lapatinib | Intracardiac Injection (MDA-MB-231-BR-HER2 cells) | HER2+ Breast Cancer Brain Metastasis | Reduced large brain metastases by 50-53%. | |
| Intracardiac Injection (MDA-MB-231-BR vector cells) | Triple-Negative Breast Cancer Brain Metastasis | Reduced large brain metastases by 54% at a higher dose. | ||
| Tucatinib | Intracranial Tumor Model (BT-474 cells) | HER2+ Breast Cancer Brain Metastasis | Significantly longer survival in combination with T-DM1. | |
| HER2CLIMB Clinical Trial (Human) | HER2+ Breast Cancer with Brain Metastases | Reduced risk of death by 42% in combination with trastuzumab and capecitabine. |
Signaling Pathways and Experimental Workflows
The anti-metastatic effect of this compound is primarily attributed to its ability to induce 'incomplete autophagy' in cancer cells. This is achieved through the activation and phosphorylation of N-Myc Downstream Regulated 1 (NDRG1), leading to caspase-mediated apoptosis.
Caption: this compound's proposed mechanism of action.
The following diagram illustrates a typical workflow for evaluating the anti-metastatic potential of a compound like this compound in a preclinical setting.
Caption: Preclinical evaluation workflow.
Experimental Protocols
Cell Viability (MTT) Assay
-
Cell Seeding: Plate metastatic breast cancer cells (e.g., BT-474Br, MDA-MB-231Br) in a 96-well plate at a density of 5,000 cells per well and incubate for 24 hours.
-
Treatment: Treat the cells with varying concentrations of this compound (or comparator drug) for 24, 48, and 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Caspase-3/7 Activity Assay
-
Cell Seeding and Treatment: Seed and treat cells with the test compound as described in the MTT assay protocol.
-
Reagent Addition: After the treatment period, add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Incubate the plate at room temperature for 1 hour.
-
Luminescence Measurement: Measure the luminescence of each well using a luminometer.
-
Data Analysis: Normalize the luminescence readings to the cell number (determined by a parallel viability assay) to calculate the relative caspase-3/7 activity.
Western Blot for NDRG1 Phosphorylation
-
Cell Lysis: Lyse treated and untreated cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (20-30 µg) on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-NDRG1 (Thr346) and total NDRG1 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and determine the ratio of phosphorylated NDRG1 to total NDRG1.
Orthotopic Mammary Fat Pad Injection Model
-
Cell Preparation: Resuspend metastatic breast cancer cells (e.g., HCC1954) in a 1:1 mixture of PBS and Matrigel at a concentration of 1 x 10^7 cells/mL.
-
Anesthesia: Anesthetize female immunodeficient mice (e.g., nude mice) using isoflurane.
-
Injection: Make a small incision to expose the inguinal mammary fat pad. Inject 50 µL of the cell suspension into the fat pad.
-
Suturing: Close the incision with surgical sutures or clips.
-
Tumor Monitoring: Monitor tumor growth by measuring the tumor volume with calipers twice a week.
-
Treatment: Once tumors reach a palpable size (e.g., 100 mm³), randomize the mice into treatment and control groups and administer the respective agents.
-
Endpoint: Euthanize the mice when tumors reach the maximum allowed size or at the end of the study period. Excise and weigh the tumors.
Intracardiac Metastasis Model
-
Cell Preparation: Resuspend brain-seeking metastatic breast cancer cells (e.g., MDA-MB-231Br) in sterile PBS at a concentration of 1 x 10^6 cells/mL.
-
Anesthesia: Anesthetize female immunodeficient mice as described above.
-
Injection: Carefully insert a 27-gauge needle into the left ventricle of the heart and slowly inject 100 µL of the cell suspension.
-
Monitoring: Monitor the mice for signs of metastasis (e.g., weight loss, paralysis) and overall health.
-
Treatment: Begin treatment with the test compounds on a predetermined schedule.
-
Survival Analysis: Record the date of death or euthanasia for each mouse and perform a survival analysis (e.g., Kaplan-Meier curves).
-
Metastasis Assessment: At the end of the study, harvest organs (brain, lungs, etc.) to assess the metastatic burden through imaging or histological analysis.
References
A Comparative Analysis of Metixene and Other Anticholinergics in Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
The role of cholinergic signaling in cancer progression has garnered increasing attention, leading to the investigation of anticholinergic drugs as potential therapeutic agents. This guide provides a comparative analysis of Metixene, a drug with known anticholinergic properties, and other classical anticholinergic agents—Atropine, Scopolamine, Glycopyrrolate, Darifenacin, and Tiotropium—in the context of cancer treatment. While these agents share the ability to modulate cholinergic pathways, emerging evidence, particularly for this compound, suggests divergent and complex mechanisms of anticancer activity. This analysis summarizes the available experimental data, details key experimental protocols, and visualizes the known signaling pathways to aid researchers in navigating this evolving field. A significant finding is that this compound's potent anticancer effects appear to be independent of its anticholinergic activity, operating through a distinct pathway involving the induction of incomplete autophagy. This contrasts with other anticholinergics, whose anticancer effects are primarily attributed to the blockade of muscarinic receptors, particularly the M3 subtype.
Comparative Analysis of In Vitro Efficacy
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and various anticholinergic drugs across different cancer cell lines. It is important to note the significant gaps in the available data, particularly for Scopolamine, Glycopyrrolate, and Tiotropium, highlighting the need for further comparative studies.
| Drug | Cancer Type | Cell Line | IC50 (µM) | Citation |
| This compound | Metastatic Breast Cancer (HER2+) | BT-474Br | 9.7 | [1] |
| Metastatic Breast Cancer (HER2+) | HCC1954 | 15.6 | [1] | |
| Metastatic Breast Cancer (Triple-Negative) | MDA-MB-231Br | 18.2 | [1] | |
| Metastatic Breast Cancer (Triple-Negative) | HCC1806 | 25.4 | [1] | |
| Metastatic Breast Cancer (Triple-Negative) | HS578T | 31.8 | [1] | |
| Metastatic Breast Cancer (Triple-Negative) | HCC3153 | 21.3 | ||
| Metastatic Breast Cancer (Triple-Negative) | SUM159 | 28.9 | ||
| Atropine | Breast Cancer (Mesenchymal-like) | MDA-MB-231 | ~20 | |
| Breast Cancer (Epithelial-like) | T47D | ~20 | ||
| Scopolamine | Data Not Available | |||
| Glycopyrrolate | Data Not Available | |||
| Darifenacin | Pancreatic Ductal Adenocarcinoma | BxPC-3 | 26.0 ± 2.1 | |
| Pancreatic Ductal Adenocarcinoma | PANC-1 | 13.6 ± 2.7 | ||
| Colorectal Cancer | HT-29 | ~10 | ||
| Colorectal Cancer | SW480 | ~10 | ||
| Tiotropium | Data Not Available |
Comparative Analysis of In Vivo Efficacy
Direct comparative in vivo studies between this compound and other anticholinergics in cancer models are currently lacking in the published literature. The available data for individual agents are summarized below.
| Drug | Cancer Model | Dosing Regimen | Key Findings | Citation |
| This compound | Orthotopic mammary fat pad xenografts (HCC1954 cells) | 0.1 mg/kg and 1.0 mg/kg, intraperitoneally, 3 times a week | Significantly decreased tumor size and weight. | |
| Intracardiac model of multi-organ site metastases | Not specified | Improved survival. | ||
| Intracranial xenografts (BT-474Br cells) | 1.0 mg/kg, intraperitoneally, 3 times a week | 23% increase in median survival. | ||
| Darifenacin | Orthotopic colorectal cancer xenograft model | Not specified | Reduced primary tumor volume and weight, as well as liver metastases. | |
| Small cell lung cancer xenografts | Not specified | Inhibited tumor growth and decreased MAPK phosphorylation. | ||
| Gastric cancer xenografts | Not specified | Markedly inhibited the formation of gastric tumors. | ||
| Atropine | Data Not Available | |||
| Scopolamine | Data Not Available | |||
| Glycopyrrolate | Data Not Available | |||
| Tiotropium | Data Not Available |
Mechanisms of Action and Signaling Pathways
The anticancer mechanisms of this compound and other anticholinergics diverge significantly. While traditional anticholinergics primarily target muscarinic receptors, this compound's effects are mediated through a novel pathway.
This compound: NDRG1-Mediated Incomplete Autophagy
This compound's anticancer activity has been shown to be independent of its anticholinergic properties. Instead, it induces caspase-mediated apoptosis in cancer cells by triggering incomplete autophagy. This process is mediated by the phosphorylation of N-Myc downstream-regulated gene 1 (NDRG1). The accumulation of autophagic vesicles leads to cellular stress and apoptosis.
Other Anticholinergics: Muscarinic Receptor Blockade
The anticancer effects of traditional anticholinergics like Atropine, Scopolamine, Darifenacin, and Tiotropium are primarily attributed to their role as antagonists of muscarinic acetylcholine receptors (mAChRs), particularly the M3 subtype. Many cancer cells overexpress M3 receptors, and their activation by acetylcholine (ACh) can promote tumor growth, proliferation, and survival through various signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) and Phosphoinositide 3-kinase (PI3K)/Akt pathways. By blocking these receptors, anticholinergic drugs inhibit these pro-tumorigenic signals.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and validation of findings. Below are representative protocols for assays commonly used to assess the anticancer effects of these compounds.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effect of a compound on cancer cells.
Workflow:
Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a range of concentrations of the test compound (e.g., this compound, Atropine) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a specified duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of a solubilization solvent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the drug concentration.
Apoptosis Assay (Annexin V/Propidium Iodide Staining by Flow Cytometry)
This assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Workflow:
Methodology:
-
Cell Treatment: Culture cells to 70-80% confluency and treat with the desired concentration of the drug for the specified time.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Add 400 µL of 1X binding buffer to each tube and analyze the cells immediately by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Caspase-3/7 Activity Assay
This assay quantifies the activity of executioner caspases 3 and 7, which are key mediators of apoptosis.
Methodology:
-
Cell Plating and Treatment: Seed cells in a 96-well plate and treat with the test compound.
-
Reagent Addition: After the treatment period, add a luminogenic caspase-3/7 substrate (containing the DEVD peptide sequence) to each well. This reagent also contains cell lysis components.
-
Incubation: Incubate the plate at room temperature for 1-2 hours to allow for cell lysis and caspase cleavage of the substrate.
-
Luminescence Measurement: Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of caspase-3/7 activity.
Immunofluorescence for Cleaved Caspase-3
This technique is used to visualize the activation of caspase-3 within cells, a hallmark of apoptosis.
Methodology:
-
Cell Culture and Treatment: Grow cells on glass coverslips and treat with the test compound.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.1% Triton X-100 in PBS.
-
Blocking: Block non-specific antibody binding using a blocking buffer (e.g., 5% BSA in PBS).
-
Primary Antibody Incubation: Incubate the cells with a primary antibody specific for cleaved caspase-3 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells and incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated anti-rabbit IgG) for 1-2 hours at room temperature in the dark.
-
Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.
-
Imaging: Visualize the cells using a fluorescence microscope. The presence of green fluorescence indicates the activation of caspase-3.
Conclusion and Future Directions
The analysis of this compound and other anticholinergics in cancer reveals a fascinating dichotomy in their mechanisms of action. While traditional anticholinergics demonstrate anticancer activity through the well-established blockade of muscarinic receptors, this compound emerges as a potent anticancer agent acting through a distinct pathway involving NDRG1-mediated incomplete autophagy. This finding opens new avenues for therapeutic development, suggesting that the structural scaffold of this compound could be optimized for enhanced anticancer efficacy, independent of its anticholinergic properties.
The current body of research, however, is limited by a lack of direct, head-to-head comparative studies. To fully elucidate the relative therapeutic potential of these compounds, future research should focus on:
-
Direct Comparative In Vitro and In Vivo Studies: Conducting comprehensive studies that directly compare the efficacy of this compound with other anticholinergics across a panel of cancer cell lines and in relevant animal models.
-
Elucidation of Off-Target Effects: Investigating the broader spectrum of cellular targets for each compound to understand any overlapping or unique mechanisms of action beyond their primary described pathways.
-
Combination Therapy Studies: Exploring the potential synergistic effects of combining this compound or other anticholinergics with standard-of-care chemotherapies or targeted agents.
By addressing these knowledge gaps, the scientific community can better understand the therapeutic potential of modulating cholinergic and related pathways in cancer and pave the way for the development of novel and more effective treatment strategies.
References
A Comparative Analysis of the Therapeutic Window of Metixene Across Species
In the landscape of pharmacological research, particularly for compounds with a history of clinical use being repurposed for new indications, a thorough understanding of the therapeutic window is paramount for ensuring safety and efficacy. Metixene, a drug originally developed as an anticholinergic and antihistaminic agent for the treatment of Parkinson's disease, has recently garnered attention for its potential as an anti-cancer therapeutic. This guide provides a cross-species comparison of the therapeutic window of this compound, juxtaposed with other commonly used anticholinergic antiparkinsonian agents: benztropine, trihexyphenidyl, biperiden, and orphenadrine. This comparison is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in preclinical and clinical research.
Quantitative Comparison of Therapeutic and Toxic Doses
The therapeutic window of a drug is the range between the minimum effective dose and the dose at which toxicity occurs. A wider therapeutic window generally indicates a safer drug. The following tables summarize the available quantitative data on the therapeutic and toxic doses of this compound and its alternatives across different species. It is important to note that comprehensive preclinical toxicology data for this compound's original indication is limited in publicly available literature; much of the recent in vivo data pertains to its novel application in oncology.
Table 1: Acute Oral Toxicity (LD50) of this compound and Comparator Drugs
| Drug | Species | Oral LD50 (mg/kg) | Citation(s) |
| This compound | Rat | 2.4059 mol/kg (Predicted) | [1] |
| Mouse | Data Not Available | ||
| Dog | Data Not Available | ||
| Benztropine | Rat | 940 | [2] |
| Mouse | 65 (intraperitoneal) | [3] | |
| Dog | Data Not Available | ||
| Trihexyphenidyl | Rat | 1660 | [2] |
| Mouse | 365 | [2] | |
| Dog | >40 (adverse effects observed) | ||
| Biperiden | Rat | 760 | |
| Mouse | Data Not Available | ||
| Dog | 222 (intravenous) | ||
| Orphenadrine | Rat | 255 | |
| Mouse | 100 | ||
| Dog | Data Not Available |
LD50 (Lethal Dose, 50%) is the dose required to kill half the members of a tested population after a specified test duration.
Table 2: Therapeutic Doses of this compound and Comparator Drugs Across Species
| Drug | Species | Indication | Therapeutic Dose Range (mg/kg) | Citation(s) |
| This compound | Human | Parkinsonism | 0.1 - 1.0 (approx. based on 15-60 mg daily dose) | |
| Mouse | Metastatic Breast Cancer | 0.1 - 1.0 | ||
| Benztropine | Human | Parkinsonism | 0.01 - 0.1 (approx. based on 0.5-6 mg daily dose) | |
| Rat | Parkinsonism Model | Data Not Available | ||
| Trihexyphenidyl | Human | Parkinsonism | 0.02 - 0.25 (approx. based on 1-15 mg daily dose) | |
| Rat | Experimental | 0.2 - 1.0 | ||
| Biperiden | Human | Parkinsonism | 0.03 - 0.27 (approx. based on 2-16 mg daily dose) | |
| Rat | Experimental | 8 - 10 | ||
| Orphenadrine | Human | Muscle Spasms/Parkinsonism | 1.4 - 2.8 (approx. based on 100-200 mg daily dose) | |
| Rat | Experimental | Data Not Available |
Note: Human mg/kg conversions are estimations based on an average adult weight of 60-70kg.
Experimental Protocols
The determination of a drug's therapeutic window relies on a series of well-defined experimental protocols. Below are generalized methodologies for key experiments cited in this guide.
Acute Oral Toxicity Study (LD50 Determination)
This protocol is a generalized procedure based on the OECD Guideline 423 for the Testing of Chemicals (Acute Toxic Class Method).
-
Test Animals: Healthy, young adult rodents (e.g., Wistar rats or CD-1 mice), typically females as they are often slightly more sensitive. Animals are acclimatized to laboratory conditions for at least 5 days.
-
Housing and Feeding: Animals are housed in standard cages with controlled temperature, humidity, and a 12-hour light/dark cycle. Standard laboratory chow and water are provided ad libitum, with fasting overnight before dosing.
-
Dose Administration: The test substance is administered as a single oral dose by gavage. The volume administered is typically 1-2 mL/100g body weight.
-
Dose Levels: A stepwise procedure is used with fixed dose levels (e.g., 5, 50, 300, and 2000 mg/kg). The starting dose is selected based on existing information about the substance.
-
Procedure:
-
A group of 3 animals is dosed at the starting dose.
-
If no mortality occurs, the next higher dose is administered to a new group of 3 animals.
-
If mortality occurs, the next lower dose is administered to a new group of 3 animals.
-
-
Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.
-
Data Analysis: The LD50 is estimated based on the dose levels at which mortality is and is not observed.
In Vivo Efficacy Studies in Animal Models of Parkinson's Disease
-
Animal Model: Rodent models of Parkinson's disease are often induced by neurotoxins such as 6-hydroxydopamine (6-OHDA) or MPTP, which selectively destroy dopaminergic neurons in the substantia nigra.
-
Drug Administration: The test drug (e.g., this compound or a comparator) is administered orally or via intraperitoneal injection at various dose levels.
-
Behavioral Assessments: Motor function is assessed using a battery of behavioral tests, including:
-
Rotarod test: To measure motor coordination and balance.
-
Cylinder test: To assess forelimb akinesia.
-
Apomorphine- or amphetamine-induced rotation test: To quantify the extent of dopamine depletion and the effect of the therapeutic agent.
-
-
Neurochemical Analysis: Post-mortem analysis of brain tissue (striatum and substantia nigra) is performed to measure levels of dopamine and its metabolites to assess the neuroprotective or symptomatic effects of the drug.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs is crucial for a clear understanding. The following diagrams, created using the DOT language, illustrate the key signaling pathways of this compound and a typical workflow for determining the therapeutic window.
Caption: this compound's anticholinergic mechanism of action.
Caption: this compound's anticancer signaling pathway.
References
Metixene's Impact on Tumor Regression: A Comparative Analysis of Preclinical Data
A comprehensive review of the preclinical evidence supporting Metixene's novel anti-tumor activity, with a comparative look at alternative therapies for metastatic breast cancer and brain metastases.
This compound, a drug historically used for Parkinson's disease, has emerged as a promising candidate in oncology, demonstrating significant tumor regression in preclinical models of metastatic breast cancer, including challenging brain metastases.[1][2] This guide provides an in-depth comparison of this compound's efficacy with other therapeutic agents, supported by available experimental data, to assist researchers and drug development professionals in evaluating its potential. The findings summarized herein are based on a pivotal study published in the Journal of Clinical Investigation and are presented alongside data from studies of other relevant cancer therapies.
Reproducibility and Comparative Efficacy
The primary preclinical study on this compound's anti-cancer effects demonstrated a significant reduction in mammary tumor size and improved survival in various mouse models.[1][2] It is important to note that, to date, these findings have not been independently replicated by other research groups. The data presented below offers an indirect comparison of this compound's performance against other drugs used in the treatment of breast cancer brain metastases, based on results from separate preclinical studies. Direct head-to-head comparative studies have not yet been published.
Table 1: Comparative Efficacy of this compound and Alternative Therapies in Preclinical Models of Breast Cancer Brain Metastases
| Therapeutic Agent | Cancer Model | Key Efficacy Endpoints | Reference |
| This compound | Orthotopic xenografts (mammary fat pad); Intracardiac and intracarotid injection models of brain metastases (MDA-MB-231Br, BT-474Br) | - Significantly reduced mammary tumor size - Improved survival in multiorgan and brain metastases models | [1] |
| Trastuzumab Deruxtecan (T-DXd) | Orthotopic patient-derived xenografts (PDX) of HER2-positive and HER2-low breast cancer brain metastases | - Inhibited tumor growth - Prolonged survival | |
| Tucatinib | HER2-amplified breast cancer xenografts and CNS implanted tumors (BT-474) | - Suppressed tumor growth as a single agent and in combination with T-DM1 - Penetrated CNS tumors and suppressed HER2 signaling | |
| Abemaciclib | Intracranial and extracranial murine tumor models (YUMM1.7 melanoma, 4T1 mammary carcinoma) | - Reduced intracranial and extracranial tumor growth in combination with anti-PD-1 therapy - Improved overall survival | |
| Lapatinib | Brain-seeking breast cancer cell line (MDA-MB-231-BR-HER2) in mice | - Reduced the number of large brain metastases - Average concentration in brain metastases was 7-9 fold greater than surrounding brain tissue | |
| Temozolomide | Preclinical models of glioblastoma; investigated in brain metastases from various cancers | - Crosses the blood-brain barrier - Modest therapeutic effect as a single agent in brain metastases | |
| Capecitabine | Investigated in patients with brain metastases from breast cancer (clinical data) | - Showed activity as a radiosensitizer in metastatic brain lesions - Some patients showed a complete response |
Disclaimer: The data presented in this table is for informational purposes and should not be considered a direct comparison due to variations in experimental models, cell lines, and methodologies across different studies.
Mechanism of Action: Inducing Incomplete Autophagy
This compound's anti-tumor effect stems from a unique mechanism of action. It induces "incomplete autophagy" in cancer cells. Functional analysis has revealed that this compound leads to the phosphorylation of N-Myc downstream-regulated gene 1 (NDRG1). This event disrupts the normal autophagic process, causing an accumulation of autophagic vesicles that do not degrade. This cellular stress ultimately triggers caspase-mediated apoptosis, or programmed cell death, in both primary and metastatic cancer cells.
References
A Head-to-Head Analysis of Metixene and Other Centrally Acting Anticholinergic Drugs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Metixene and other blood-brain barrier (BBB) penetrating anticholinergic drugs, including Biperiden, Benztropine, and Trihexyphenidyl. These agents, primarily known for their historical use in treating Parkinson's disease and drug-induced extrapyramidal symptoms, all function by antagonizing muscarinic acetylcholine receptors in the central nervous system. This comparison focuses on their BBB penetration, receptor affinity, and the experimental methodologies used to determine these properties.
Quantitative Data Comparison
The following tables summarize key quantitative parameters for this compound and its comparators. Direct head-to-head studies are scarce, and data has been compiled from various preclinical studies. It is important to note that experimental conditions, such as animal models and assay types, may vary between studies.
Table 1: Blood-Brain Barrier (BBB) Penetration
Effective central nervous system (CNS) action is contingent on a drug's ability to cross the BBB. This is often quantified by the brain-to-plasma concentration ratio (Kp or B/P ratio), which indicates the extent of drug accumulation in the brain tissue relative to the blood.
| Drug | Animal Model | Brain-to-Plasma Ratio (Kp) | Method | Notes |
| This compound | Mouse | ~10,474 | Peak Concentration Analysis | Calculated from peak concentrations (101.6 ng/mg in brain vs. 9.7 ng/mL in plasma) 1 hour post-injection. This exceptionally high ratio may reflect significant tissue binding.[1] |
| Biperiden | Rat | 7 - 12 (AUC ratio) | Not Specified | Represents the ratio of the Area Under the Curve (AUC) for brain vs. plasma concentrations. |
| Benztropine | Rat | 1.3 - 4.8 | Intravenous Administration & Sample Collection | Data is for Benztropine analogs, with one analog (AHN 1-055) showing a ratio of 4.8.[2] |
| Trihexyphenidyl | Not Specified | High Brain Concentration | Intralysosomal Uptake | While a specific ratio was not found, it is reported to achieve high concentrations in the brain, facilitated by intralysosomal uptake.[3] |
Table 2: Muscarinic Receptor Binding Affinity
The primary mechanism of action for these drugs is the blockade of muscarinic acetylcholine receptors. Their affinity for these receptors is a key determinant of their potency. The data below shows the half-maximal inhibitory concentration (IC50) for inhibiting the binding of a radioligand (tritiated quinuclidinyl benzilate, [³H]QNB) to muscarinic receptors in rat brain cortical tissue. A lower IC50 value indicates higher binding affinity.
| Drug | IC50 (µM) vs. [³H]QNB Binding |
| Biperiden | 0.0084 |
| Benztropine | ~0.01 - 0.02 (estimated) |
| This compound (Methixene) | ~0.05 |
| Trihexyphenidyl | ~0.03 - 0.04 (estimated) |
Note: IC50 values were extracted from graphical data in the cited study and are approximate.
Signaling Pathways and Experimental Workflows
Visualizing the underlying biological and experimental processes is crucial for understanding the data. The following diagrams were created using the DOT language to illustrate the mechanism of action and a typical experimental workflow.
Mechanism of Action: Muscarinic Receptor Antagonism
This compound and its comparators act as competitive antagonists at postsynaptic muscarinic receptors (primarily M1 subtype) in the striatum. In parkinsonism, a dopamine deficiency leads to a relative overactivity of cholinergic neurons. By blocking acetylcholine (ACh) from binding to its receptor, these drugs help to restore the functional balance between dopamine and acetylcholine, thereby alleviating symptoms like tremor and rigidity.
References
- 1. This compound is an incomplete autophagy inducer in preclinical models of metastatic cancer and brain metastases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Investigation of the potential pharmacokinetic and pharmaco-dynamic drug interaction between AHN 1-055, a potent benztropine analog used for cocaine abuse, and cocaine after dosing in rats using intracerebral microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Trihexyphenidyl - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validating NDRG1's Role in Metixene's Anticancer Mechanism: A Comparative Guide
Metixene, a repurposed antiparkinsonian drug, has emerged as a promising therapeutic agent against metastatic cancers, particularly those affecting the brain.[1][2][3][4] Its mechanism of action is intrinsically linked to the upregulation and phosphorylation of N-myc downstream-regulated gene 1 (NDRG1), a protein with a complex and context-dependent role in cancer progression.[1] This guide provides a comprehensive comparison of this compound's effects with alternative NDRG1-modulating agents, supported by experimental data and detailed protocols to aid researchers in validating these findings.
This compound's Performance and Mechanism
This compound has been shown to be a potent inhibitor of various metastatic breast cancer cell lines, with its efficacy being directly tied to its ability to induce incomplete autophagy and subsequent caspase-mediated apoptosis. This process is initiated by the upregulation and phosphorylation of NDRG1.
Quantitative Data Summary: this compound's Efficacy
The half-maximal inhibitory concentration (IC50) of this compound has been determined in several breast cancer brain metastasis (BCBM) cell lines, demonstrating its broad-spectrum activity.
| Cell Line | Cancer Subtype | IC50 (µM) after 72h |
| BT-474Br | HER2-positive | 9.7 |
| HCC1954 | HER2-positive | 15.2 |
| MDA-MB-231Br | Triple-negative | 20.4 |
| HCC1806 | Triple-negative | 25.1 |
| HS578T | Triple-negative | 31.8 |
| HCC3153 | Triple-negative | 18.9 |
| SUM159 | Triple-negative | 22.3 |
Table 1: IC50 values of this compound in various metastatic breast cancer cell lines after 72 hours of treatment. Data sourced from Fares et al.
Experimental evidence further demonstrates a dose-dependent increase in the expression of NDRG1 and its phosphorylated form (p-NDRG1) in response to this compound treatment. This is accompanied by a significant increase in markers of apoptosis, such as cleaved caspase-3 and caspase-9 activity.
| Treatment | p-NDRG1/NDRG1 Ratio | Cleaved Caspase-3 Levels | Caspase-9 Activity |
| Control | Baseline | Baseline | Baseline |
| This compound (5 µM) | Increased | Increased | Significantly Elevated |
| This compound (10 µM) | Further Increased | Further Increased | Highly Significant Increase |
| This compound (15 µM) | Markedly Increased | Markedly Increased | Highly Significant Increase |
Table 2: Qualitative summary of the dose-dependent effects of this compound on key protein markers in breast cancer brain metastasis cell lines.
Alternative NDRG1-Upregulating Agents: Iron Chelators
Iron chelators, such as Di-2-pyridylketone-4,4-dimethyl-3-thiosemicarbazone (Dp44mT) and Deferoxamine (DFO), represent an alternative class of compounds that have been shown to upregulate NDRG1 and exhibit anticancer activity. These agents are thought to induce NDRG1 expression by creating a state of cellular iron depletion.
| Compound | Mechanism | Effect on NDRG1 | Anticancer Activity |
| This compound | Induces incomplete autophagy | Upregulates and phosphorylates | Induces caspase-mediated apoptosis |
| Dp44mT | Iron chelator | Upregulates expression | Inhibits proliferation and EMT, induces apoptosis |
| DFO | Iron chelator | Upregulates expression | Inhibits TGF-β-induced EMT |
Table 3: Comparison of this compound with iron chelators as NDRG1-upregulating agents.
Experimental Protocols
To facilitate the validation of these findings, detailed protocols for key experiments are provided below.
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Treatment: Treat cells with varying concentrations of the test compound (e.g., this compound) for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a specialized SDS-HCl solution) to each well and incubate overnight at 37°C in a humidified atmosphere.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The reference wavelength should be greater than 650 nm.
Western Blotting for NDRG1 and Caspase-3
This technique is used to detect and quantify specific proteins in a sample.
-
Cell Lysis: Lyse treated and control cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein from each sample on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against NDRG1, p-NDRG1 (Thr346), cleaved caspase-3, and a loading control (e.g., β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
CRISPR/Cas9-Mediated Knockout of NDRG1
This method allows for the specific disruption of the NDRG1 gene to validate its role in the observed cellular response.
-
Guide RNA Design: Design and clone two single-guide RNAs (sgRNAs) targeting a conserved region of the first exon of the NDRG1 gene into a suitable Cas9 expression vector (e.g., lentiCRISPRv2).
-
Lentiviral Production: Co-transfect the sgRNA-Cas9 plasmid with packaging plasmids into HEK293T cells to produce lentiviral particles.
-
Transduction: Transduce the target cancer cells with the lentiviral particles.
-
Selection: Select for successfully transduced cells using an appropriate antibiotic (e.g., puromycin).
-
Validation: Confirm the knockout of NDRG1 by Western blotting and Sanger sequencing of the targeted genomic region.
Visualizing the Pathways and Workflows
To better understand the complex interactions and experimental processes, the following diagrams have been generated using Graphviz.
Caption: this compound's proposed signaling pathway leading to apoptosis.
Caption: Workflow for validating this compound's mechanism of action.
Caption: Logical relationship of NDRG1's role in this compound-induced apoptosis.
References
- 1. This compound is an incomplete autophagy inducer in preclinical models of metastatic cancer and brain metastases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound is an incomplete autophagy inducer in preclinical models of metastatic cancer and brain metastases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Metixene's Anticancer Effects: A Comparative Analysis Across Cancer Subtypes
A detailed examination of the preclinical efficacy and mechanism of action of Metixene, an antiparkinsonian drug repurposed for oncology, reveals significant potential in treating various cancer subtypes, with the most comprehensive data currently available for metastatic breast cancer. This guide synthesizes the existing experimental data on this compound's effects on cancer cell viability, apoptosis, and its underlying molecular pathways.
This compound, a drug historically used for Parkinson's disease, has been identified as a potent agent capable of inducing cell death in a range of cancer cells.[1][2][3] A pivotal study has illuminated its efficacy in preclinical models of metastatic breast cancer and brain metastases, suggesting a mechanism of action that may be applicable across different cancer types.[1][4] This guide provides a comparative overview of this compound's effects, drawing from the available scientific literature to inform researchers, scientists, and drug development professionals.
Comparative Efficacy of this compound Across Cancer Cell Lines
This compound has demonstrated potent inhibitory effects on the viability of various metastatic breast cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of drug potency, were determined after 72 hours of treatment and show efficacy across both HER2-positive and triple-negative breast cancer (TNBC) subtypes. While the primary research suggests a consistent mechanism of action in lung cancer and melanoma, specific IC50 values from this key study are contained within supplementary data that is not publicly accessible.
| Cancer Subtype | Cell Line | IC50 (µM) | Reference |
| Breast Cancer (HER2+) | BT-474Br | 10.8 | |
| HCC1954 | 9.7 | ||
| Breast Cancer (TNBC) | MDA-MB-231Br | 15.2 | |
| HCC1806 | 31.8 | ||
| HS578T | 20.5 | ||
| HCC3153 | 25.6 | ||
| SUM159 | 28.4 | ||
| Lung Cancer | A549 | Data not available | |
| H1299 | Data not available | ||
| Melanoma | SK-MEL-28 | Data not available |
Mechanism of Action: Inducing Incomplete Autophagy and Apoptosis
This compound's anticancer activity is not linked to its known function as an antimuscarinic or antihistaminic agent. Instead, its primary mechanism involves the induction of "incomplete autophagy," a process that leads to the accumulation of cellular waste and ultimately triggers programmed cell death, or apoptosis.
This process is initiated by the phosphorylation of N-Myc downstream-regulated gene 1 (NDRG1), a protein associated with the cellular stress response. Phosphorylated NDRG1 promotes the formation of autophagosomes, the vesicles that engulf cellular debris. However, this compound treatment prevents these autophagosomes from fusing with lysosomes for degradation, leading to their accumulation and subsequent activation of the intrinsic apoptotic pathway, characterized by the cleavage of caspases. This unique mechanism of action has been observed to be consistent across different cancer subtypes investigated.
Experimental Protocols
The following are summaries of the key experimental methodologies used to evaluate the effects of this compound.
Cell Viability Assay (MTT Assay)
To determine the IC50 values, cancer cells are seeded in 96-well plates and treated with varying concentrations of this compound for 72 hours. Subsequently, an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Living cells with active metabolism convert the water-soluble MTT into an insoluble purple formazan product. The formazan crystals are then dissolved, and the absorbance is measured spectrophotometrically. The IC50 value is calculated as the concentration of this compound that reduces cell viability by 50% compared to untreated control cells.
Apoptosis Assays (Caspase-Glo® 3/7, 8, and 9 Assays)
To quantify apoptosis, Caspase-Glo® assays are employed. Cancer cells are treated with this compound at various concentrations and time points. A specific Caspase-Glo® reagent, containing a luminogenic caspase substrate, is then added to the cells. If the specific caspase is active, it cleaves the substrate, resulting in a luminescent signal that is proportional to the amount of caspase activity. This luminescence is measured using a luminometer to determine the level of apoptosis induction. For instance, a significant elevation in caspase-9 activity was noted in BT-474Br and MDA-MB-231Br cells after 24 hours of this compound treatment.
In Vivo Efficacy
In preclinical mouse models of metastatic breast cancer, this compound treatment has been shown to significantly decrease tumor size, weight, and volume. Furthermore, in models of both multi-organ and brain metastases, this compound administration led to a significant increase in the survival rates of the mice. These in vivo studies provide strong evidence for the potential clinical translation of this compound as a therapeutic agent for metastatic cancers.
Conclusion and Future Directions
The available data strongly supports this compound as a promising candidate for cancer therapy, particularly for metastatic breast cancer. Its unique mechanism of inducing incomplete autophagy and subsequent apoptosis offers a novel therapeutic strategy. While the mechanism is reported to be consistent in lung cancer and melanoma, a critical next step for the research community is to conduct and publish detailed quantitative studies, including IC50 values and apoptosis rates, for these and other cancer subtypes. Such data will be essential for designing and prioritizing future clinical trials to fully evaluate the therapeutic potential of this compound across a broader spectrum of malignancies.
References
- 1. This compound is an incomplete autophagy inducer in preclinical models of metastatic cancer and brain metastases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. JCI - this compound is an incomplete autophagy inducer in preclinical models of metastatic cancer and brain metastases [jci.org]
- 3. JCI - this compound is an incomplete autophagy inducer in preclinical models of metastatic cancer and brain metastases [jci.org]
- 4. Induction of Cell Death in Human A549 Cells Using 3-(Quinoxaline-3-yl) Prop-2-ynyl Methanosulphonate and 3-(Quinoxaline-3-yl) Prop-2-yn-1-ol - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Metixene
For researchers and professionals in drug development, the responsible management of chemical waste is paramount to ensuring a safe laboratory environment and protecting the broader ecosystem. Metixene, a substance harmful if swallowed and very toxic to aquatic life with long-lasting effects, requires meticulous disposal procedures.[1][2] This guide provides a comprehensive, step-by-step approach to the safe handling and disposal of this compound waste, aligning with standard safety protocols for hazardous pharmaceutical substances.
I. Hazard Identification and Risk Assessment
Before handling this compound, it is crucial to understand its hazard profile. This initial assessment informs the necessary safety precautions and disposal pathway.
Table 1: Hazard Identification for this compound
| Hazard Classification | Description | GHS Pictograms |
| Acute Toxicity, Oral | Harmful if swallowed.[1][2] | GHS07 (Exclamation Mark) |
| Hazardous to the Aquatic Environment, Acute | Very toxic to aquatic life.[1] | GHS09 (Environment) |
| Hazardous to the Aquatic Environment, Chronic | Very toxic to aquatic life with long lasting effects. | GHS09 (Environment) |
Due to its classification as an environmentally hazardous substance, all waste containing this compound must be treated as hazardous waste. This includes pure compounds, solutions, contaminated labware (e.g., pipette tips, gloves, vials), and any byproducts from reactions.
II. Personal Protective Equipment (PPE) and Engineering Controls
To minimize exposure risks during handling and disposal, appropriate PPE and engineering controls are mandatory.
Table 2: Required Personal Protective Equipment and Engineering Controls
| Control Type | Requirement | Rationale |
| Engineering Controls | ||
| Ventilation | Handle this compound in a well-ventilated area. A laboratory hood is strongly recommended. | To minimize inhalation of dust or aerosols. |
| Personal Protective Equipment | ||
| Eye Protection | Wear tightly fitting safety goggles with side-shields. | To protect eyes from splashes or dust. |
| Hand Protection | Wear chemical-impermeable gloves. | To prevent skin contact. |
| Body Protection | Wear a lab coat or other suitable protective clothing. | To prevent contamination of personal clothing. |
III. Step-by-Step Disposal Protocol
The proper disposal of this compound follows a structured workflow from segregation to final disposal by a licensed contractor. Adherence to these steps is critical for safety and regulatory compliance.
1. Waste Segregation and Collection:
-
Designated Waste Container: Use a dedicated, clearly labeled hazardous waste container. The container must be made of a material compatible with this compound and any associated solvents.
-
Labeling: The container must be clearly labeled with "Hazardous Waste" and the full chemical name, "this compound".
-
Solid Waste: Collect all contaminated solid materials, such as gloves, weighing paper, and pipette tips, in a designated, sealed bag or container labeled as "Solid Hazardous Waste containing this compound".
-
Liquid Waste: Collect all solutions containing this compound in a sealed, leak-proof container. Do not mix with incompatible waste streams. Liquid waste should not be sent to a landfill.
-
Sharps: Any sharps contaminated with this compound, such as needles or broken glass, must be placed in a designated sharps container for hazardous pharmaceutical waste.
2. Spill Management:
In the event of a this compound spill, immediate and appropriate action is necessary to contain the material and prevent exposure.
-
Immediate Actions:
-
Alert all personnel in the immediate vicinity.
-
Evacuate unnecessary personnel from the area.
-
-
Small Spills:
-
If you are trained and equipped to handle it, use a chemical spill kit to absorb the material.
-
Wear the appropriate PPE as detailed in Table 2.
-
-
Large Spills:
-
Evacuate the area immediately.
-
Contact your institution's Environmental Health & Safety (EHS) department without delay.
-
-
Environmental Protection: Prevent the spilled material from entering drains or waterways.
3. Storage of Hazardous Waste:
Proper storage of this compound waste while awaiting pickup is crucial to prevent accidents and ensure regulatory compliance.
-
Location: Store waste containers in a designated and labeled satellite accumulation area within the laboratory.
-
Container Integrity: Ensure containers are chemically resistant, sealed, and leak-proof.
-
Segregation: Store this compound waste away from incompatible chemicals.
4. Final Disposal:
-
Professional Disposal: Arrange for the collection and disposal of this compound waste through your institution's EHS office or a licensed hazardous waste disposal contractor.
-
Prohibited Disposal Methods:
-
DO NOT dispose of this compound down the drain or in the regular trash. Flushing pharmaceuticals is strongly discouraged due to the potential for water contamination.
-
DO NOT incinerate this compound waste unless it is through a licensed hazardous waste incineration facility. Open burning is not a permissible disposal method.
-
IV. Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound waste.
By adhering to these procedures, laboratories can ensure the safe management of this compound waste, protecting personnel and the environment, thereby fostering a culture of safety and responsibility.
References
Personal protective equipment for handling Metixene
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of Metixene. Our aim is to be your preferred source for laboratory safety information, ensuring you can work with confidence and security.
Hazard Identification and Safety Summary
This compound hydrochloride is classified as harmful if swallowed and is very toxic to aquatic life with long-lasting effects.[1] It is imperative to handle this compound with care, utilizing appropriate personal protective equipment and adhering to the safety procedures outlined below.
GHS Hazard Classification:
-
Acute Toxicity, Oral: Category 4 (Harmful if swallowed)[1][2]
-
Hazardous to the aquatic environment, acute hazard: Category 1 (Very toxic to aquatic life)[1][2]
-
Hazardous to the aquatic environment, long-term hazard: Category 1 (Very toxic to aquatic life with long lasting effects)
Signal Word: Warning
Hazard Pictograms:
-
GHS07 (Exclamation Mark)
-
GHS09 (Environment)
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound and its hydrochloride salt is provided below. This information is crucial for safe handling and storage.
| Property | Value | Source(s) |
| This compound | ||
| Molecular Formula | C₂₀H₂₃NS | |
| Molecular Weight | 309.5 g/mol | |
| Physical Description | Solid | |
| Boiling Point | 173 °C at 7.00E-02 mm Hg | |
| Melting Point | < 25 °C | |
| This compound Hydrochloride | ||
| Molecular Formula | C₂₀H₂₄ClNS | |
| Molecular Weight | 345.9 g/mol | |
| This compound Hydrochloride Hydrate | ||
| Molecular Formula | C₂₀H₂₆ClNOS | |
| Molecular Weight | 363.95 g/mol | |
| Solubility | H₂O: 5 mg/mL, DMSO: 70 mg/mL |
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile or Butyl rubber). | To prevent skin contact. |
| Eye Protection | Safety glasses with side-shields or chemical safety goggles. | To protect eyes from splashes, dust, or vapors. |
| Respiratory Protection | Use in a well-ventilated area. For operations with potential for generating dust or aerosols, a NIOSH-approved respirator with an appropriate cartridge is recommended. | To prevent inhalation. All handling should ideally be conducted in a chemical fume hood. |
| Protective Clothing | A standard laboratory coat should be worn. For larger quantities or in case of a spill, chemically resistant outerwear is advised. | To protect skin and personal clothing from contamination. |
Handling and Storage
Proper handling and storage are critical to maintaining the integrity of this compound and ensuring a safe laboratory environment.
Handling:
-
Avoid all unnecessary exposure.
-
Ensure good ventilation of the work station; both local exhaust and general room ventilation are typically required.
-
Whenever possible, handle the material in a laboratory hood.
-
Do not eat, drink, or smoke when using this product.
-
Contaminated work clothing should not be allowed out of the workplace.
-
Wash hands before breaks and after finishing work.
Storage:
-
Store in a well-ventilated place.
-
Keep container tightly closed.
-
Short-term (days to weeks): 0 - 4 °C, dry and dark.
-
Long-term (months to years): -20 °C.
-
Stock Solutions: -80°C for up to 6 months; -20°C for up to 1 month.
Emergency Procedures
In the event of an emergency, follow these procedures immediately.
First-Aid Measures:
-
General: In all cases of doubt, or when symptoms persist, seek medical attention.
-
If Swallowed: Call a POISON CENTER or doctor if you feel unwell. Rinse mouth out with water (only if the person is conscious). Never give anything by mouth to an unconscious person.
-
Signs of Overdose: May include dilated and sluggish pupils, warm and dry skin, facial flushing, decreased secretions, elevated temperature, tachycardia, cardiac arrhythmias, decreased bowel sounds, and urinary retention. Neurological signs can include delirium, disorientation, anxiety, hallucinations, confusion, agitation, and seizures.
Fire-Fighting Measures:
-
Suitable extinguishing media: Use extinguishing media appropriate for the surrounding fire, such as carbon dioxide, water spray, or dry powder.
-
Unsuitable extinguishing media: Do not use a heavy water stream.
-
Hazardous decomposition products: Incomplete combustion may release toxic gases such as carbon monoxide and carbon dioxide.
Spill and Disposal Plan
Proper management of spills and waste is a critical component of the safety protocol.
Spill Response:
-
Alert personnel in the immediate area.
-
Evacuate non-essential personnel.
-
Don appropriate PPE as outlined above.
-
Contain the spill. For liquid spills, create a dike around the spill using absorbent materials. For powder spills, cover with a damp absorbent pad to avoid generating dust.
-
Absorb the spill with an inert material (e.g., vermiculite, sand, or commercial sorbent), working from the outside in.
-
Collect the contaminated material into a sealed, labeled container for hazardous waste disposal.
-
Decontaminate the area by cleaning with a suitable detergent and water.
-
Dispose of all contaminated materials as hazardous waste.
Caption: Workflow for handling a this compound spill.
Disposal:
-
Dispose of unused this compound and contaminated waste in accordance with local, state, and federal regulations for hazardous materials.
-
The preferred method of disposal is through an authorized chemical waste disposal company.
-
Do not dispose of this compound down the drain or in the regular trash, as it is very toxic to aquatic life. The safest way to get rid of medications is to use a take-back box, often found at local police stations or pharmacies. If a take-back program is not available, mix the medication with an unpalatable substance like dirt or coffee grounds, place it in a sealed container, and then in the household trash. Always scratch out personal information on the prescription label. The FDA maintains a list of medications that can be flushed if a take-back center is not available, but this should be done with caution due to environmental concerns.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
